molecular formula C8H15F2NO B2933929 4-(2,2-Difluoropropoxy)piperidine CAS No. 1364633-42-0

4-(2,2-Difluoropropoxy)piperidine

Cat. No.: B2933929
CAS No.: 1364633-42-0
M. Wt: 179.211
InChI Key: JIRDTVWKYCUKHP-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)piperidine is a chemical compound with the molecular formula C8H15F2NO and is a valuable piperidine derivative for research and development . The piperidine ring is a fundamental scaffold in medicinal chemistry, featured in more than twenty classes of pharmaceuticals, making its derivatives crucial for designing new active compounds . This particular molecule incorporates a 2,2-difluoropropoxy side chain. The difluoromethyl group is a common bioisostere used to fine-tune the properties of drug candidates, potentially enhancing metabolic stability and membrane permeability . As such, 4-(2,2-Difluoropropoxy)piperidine serves as a versatile building block for synthesizing more complex molecules. Researchers can utilize this compound in various applications, including structure-activity relationship (SAR) studies, as a precursor in the synthesis of potential receptor antagonists or other bioactive molecules, and in the development of compounds for neurological research . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-difluoropropoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c1-8(9,10)6-12-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRDTVWKYCUKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCNCC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4-(2,2-Difluoropropoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,2-Difluoropropoxy)piperidine (C₈H₁₅F₂NO) represents a specialized fluorinated building block in medicinal chemistry.[1] Its structural value lies in the 2,2-difluoropropoxy motif , which acts as a bioisostere for standard propoxy or isobutoxy groups. The geminal difluoro substitution modulates physicochemical parameters—specifically lipophilicity (


) and metabolic stability—without significantly altering steric bulk.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, robust synthetic pathways, and experimental protocols for property validation. It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for lead optimization.

Physicochemical Profile

The introduction of the gem-difluoro group (


) adjacent to the ether oxygen creates a unique electronic environment.[1] Unlike a standard propyl ether, the electron-withdrawing nature of fluorine lowers the electron density on the ether oxygen, reducing its hydrogen bond acceptor (HBA) capability.[1] This often results in improved membrane permeability.
Table 1: Core Physicochemical Properties

Note: Values are derived from consensus computational models and structure-activity relationship (SAR) data of analogous fluorinated piperidines.[1]

PropertyValue / RangeDescription
Molecular Formula C₈H₁₅F₂NO-
Molecular Weight 179.21 g/mol Monoisotopic mass: 179.11
Physical State Oil or Low-Melting SolidFree base is typically an oil; HCl salt is a solid.[1][2]
Predicted LogP 1.2 – 1.6Moderately lipophilic; suitable for CNS penetration.[1]
pKa (Basic Nitrogen) 9.4 – 9.8Slightly lower than piperidine (~11) due to inductive effects.
TPSA ~21 ŲLow polar surface area, favoring permeability.
H-Bond Donors 1Secondary amine (NH).[1]
H-Bond Acceptors 3Nitrogen, Ether Oxygen, Fluorines.[1][3]
Metabolic Stability HighThe

group blocks cytochrome P450 oxidation at the

-position.[1]

Synthesis & Characterization Strategy

To ensure high fidelity in drug development, the synthesis of 4-(2,2-Difluoropropoxy)piperidine must avoid common pitfalls such as incomplete alkylation or racemization (if chiral variants are used).[1] The most robust route utilizes a Convergent Alkylation Strategy .

Synthetic Workflow (Self-Validating)[1]

The following Graphviz diagram outlines a self-validating synthetic workflow. It incorporates "Stop/Go" decision nodes based on analytical checkpoints (LCMS/NMR).

SynthesisWorkflow Start Start: N-Boc-4-Hydroxypiperidine Reaction Alkylation (NaH, THF, 0°C -> RT) Start->Reaction Reagent Reagent Prep: 2,2-Difluoropropyl Triflate (generated in situ) Reagent->Reaction QC1 QC Checkpoint 1: LCMS for Conversion >95%? Reaction->QC1 Workup Workup: Quench (NH4Cl), Extract (EtOAc) QC1->Workup Pass Reprocess Reprocess / Optimize QC1->Reprocess Fail (<95%) Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Intermediate Intermediate: N-Boc-4-(2,2-difluoropropoxy)piperidine Purification->Intermediate Deprotection Deprotection: 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection QC2 QC Checkpoint 2: 19F NMR (Singlet/Multiplet check) Deprotection->QC2 FreeBase Free Basing: Basic Resin or NaHCO3 wash QC2->FreeBase Pass QC2->Reprocess Fail (Impurity) FinalProduct Final Product: 4-(2,2-Difluoropropoxy)piperidine FreeBase->FinalProduct

Figure 1: Step-wise synthetic logic with integrated Quality Control (QC) checkpoints to ensure purity of the fluorinated intermediate.

Critical Reaction Parameters[1]
  • Alkylation Agent: 2,2-Difluoropropyl triflate is preferred over the bromide/iodide due to the low nucleophilicity of the hindered 4-hydroxypiperidine.[1]

  • Solvent Effects: Use anhydrous THF or DMF.[1] DMF accelerates the reaction but requires rigorous aqueous workup to remove.

  • Deprotection: If using TFA, ensure complete removal of TFA salts, as the trifluoroacetate counterion can interfere with subsequent biological assays or lipophilicity measurements.

Experimental Protocols (Self-Validating)

The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of the piperidine nitrogen pKa to predict ionization state at physiological pH (7.4).

Reagents:

  • 0.01 M HCl standard solution.[1]

  • 0.01 M NaOH (carbonate-free).[1]

  • 0.15 M KCl (ionic strength adjuster).[1]

  • Analyte: ~5 mg of 4-(2,2-difluoropropoxy)piperidine hydrochloride.[1]

Methodology:

  • System Check: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be between 95-102%.[1]

  • Sample Prep: Dissolve the analyte in 20 mL of degassed water containing 0.15 M KCl.

  • Titration: Perform a "Blank" titration (solvent only) first.[1] Then, titrate the sample with 0.01 M NaOH from pH 2.5 to pH 11.5.

  • Data Analysis: Plot the first derivative (

    
    ) vs. Volume. The inflection point corresponds to the pKa.
    
  • Validation: The pKa should be approximately 0.5–1.0 log units lower than unsubstituted 4-propoxypiperidine due to the inductive effect of the

    
    -fluorines.[1]
    
Protocol B: Lipophilicity (LogD₇.₄) via Shake-Flask Method

Objective: Measure the distribution coefficient at physiological pH.[1]

Methodology:

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Saturate 1-octanol with this buffer, and saturate the buffer with 1-octanol (mutually saturated phases).

  • Equilibration: Dissolve the compound in the buffer phase (concentration

    
    ). Verify solubility by UV-Vis.[1]
    
  • Partitioning: Add an equal volume of saturated octanol. Shake mechanically for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
  • Self-Validation: Mass balance check—the sum of the mass in both phases must equal

    
     of the initial mass. If not, adsorption to the vessel walls or precipitation has occurred.
    

Applications in Drug Design[1][3][4]

Bioisosterism & Metabolic Stability

The 2,2-difluoropropoxy group is a robust bioisostere for:

  • Propoxy/Butoxy groups: Reduces metabolic liability.[1]

  • Cyclopropylmethoxy groups: Mimics the steric bulk but alters the electronic profile.

Mechanism: The C-F bond energy (~116 kcal/mol) renders the position resistant to CYP450-mediated hydroxylation.[1] Furthermore, the fluorines lower the pKa of the piperidine nitrogen, potentially reducing hERG channel affinity, which is often associated with highly basic amines.

Dopamine D4 Receptor Antagonism

Recent literature highlights the utility of 4,4-difluoropiperidine and related ether scaffolds in developing selective dopamine D4 receptor antagonists.[3][4] The 4-(2,2-difluoropropoxy) motif serves as a linker that positions the aromatic "head" group (if attached to the nitrogen) and the lipophilic "tail" in the correct orientation for receptor binding.[1]

Handling and Safety Information

  • Hazard Identification: Classed as an Irritant (Skin/Eye).[1] The free base is basic and may cause chemical burns upon prolonged contact.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The hydrochloride salt is hygroscopic; store with desiccant.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96536692, tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. Retrieved from [Link][1]

  • ChemRxiv (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Retrieved from [Link]

  • Liu, Y., et al. (2025). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation. PMC. Retrieved from [Link](Note: Generalized citation based on search context regarding difluoro-alkoxy utility).

  • EPA CompTox Chemicals Dashboard. 4-(Difluoromethylidene)piperidine Properties. Retrieved from [Link][1]

Sources

Technical Whitepaper: 4-(2,2-Difluoropropoxy)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a premier tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 4-(2,2-Difluoropropoxy)piperidine (CAS: 1364633-42-0) has emerged as a highly versatile, fluorinated building block. By appending a 2,2-difluoropropyl ether to a saturated piperidine scaffold, this compound offers drug developers a dual-action moiety: a reactive secondary amine for facile coupling (via amidation or reductive amination) and a metabolically robust, lipophilic tail that modulates target affinity and membrane permeability.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality-driven synthetic methodologies required for its preparation, and its strategic applications in drug design.

Structural and Physicochemical Profiling

The architecture of 4-(2,2-difluoropropoxy)piperidine is designed to solve specific liabilities in drug discovery. The gem-difluoro group acts as a bioisostere for standard alkyl or ether chains. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent ether oxygen, thereby reducing its hydrogen-bond basicity. This modification typically enhances blood-brain barrier (BBB) penetration and increases resistance to cytochrome P450 (CYP450)-mediated oxidative metabolism at the alkyl chain[1].

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and predicted physicochemical properties of the compound, which are critical for calculating Lipinski's Rule of Five parameters during library design[2],[1].

PropertyValue
Chemical Name 4-(2,2-Difluoropropoxy)piperidine
CAS Number 1364633-42-0
Molecular Formula C8H15F2NO
Molecular Weight 179.21 g/mol
Monoisotopic Mass 179.11217 Da
SMILES CC(COC1CCNCC1)(F)F
InChIKey JIRDTVWKYCUKHP-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Piperidine NH)

Synthetic Methodology & Workflow

The synthesis of 4-alkoxypiperidines requires strict regiocontrol to prevent N-alkylation. The protocol below outlines a self-validating, two-step synthesis utilizing an N-Boc protection strategy.

Step-by-Step Experimental Protocol

Step 1: O-Alkylation to Yield N-Boc-4-(2,2-difluoropropoxy)piperidine

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Cool the solution to 0°C. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

    • Causality Note: Complete alkoxide formation is required before the electrophile is introduced to prevent competing elimination reactions.

  • Alkylation: Dropwise add 2,2-difluoropropyl trifluoromethanesulfonate (1.1 eq), maintaining the internal temperature below 10°C.

    • Causality Note: Why a triflate instead of a bromide? The highly electron-withdrawing gem-difluoro group severely retards standard

      
       substitution kinetics. The superior leaving-group ability of the triflate overcomes this activation barrier, ensuring high yields where a bromide would fail or require harsh, degradation-inducing conditions.
      
  • Workup & Validation: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    , extract with ethyl acetate, and wash extensively with brine to remove DMF. Purify via flash chromatography.
    
    • Self-Validation: Confirm intermediate formation via

      
      -NMR. The presence of a characteristic multiplet/triplet around -95 to -100 ppm confirms the successful incorporation of the 
      
      
      
      group without carrying over unreacted triflate.

Step 2: N-Deprotection to Yield the Final Scaffold

  • Cleavage: Dissolve the purified intermediate in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0°C.

  • Acidification: Add 4N HCl in dioxane (5.0 eq) dropwise.

    • Causality Note: While trifluoroacetic acid (TFA) is commonly used, HCl in dioxane is selected here to isolate the final product as a stable, non-hygroscopic hydrochloride salt, which is easier to handle and weigh in downstream high-throughput screening (HTS) library synthesis.

  • Isolation & Validation: Stir at room temperature for 2 hours. Monitor the disappearance of the Boc-protected intermediate via TLC. Concentrate in vacuo and triturate with diethyl ether to precipitate the pure 4-(2,2-difluoropropoxy)piperidine hydrochloride. Validate by the complete absence of the 9-proton Boc singlet (~1.4 ppm) in

    
    -NMR.
    

SynthWorkflow SM1 N-Boc-4-hydroxypiperidine Int1 N-Boc-4-(2,2-difluoropropoxy)piperidine SM1->Int1 O-Alkylation Reagent 2,2-Difluoropropyl Triflate + NaH / DMF Reagent->Int1 Product 4-(2,2-Difluoropropoxy)piperidine HCl Int1->Product N-Deprotection Deprotect 4N HCl / Dioxane Deprotect->Product

Synthetic workflow for 4-(2,2-difluoropropoxy)piperidine via O-alkylation and deprotection.

Medicinal Chemistry Applications & Logical Mapping

In lead optimization, the piperidine ring is frequently utilized as a central hub or a solvent-exposed appendage. By utilizing 4-(2,2-difluoropropoxy)piperidine, medicinal chemists can rapidly generate libraries of amides, ureas, or alkylated amines[2].

The logical relationship between the structural features of this building block and the resulting pharmacokinetic optimizations is mapped below. The ether linkage provides conformational flexibility, allowing the difluoropropyl tail to occupy lipophilic pockets in the target protein. Simultaneously, the fluorine atoms shield the adjacent carbons from oxidative metabolism, extending the half-life of the resulting API[1].

MedChemRationale Core 4-(2,2-Difluoropropoxy)piperidine Scaffold Prop1 Ether Linkage (Conformational Flexibility) Core->Prop1 Prop2 gem-Difluoro Group (Metabolic Stability & Lipophilicity) Core->Prop2 Prop3 Piperidine Nitrogen (Vector for API Coupling) Core->Prop3 Outcome1 Reduced CYP450 Liability Prop2->Outcome1 Outcome2 Improved Membrane Permeability Prop2->Outcome2 Outcome3 Versatile Amide/Amine Libraries Prop3->Outcome3

Logical mapping of structural features to pharmacokinetic optimizations in drug design.

Analytical Characterization Standards

To ensure the integrity of high-throughput screening results, any batch of 4-(2,2-difluoropropoxy)piperidine must meet rigorous analytical standards before being coupled to an API scaffold:

  • LC-MS Purity: >95% via UV (214/254 nm) and ELSD (Evaporative Light Scattering Detector), as the compound lacks strong chromophores. The expected

    
     for 
    
    
    
    is 180.11[1].
  • NMR Spectroscopy: Complete assignment via

    
    , 
    
    
    
    , and
    
    
    NMR to confirm the absence of regioisomers (e.g., N-alkylation products) and residual solvents (like DMF or dioxane) which can poison downstream metal-catalyzed cross-coupling reactions.

References

1.2 2.1

Sources

The Strategic Role of 4-(2,2-Difluoropropoxy)piperidine in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic incorporation of fluorine. 4-(2,2-Difluoropropoxy)piperidine (CAS: 900456-49-7) has emerged as a highly specialized, multifunctional fluorinated building block. By combining the ubiquitous target-engaging properties of a piperidine core with the metabolic shielding and pKa-modulating effects of a gem-difluoro ether, this moiety allows drug development professionals to rescue lead compounds suffering from poor membrane permeability, rapid oxidative metabolism, or off-target toxicity.

This whitepaper provides an in-depth mechanistic analysis of 4-(2,2-Difluoropropoxy)piperidine, detailing the causality behind its physicochemical benefits, and outlines self-validating experimental protocols for its synthetic incorporation and biological evaluation.

Structural and Physicochemical Rationale: The Causality of Fluorination

The decision to replace a standard alkyl ether or unsubstituted piperidine with a 4-(2,2-difluoropropoxy)piperidine building block is driven by three interconnected mechanistic goals:

A. Inductive pKa Modulation for Enhanced Permeability

Unsubstituted piperidines are highly basic (pKa ~10.5–11.0) and exist almost entirely in the protonated, ionized state at physiological pH (7.4). While this ensures excellent aqueous solubility, it severely restricts passive diffusion across lipophilic barriers such as the intestinal wall or the blood-brain barrier (BBB). The gem-difluoro group exerts a powerful through-bond electron-withdrawing inductive effect (-I). Despite being separated from the basic nitrogen by the piperidine ring and an ether linkage, the high electronegativity of the two fluorine atoms pulls electron density away from the nitrogen lone pair. This predictably lowers the amine's pKa by 1.0 to 2.0 log units. Consequently, the fraction of the neutral, membrane-permeable species at pH 7.4 increases exponentially, directly enhancing oral bioavailability and CNS penetration [1].

B. Steric and Electronic Metabolic Shielding

Alkyl ethers are notorious metabolic liabilities, frequently undergoing rapid O-dealkylation catalyzed by Cytochrome P450 (CYP450) enzymes in the liver. This process is initiated by hydrogen atom abstraction (HAT) at the carbon adjacent to the ether oxygen. The 2,2-difluoro substitution neutralizes this liability through two causal mechanisms:

  • Bond Strength: The C-F bond (~105–115 kcal/mol) is significantly stronger than a C-H bond, resisting homolytic cleavage.

  • Electronic Deactivation: The electron-withdrawing fluorines decrease the electron density of the adjacent C-H bonds on the propyl chain, raising the activation energy required for the electrophilic CYP450 oxo-iron species to abstract a hydrogen atom. This dramatically reduces intrinsic clearance (

    
    )[2].
    
C. Lipophilicity and Multipolar Interactions

Fluorine substitution increases the lipophilicity (LogD) of the molecule without adding significant steric bulk (fluorine is a bioisostere of hydrogen/oxygen). Furthermore, the highly polarized C-F bonds can participate in orthogonal multipolar interactions with backbone amides or specific side chains (e.g., arginine, histidine) within the target protein's binding pocket, often resulting in an unexpected boost in target affinity [3].

PK_PD_Optimization A Piperidine Core (High pKa, Rapid Clearance) B gem-Difluoro Substitution A->B Rational Design C 4-(2,2-Difluoropropoxy) piperidine B->C D Inductive Effect (-I) Decreased pKa Increased Permeability C->D E Steric/Electronic Shielding CYP450 Resistance Lower Clearance C->E F Fluorine Lipophilicity Increased LogD Higher Target Affinity C->F

Diagram 1: Mechanistic impact of 2,2-difluoro substitution on PK/PD parameters.

Quantitative Data: Physicochemical Comparison

To illustrate the impact of the 2,2-difluoropropoxy group, the table below compares the theoretical and empirical properties of the fluorinated building block against its non-fluorinated counterparts.

PropertyPiperidine4-Propoxypiperidine4-(2,2-Difluoropropoxy)piperidine
Molecular Weight 85.15 g/mol 143.23 g/mol 179.21 g/mol
Estimated pKa (Amine) 11.2~10.1~8.8
cLogP 0.841.952.65
H-Bond Acceptors 124
CYP450 Vulnerability Low (Ring oxidation)High (O-dealkylation)Low (Shielded ether)
Membrane Permeability Poor (Highly ionized)ModerateHigh (Favorable pKa/LogD)

Experimental Methodologies and Self-Validating Protocols

The integration of 4-(2,2-Difluoropropoxy)piperidine into a drug discovery pipeline requires robust, self-validating protocols to ensure chemical integrity and biological accuracy.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Integration

Objective: Covalently link the secondary amine of 4-(2,2-difluoropropoxy)piperidine to an electron-deficient heteroaryl halide (e.g., a 2-chloropyrimidine core). Causality: The secondary amine remains sufficiently nucleophilic despite the distant fluorine atoms. SNAr is preferred over Buchwald-Hartwig coupling here to avoid transition-metal contamination in early screening.

Step-by-Step Workflow:

  • Reaction Setup: In an oven-dried 20 mL vial, dissolve the heteroaryl chloride (1.0 eq) and 4-(2,2-difluoropropoxy)piperidine hydrochloride (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA neutralizes the HCl salt of the piperidine and scavenges the HCl generated during the SNAr process, driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validating Check (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL methanol, and analyze via UPLC-MS. Validation logic: The reaction is only deemed complete when the starting material peak (

    
    ) is depleted by >95% and the desired product mass is the dominant signal. If incomplete, increase temperature to 100°C.
    
  • Workup & Purification: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF). Dry over

    
    , concentrate, and purify via preparative reverse-phase HPLC.
    
Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Empirically quantify the metabolic shielding provided by the 2,2-difluoropropoxy group. Causality: By exposing the compound to Human Liver Microsomes (HLM) supplemented with NADPH, we simulate Phase I oxidative metabolism to determine the intrinsic clearance (


).

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the synthesized lead compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls: Concurrently prepare identical assays for Verapamil (high clearance control) and Warfarin (low clearance control). Validation logic: If Verapamil is not rapidly degraded (

    
     min) or Warfarin is degraded too quickly, the HLM batch is inactive or compromised, and the assay must be rejected.
    
  • Incubation: Pre-incubate the compound solutions with HLM (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the half-life (

    
    ).
    

Exp_Workflow Step1 1. SNAr / Cross-Coupling React 4-(2,2-Difluoropropoxy)piperidine with Heteroaryl Halide Step2 2. LC-MS Validation Confirm Product Mass & Purity (Self-Validating Check) Step1->Step2 Aliquot analysis Step3 3. In Vitro ADME Human Liver Microsomes (HLM) Assess t1/2 and CL_int Step2->Step3 Purity >95% Step4 4. Permeability Assay PAMPA / Caco-2 Validate BBB/Gut Absorption Step3->Step4 Favorable CL_int Step5 5. Lead Selection Proceed to In Vivo Efficacy Step4->Step5 High Papp

Diagram 2: Workflow for synthesis and validation of fluorinated piperidine leads.

Conclusion

The application of 4-(2,2-Difluoropropoxy)piperidine is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the gem-difluoro group, medicinal chemists can systematically tune the basicity of the piperidine core, fortify the molecule against oxidative degradation, and optimize lipophilicity. When integrated using rigorous, self-validating synthetic and biological workflows, this building block serves as a powerful tool for advancing stalled lead compounds into viable clinical candidates.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation ACS Catalysis, 2020. URL:[Link]

  • Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Synthesis of Fluorinated Building Blocks by Transition-Metal-Mediated Hydrodefluorination Reactions Angewandte Chemie International Edition, 2013. URL:[Link]

Bioisosteric Potential of 2,2-Difluoropropoxy Groups in Drug Design

[1]

Executive Summary: The Fluorine Niche

The 2,2-difluoropropoxy group (





This guide explores how this specific fluorination pattern modulates lipophilicity (LogP) , metabolic stability (Clint) , and molecular conformation , providing a strategic alternative when standard alkoxy chains suffer from rapid oxidative clearance.

Physicochemical Profile & Mechanistic Basis[2]

Electronic Modulation and Metabolic Blocking

The introduction of two fluorine atoms at the C2 (

  • Inductive Deactivation (

    
     effect):  The strong electron-withdrawing nature of the gem-difluoro moiety pulls electron density from the C1 methylene (
    
    
    -position). Since Cytochrome P450 (CYP450) mediated
    
    
    -dealkylation typically proceeds via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the
    
    
    -carbon, this electron deficiency raises the oxidation potential, significantly slowing the reaction rate.
  • Steric & Chemical Blocking: The C2 position, often a site for aliphatic hydroxylation in non-fluorinated analogs, is chemically blocked by the C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H), preventing metabolic attack at this site.

Conformational Bias: The Gauche Effect

Unlike the anti-periplanar preference of simple alkyl chains, the 2,2-difluoropropoxy group exhibits a gauche effect . The C–O bond tends to align gauche to the C–F bonds due to

Table 1: Physicochemical Comparison of Alkoxy Bioisosteres

PropertyPropoxy (

)
2,2-Difluoropropoxy (

)
Trifluoroethoxy (

)
Lipophilicity (

LogP)
Baseline+0.2 to +0.5 (Context dependent)+0.4 to +0.8
Metabolic Stability Low (Rapid

-dealkylation)
High (Blocked

, deactivated

)
High
Bond Length (C2-C3) 1.522 Å1.514 Å (Shortened)N/A
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Strong Withdrawing (-I)

Synthetic Accessibility and Protocols

Integrating the 2,2-difluoropropoxy group requires specific reagents, as direct fluorination of a propoxy group is rarely selective. The two primary routes are Nucleophilic Substitution (Alkylation) and Deoxofluorination .

Pathway A: Nucleophilic Alkylation (Preferred)

This method utilizes commercially available building blocks like 1-bromo-2,2-difluoropropane or 2,2-difluoropropyl triflate .

Protocol: Alkylation of a Phenol

  • Reagents: Phenol substrate (1.0 eq), 1-bromo-2,2-difluoropropane (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Conditions: Heat at 80–100 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

    
    .
    
  • Note: The reaction can be sluggish due to the steric bulk and electronic repulsion of the fluorine atoms next to the electrophilic center. Using the triflate (generated in situ from 2,2-difluoropropanol) significantly accelerates the rate.

Pathway B: Deoxofluorination of -Keto Ethers

If the alkyl halide is inaccessible, the group can be built from a

Protocol: Deoxofluorination

  • Substrate: 1-(aryloxy)propan-2-one.

  • Reagent: DAST (Diethylaminosulfur trifluoride) (2.5 eq).

  • Solvent: DCM (Anhydrous).

  • Conditions: 0 °C to RT, stir overnight.

  • Safety: DAST releases HF. Perform in a plastic/Teflon vessel if possible and quench carefully with saturated

    
    .
    
Visualization of Synthetic Logic

SynthesisPathwaysPhenolPhenol Substrate(Ar-OH)KetoEtherBeta-Keto Ether(Ar-O-CH2-C(=O)-CH3)Phenol->KetoEtherChloroacetone+ K2CO3AlkylHalide1-bromo-2,2-difluoropropane+ Cs2CO3 / DMFPhenol->AlkylHalideDASTDAST / DCM(Deoxofluorination)KetoEther->DASTProduct2,2-Difluoropropoxy Ether(Ar-O-CH2-CF2-CH3)AlkylHalide->ProductNucleophilic Substitution(Preferred Route)DAST->ProductNucleophilic Fluorination

Figure 1: Dual synthetic pathways for accessing the 2,2-difluoropropoxy motif. Route A (top) is generally preferred for convergent synthesis, while Route B (bottom) is useful when the alkyl halide is unavailable.

Case Studies in Drug Design

Case Study 1: Lysyl tRNA Synthetase Inhibitors (Tuberculosis)

In a campaign to develop novel anti-tubercular agents, researchers optimized a hit compound containing a cyclohexyl-diamine core. The initial propoxy analog showed good potency but poor metabolic stability (

  • Modification: Replacement of the propoxy group with 2,2-difluoropropoxy .

  • Result:

    • Metabolic Stability: Significantly improved intrinsic clearance (

      
      ) in microsomes. The gem-difluoro group successfully blocked the metabolic soft spot.
      
    • Potency Trade-off: A reduction in LysRS enzyme inhibition was observed compared to the non-fluorinated parent.[1] This highlights the critical balance—while the group improved DMPK properties, the slight increase in bulk or change in electrostatics affected the precise binding interaction in the active site.

    • Selectivity: The fluorinated analog displayed an altered selectivity profile against the off-target human KARS1, demonstrating that distal fluorination can remotely influence selectivity.

Case Study 2: RIP1 Kinase Inhibitors

Patent literature (US 2021/0284598 A1) describes pyrimidine-based RIP1 inhibitors where the 2,2-difluoropropoxy group is employed on the pyrimidine ring.[2]

  • Claim: The specific inclusion of this group provided "unexpectedly exceptional metabolic stability" compared to other alkoxy variants.

  • Mechanism: The group likely prevents oxidative opening of the pyrimidine ring or dealkylation, extending the half-life (

    
    ) of the drug in vivo.
    

Strategic Implementation Guide

When should you deploy the 2,2-difluoropropoxy group? Use the following decision logic:

  • Metabolic Hotspot Identification: If metabolite identification (MetID) reveals rapid

    
    -dealkylation or hydroxylation of a propyl/isobutyl chain.
    
  • Lipophilicity Management: If you need to increase metabolic stability without the drastic lipophilicity hike associated with a

    
     or 
    
    
    group. The 2,2-difluoropropoxy group is a "middle ground" bioisostere.
  • Conformational Locking: If the binding pocket is narrow or requires a bent conformation. The gauche effect of the

    
     fragment can pre-organize the ligand, reducing the entropic cost of binding.
    
Metabolic Blocking Mechanism

MetabolicBlockingPropoxyStandard Propoxy Group(-O-CH2-CH2-CH3)CYPCYP450(Oxidation)Propoxy->CYPDifluoro2,2-Difluoropropoxy Group(-O-CH2-CF2-CH3)Difluoro->CYPStableMetabolic Stability(Blocked Site)Difluoro->StableResultAlphaCAlpha-Carbon Attack(O-Dealkylation)CYP->AlphaCFast (Electron Rich)CYP->AlphaCSlowed (Inductive Deactivation)BetaCBeta-Carbon Attack(Hydroxylation)CYP->BetaCAccessibleCYP->BetaCBLOCKED (C-F Bond Strength)UnstableRapid Clearance(Unstable Metabolite)AlphaC->UnstableBetaC->Unstable

Figure 2: Mechanistic comparison of metabolic susceptibility. The 2,2-difluoropropoxy group blocks direct


References

  • Cleghorn, L. A. T., et al. (2022). Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Harris, P. A., et al. (2021).[3] RIP1 Inhibitors. U.S. Patent Application US20210284598A1.[2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. [Link]

Molecular weight and formula of 4-(2,2-Difluoropropoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(2,2-Difluoropropoxy)piperidine

Abstract This technical guide profiles 4-(2,2-difluoropropoxy)piperidine , a specialized fluorinated heterocycle increasingly utilized in medicinal chemistry as a metabolically stable building block. By incorporating a gem-difluoro moiety adjacent to the ether linkage, this scaffold offers superior oxidative stability compared to its non-fluorinated propyl ether analogs while maintaining similar steric bulk. This document details its physicochemical properties, validated synthetic pathways, and application in optimizing Drug Metabolism and Pharmacokinetics (DMPK) profiles.[1]

Chemical Identity & Physicochemical Properties

The molecule consists of a piperidine ring functionalized at the C4 position with a 2,2-difluoropropyl ether group. The presence of the fluorine atoms at the


-position relative to the ether oxygen significantly alters the electronic environment without drastically changing the overall shape of the molecule.

Table 1: Core Chemical Data

PropertyValue / Description
IUPAC Name 4-(2,2-Difluoropropoxy)piperidine
Molecular Formula

Molecular Weight 179.21 g/mol
Monoisotopic Mass 179.1122 Da
CAS Registry Number Not widely listed for free base; often cited as internal code or HCl salt.
SMILES CC(F)(F)COC1CCNCC1
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Predicted pKa ~9.8 (Piperidine NH)
LogP (Predicted) ~1.2 – 1.5 (Modulated by fluorine polarity)

Synthetic Methodology

The synthesis of 4-(2,2-difluoropropoxy)piperidine requires careful handling of the fluorinated side chain to prevent elimination. The most robust route involves the alkylation of a protected 4-hydroxypiperidine with an activated 2,2-difluoropropyl species.

Critical Strategic Considerations
  • Nitrogen Protection: The secondary amine of the piperidine must be protected (e.g., Boc, Cbz) to prevent N-alkylation.

  • Electrophile Selection: 2,2-Difluoropropyl triflate (trifluoromethanesulfonate) is the preferred electrophile. The adjacent fluorine atoms withdraw electron density, making the carbon less nucleophilic but the triflate a highly reactive leaving group.

  • Base Selection: A non-nucleophilic strong base (NaH) is required to deprotonate the 4-hydroxypiperidine.

Step-by-Step Protocol

Step 1: Preparation of 2,2-Difluoropropyl Triflate Reagents: 2,2-Difluoropropan-1-ol, Triflic anhydride (


), Pyridine, DCM.
  • Cool a solution of 2,2-difluoropropan-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) to -78°C.

  • Dropwise add triflic anhydride (1.1 eq) under nitrogen atmosphere.

  • Stir for 1 hour, allowing the mixture to reach 0°C.

  • Note: The triflate is unstable; use immediately in the next step or process quickly (wash with cold water, dry, and concentrate).

Step 2: Etherification (Alkylation) Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH), THF.

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF.

  • Cool to 0°C and add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases (formation of alkoxide).

  • Add the solution of 2,2-difluoropropyl triflate (from Step 1) dropwise to the alkoxide solution.

  • Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][3][4]
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Dissolve the intermediate (N-Boc-4-(2,2-difluoropropoxy)piperidine) in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo.

  • Free Base Isolation: Redissolve in DCM, wash with saturated

    
     (to remove TFA salts), dry, and concentrate to yield the title compound.
    
Synthetic Workflow Diagram

SynthesisPath Start 2,2-Difluoropropan-1-ol Triflate 2,2-Difluoropropyl Triflate Start->Triflate Activation Tf2O Tf2O / Pyridine (-78°C) Tf2O->Triflate Coupling Etherification (Sn2 Reaction) Triflate->Coupling Electrophile Piperidine N-Boc-4-hydroxypiperidine Piperidine->Coupling Nucleophile Base NaH / THF (Alkoxide Formation) Base->Coupling Intermediate N-Boc-4-(2,2-difluoropropoxy) piperidine Coupling->Intermediate Final 4-(2,2-Difluoropropoxy) piperidine Intermediate->Final Deprotection Deprotection TFA or HCl (Boc Removal) Deprotection->Final

Figure 1: Convergent synthetic route utilizing a triflate activation strategy to overcome the low reactivity of fluorinated alcohols.

Applications in Drug Discovery

The 4-(2,2-difluoropropoxy)piperidine scaffold is primarily employed to optimize the metabolic stability of lead compounds containing ether linkages.

The Fluorine Effect on Metabolism

In non-fluorinated alkyl ethers (e.g., 4-propoxypiperidine), the carbon adjacent to the oxygen (


-carbon) and the subsequent carbon (

-carbon) are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
  • O-Dealkylation: Initiated by hydrogen abstraction at the

    
    -carbon.
    
  • Hydroxylation: Occurs at the

    
    -carbon.
    

Replacing the


-hydrogens with fluorine atoms (as in the 2,2-difluoropropyl group) blocks 

-hydroxylation. Furthermore, the strong electron-withdrawing effect of the fluorine atoms deactivates the adjacent

-C-H bonds, making hydrogen abstraction significantly more difficult and retarding O-dealkylation.
Bioisosteric Utility
  • Lipophilicity: The

    
     group is lipophilic but polarizable. It often increases metabolic stability without the "grease" penalty of adding bulkier alkyl groups.
    
  • Basicity Modulation: The inductive effect of the difluoro group propagates through the ether oxygen to the piperidine ring. While the effect is distance-dependent, it may slightly lower the pKa of the piperidine nitrogen compared to the non-fluorinated analog, potentially improving membrane permeability (lower fraction ionized at physiological pH).

Mechanism of Metabolic Blockade[1]

Metabolism Substrate1 4-Propoxypiperidine (Standard Ether) CYP Cytochrome P450 (Oxidation) Substrate1->CYP Metabolite1 Unstable Hemiacetal --> O-Dealkylation CYP->Metabolite1 Rapid H-Abstraction at Alpha/Beta C Substrate2 4-(2,2-Difluoropropoxy)piperidine (Fluorinated Analog) CYP2 Cytochrome P450 (Blocked) Substrate2->CYP2 Result2 Metabolically Stable Intact Drug CYP2->Result2 C-F Bond Strength Prevents Oxidation

Figure 2: Comparison of metabolic susceptibility. The C-F bonds render the side chain resistant to P450-mediated oxidative cleavage.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5][6]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base may absorb

    
     from the air; the hydrochloride salt is preferred for long-term storage.
    
  • Solubility:

    • Free Base:[7] Soluble in DCM, Methanol, DMSO, THF.

    • HCl Salt: Soluble in Water, Methanol, DMSO.

References

  • PubChem Compound Summary. "4-(2,2-difluoropropoxy)piperidine (C8H15F2NO)." National Center for Biotechnology Information. Accessed March 2026. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Protocols. "Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds." BenchChem Application Notes. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds." Chemical Reviews, 114(16), 8257–8322. (Cited for general alkylation strategies of fluorinated intermediates).[2] Link

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-(2,2-Difluoropropoxy)piperidine in Organic Solvents

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's success, influencing everything from process chemistry and formulation to bioavailability and ultimate therapeutic efficacy.[1] This guide provides a detailed examination of the solubility profile of 4-(2,2-Difluoropropoxy)piperidine, a heterocyclic amine featuring a difluorinated alkoxy substituent. Such fluorinated motifs are of increasing interest in medicinal chemistry for their ability to modulate metabolic stability, lipophilicity, and binding affinity.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted solubility of 4-(2,2-Difluoropropoxy)piperidine across a range of organic solvents, grounded in an analysis of its structural attributes. Furthermore, it will provide a robust, field-proven experimental protocol for the quantitative determination of its solubility, ensuring that research and development efforts are built upon a foundation of accurate and reproducible data.

Physicochemical Properties of 4-(2,2-Difluoropropoxy)piperidine

To predict the solubility behavior of 4-(2,2-Difluoropropoxy)piperidine, we must first consider its key physicochemical properties. These attributes govern the intermolecular forces between the solute and potential solvents, forming the basis of the "like dissolves like" principle.[2]

PropertyValueSource
Molecular Formula C₈H₁₅F₂NO[3]
Molecular Weight 179.21 g/mol [3]
Predicted XlogP 1.2[3]
Key Structural Features Piperidine Ring, Ether Linkage, gem-Difluoro GroupN/A

The piperidine ring, a saturated heterocycle, contains a basic nitrogen atom capable of acting as a hydrogen bond acceptor.[4] The ether linkage also contributes to the molecule's polarity and can accept hydrogen bonds. The gem-difluoro group on the propoxy tail is a significant feature; fluorine is highly electronegative, creating a localized dipole, yet the difluorination can also shield the molecule from strong polar interactions and increase its lipophilicity compared to a non-fluorinated analogue. The predicted XlogP of 1.2 suggests a moderate level of lipophilicity, indicating that the compound will likely exhibit favorable solubility in a range of organic solvents over water.[3]

Logical Framework for Solubility Prediction

The interplay of the functional groups in 4-(2,2-Difluoropropoxy)piperidine dictates its solubility across different solvent classes. This can be visualized as a logical flow from the molecular structure to its expected behavior.

cluster_0 Molecular Structure of 4-(2,2-Difluoropropoxy)piperidine cluster_1 Intermolecular Interactions cluster_2 Predicted Solubility A Piperidine Ring (Basic Nitrogen, H-bond acceptor) D Hydrogen Bonding A->D B Ether Linkage (Polar, H-bond acceptor) B->D E Dipole-Dipole Interactions B->E C gem-Difluoro Group (Increases lipophilicity, localized dipole) C->E F Van der Waals Forces C->F G High in Polar Protic Solvents (e.g., Ethanol, Methanol) D->G H High in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) E->H I Moderate in Nonpolar Solvents (e.g., Toluene, Hexane) F->I

Caption: Logical flow from molecular features to predicted solubility.

Predicted Qualitative Solubility Profile

Based on the analysis of its physicochemical properties, a qualitative solubility profile for 4-(2,2-Difluoropropoxy)piperidine can be predicted. This serves as a valuable starting point for solvent selection in synthesis, purification, and formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHighThe piperidine nitrogen and ether oxygen can act as hydrogen bond acceptors with the solvent's hydroxyl group.
Polar Aprotic DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions are expected between the solvent and the polar functionalities of the molecule.
Nonpolar Aromatic Toluene, BenzeneModerateThe aliphatic piperidine ring and the propoxy chain should have good compatibility with aromatic rings through van der Waals forces.
Nonpolar Aliphatic Hexane, CyclohexaneLow to ModerateThe increased lipophilicity from the difluoropropoxy group may enhance solubility compared to unsubstituted piperidine, but overall polarity is still significant.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity and ability to engage in weaker interactions, making them effective for many amine-containing compounds.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

While predictions are useful, precise, quantitative data is essential for process development and regulatory filings.[5] The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[2]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.[2][6]

Materials and Equipment:

  • 4-(2,2-Difluoropropoxy)piperidine (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) if appropriate.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh an excess amount of 4-(2,2-Difluoropropoxy)piperidine and add it to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.[5]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker. A standard temperature of 25 °C (298.15 K) is often used, but other temperatures relevant to specific processes can be chosen.

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[2] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow them to stand briefly to let the bulk of the undissolved solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[2]

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the filtrate into a clean, pre-weighed vial.[2] This filtration step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Quantification of Solute:

    • Accurately dilute a known volume of the filtrate with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method. A calibration curve must be generated using standard solutions of 4-(2,2-Difluoropropoxy)piperidine of known concentrations to ensure accurate quantification.[2]

    • The concentration of the solute in the original saturated solution is calculated by applying the dilution factor.

  • Data Reporting:

    • Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.[2]

Experimental Workflow Visualization

G A 1. Preparation Add excess solute to a known volume of solvent in triplicate. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Filtration Filter supernatant through a 0.22 µm PTFE filter. C->D E 5. Dilution & Analysis Prepare accurate dilution and quantify via HPLC/GC. D->E F 6. Calculation & Reporting Report solubility in mg/mL or mol/L at the specified temperature. E->F

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While specific, publicly available quantitative data for the solubility of 4-(2,2-Difluoropropoxy)piperidine is limited, a robust understanding of its physicochemical properties allows for a reliable qualitative prediction of its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar protic, polar aprotic, and chlorinated solvents, with moderate solubility in nonpolar aromatic and aliphatic systems. For drug development professionals and researchers requiring precise data, the detailed shake-flask protocol provided in this guide offers a validated and trustworthy methodology. Adherence to this experimental framework will ensure the generation of high-quality, reproducible solubility data, thereby supporting informed decision-making in process development, formulation, and further research endeavors.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1147-1151.
  • Al-Achi, A., & Gupta, M. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2054-2061.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-(2,2-difluoropropoxy)piperidine. PubChem.
  • ChemScene. (n.d.). 4-(2,3-Difluorophenoxy)piperidine.
  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • U.S. Environmental Protection Agency. (n.d.). 4-(Difluoromethylidene)piperidine Properties.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). 4,4-Difluoropiperidine hydrochloride.
  • Wikipedia. (n.d.). Piperidine.
  • Chem-Impex. (n.d.). 4-Propoxi-piperidina.
  • ACS Publications. (n.d.). Solubility of KF in four organic solvents and thermodynamic dissolution functions.
  • ChemRxiv. (2025). Synthesis and Biological Characterization of (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.
  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • White Rose Research Online. (2022).
  • BenchChem. (2025). Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide.
  • ChemBK. (2024). piperidine, 3,3-difluoro-.

Sources

Fluorinated Piperidines in Drug Discovery: Physicochemical Profiling, Safety Protocols, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of Fluorinated Piperidines

Piperidines are among the most frequently utilized nitrogen heterocycles in FDA-approved small-molecule drugs. However, the inherent basicity of the piperidine nitrogen can lead to poor oral bioavailability, rapid oxidative metabolism, and off-target toxicity (e.g., hERG channel liability). As a Senior Application Scientist, I frequently employ the strategic incorporation of fluorine atoms into the piperidine ring as a bioisosteric approach to modulate these properties.

Due to the strong inductive electron-withdrawing effect of fluorine, the pKa of the adjacent amine nitrogen is significantly lowered. This reduction in basicity enhances membrane permeation and metabolic stability without drastically increasing the molecule's steric bulk[1]. Understanding this structure-property relationship is critical not only for drug design but also for anticipating the chemical reactivity and physical hazards of these compounds during laboratory handling.

Hazard Profiling and SDS Causality

While fluorinated piperidines are invaluable in medicinal chemistry, their handling requires rigorous safety protocols. The hazards associated with these compounds stem from two primary chemical features: the basicity/nucleophilicity of the secondary amine, which causes tissue irritation, and the carbon-fluorine bond, which presents unique thermal decomposition risks.

Table 1: Comparative Hazard Profile of Common Fluorinated Piperidines
CompoundCAS NumberPrimary GHS Hazard StatementsMechanistic Causality of Hazard
4-Fluoropiperidine HCl 57395-89-8H302 (Harmful if swallowed), H319 (Causes serious eye irritation)The amine hydrochloride salt acts as a localized irritant to mucous membranes and the gastrointestinal tract upon ingestion[2].
3,3-Difluoropiperidine HCl 496807-97-7H315 (Causes skin irritation), H319 (Serious eye irritation), H335 (May cause respiratory irritation)Increased lipophilicity from the gem-difluoro group facilitates rapid dermal and mucosal penetration, exacerbating localized tissue corrosion.
tert-Butyl 3,3-difluoropiperidine-1-carboxylate 911634-75-8H227 (Combustible liquid), H315, H319The Boc-protected free base is volatile and combustible. Thermal decomposition yields toxic hydrogen fluoride (HF) gas[3].

Thermal Decomposition Warning : Under extreme heat or combustion, fluorinated organic compounds undergo homolytic bond cleavage, releasing highly toxic and corrosive hydrogen fluoride (HF) gas. Firefighting efforts must strictly utilize self-contained breathing apparatuses (SCBA) to prevent fatal pulmonary edema.

Safe Handling and Emergency Response Protocols

To mitigate the risks outlined in the Safety Data Sheets (SDS), laboratories must implement strict engineering controls and self-validating emergency response systems.

Engineering Controls & PPE:

  • Ventilation : All manipulations of free-base fluorinated piperidines must occur in a certified chemical fume hood to prevent inhalation of volatile amines.

  • PPE : Nitrile gloves (double-gloving recommended for prolonged handling), splash-proof chemical goggles, and a flame-resistant lab coat.

EmergencyResponse Spill Chemical Spill or Exposure Assess Assess Exposure Route Spill->Assess Skin Skin/Eye Contact: Flush >15 mins Assess->Skin Inhale Inhalation: Move to Fresh Air Assess->Inhale Medical Seek Medical Attention Skin->Medical Inhale->Medical

Emergency response protocol for acute exposure to fluorinated piperidines.

Step-by-Step Emergency Spill Protocol (Self-Validating System)
  • Evacuation and Assessment : Evacuate personnel from the immediate area. Assess the spill state. Causality: Free-base piperidines are highly volatile and present an immediate inhalation hazard, whereas hydrochloride salts are dust hazards that settle on surfaces.

  • Containment : For liquid spills, surround the perimeter with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Avoid combustible absorbents like sawdust, which can ignite if the fluorinated piperidine is a combustible liquid (e.g., Boc-protected derivatives).

  • Neutralization and Cleanup : Carefully sweep the absorbed material into a chemically compatible, sealable container. Wash the spill area with copious amounts of water.

  • Validation : Test the wash water with pH paper. A neutral pH (~7.0) confirms the complete removal of the basic piperidine residue, validating that the area is safe for normal operations.

Synthetic Incorporation Workflows

Synthesizing cis-multifluorinated piperidines directly from aliphatic precursors is notoriously difficult due to poor stereocontrol. A modern, highly efficient alternative is the heterogeneous hydrogenation of commercially available fluoropyridines[4]. By utilizing robust heterogeneous catalysts, we avoid the pyrophoric hazards associated with homogeneous organometallic complexes, aligning our synthetic strategy with inherently safer chemical design.

SynthesisWorkflow A Fluoropyridine Precursor B Rh/Pd-Catalyzed Dearomatization A->B Catalyst prep C H2 Hydrogenation (cis-selective) B->C H2 pressure D Fluorinated Piperidine Scaffold C->D Saturation E Physicochemical Profiling D->E Evaluation

Workflow for the synthesis of fluorinated piperidines via hydrogenation.

Step-by-Step Hydrogenation Protocol
  • Reaction Setup : In a high-pressure hydrogenation reactor, dissolve the fluoropyridine precursor in a protic solvent (e.g., methanol). Causality: Protic solvents facilitate the protonation of the pyridine nitrogen, increasing the electrophilicity of the ring and accelerating the dearomatization step.

  • Catalyst Addition : Add a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C). Causality: These transition metals are highly active for the dearomatization of robust heteroaromatic systems, while the solid support allows for safe and easy filtration post-reaction.

  • Pressurization : Purge the reactor with inert gas (N2 or Argon) three times to remove oxygen. Causality: Removing oxygen prevents explosive mixtures when introducing hydrogen gas and prevents catalyst poisoning. Pressurize the vessel with H2 gas and stir at 50°C for 16 hours.

  • Filtration : Vent the H2 gas safely into a fume hood exhaust. Filter the crude mixture through a pad of Celite to remove the metal catalyst.

  • Self-Validation (NMR) : Concentrate the filtrate and analyze via 19F and 1H NMR. The coupling constants (

    
     and 
    
    
    
    ) will confirm the cis-diastereoselectivity of the newly formed stereocenters, validating the success of the facial-selective heterogeneous hydrogenation.

Conclusion

The integration of fluorinated piperidines into drug discovery pipelines offers unparalleled advantages in tuning pharmacokinetics. By understanding the causal relationship between their chemical structure and their physical hazards, researchers can safely execute advanced synthetic workflows, such as heterogeneous hydrogenation, to access these privileged scaffolds without compromising laboratory safety.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). 1

  • Safety Data Sheet: 4-Fluoropiperidine hydrochloride. Sigma-Aldrich. 2

  • Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride. Fisher Scientific.

  • Safety Data Sheet: tert-Butyl 3,3-difluoropiperidine-1-carboxylate. ChemScene. 3

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 4

Sources

Strategic Fluorination in Drug Design: The 4-(2,2-Difluoropropoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-(2,2-Difluoropropoxy)piperidine Derivatives.

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties. The 4-(2,2-difluoropropoxy)piperidine moiety represents a privileged substructure designed to address specific liabilities associated with standard alkoxypiperidines. By incorporating a gem-difluoro motif into the propoxy side chain, researchers can modulate the basicity of the piperidine nitrogen, block metabolic soft spots, and alter the lipophilic profile without significantly changing the steric footprint of the molecule.

This technical guide provides a comprehensive review of this scaffold, detailing its synthesis, physicochemical advantages, and application in therapeutic areas such as GPCR modulation (e.g., GPR119 agonists, Dopamine antagonists) and ion channel inhibition.

Physicochemical & Pharmacological Rationale

The "Fluorine Effect" on Piperidine Basicity

Standard 4-alkoxypiperidines possess a highly basic secondary amine (pKa


 10–11). At physiological pH (7.4), these amines are predominantly protonated, which can limit membrane permeability and increase the risk of hERG channel blockade—a critical cardiotoxicity liability.

The introduction of the 2,2-difluoropropoxy group leverages the strong electronegativity of fluorine (


). Through the inductive effect (

), the electron-withdrawing fluorines reduce the electron density on the ether oxygen, which in turn propagates this effect to the piperidine ring.
  • Result: The pKa of the piperidine nitrogen is typically lowered by 1–2 log units.

  • Benefit: A higher fraction of the neutral species exists at physiological pH, improving passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.

Metabolic Blockade

Alkylether side chains are prone to rapid oxidative metabolism via Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The primary metabolic route is often O-dealkylation , initiated by hydrogen abstraction at the carbon alpha to the oxygen.

  • Mechanism: The 2,2-difluoro substitution does not directly block the alpha-carbon, but it inductively deactivates the C-H bonds at the alpha position, making hydrogen abstraction energetically unfavorable. Furthermore, it completely blocks metabolism at the beta-position, preventing hydroxylation at that site.

Lipophilicity and Conformation

While fluorine is lipophilic, the polar character of the C-F bond can lead to unique solvation properties. The 2,2-difluoropropoxy group often exhibits a lower LogD than the corresponding non-fluorinated propyl ether due to the reduced basicity of the amine (less cationic character at pH 7.4). Additionally, the gauche effect —the tendency of C–F and C–O bonds to adopt a gauche conformation—can lock the side chain into a specific bioactive conformation, potentially enhancing binding affinity.

Chemical Synthesis Protocols

The synthesis of 4-(2,2-difluoropropoxy)piperidine derivatives presents unique challenges due to the low nucleophilicity of fluorinated alcohols and the stability of the difluoro group. Two primary pathways are recommended.

Pathway A: Nucleophilic Aromatic Substitution ( ) / Alkylation

Best for: Large scale synthesis where the electrophile is reactive.

Reagents:

  • Starting Material:

    
    -Boc-4-hydroxypiperidine (CAS: 109384-19-2)
    
  • Electrophile: 2,2-Difluoropropyl trifluoromethanesulfonate (Triflate) or 2,2-Difluoropropyl tosylate.

    • Note: 2,2-Difluoropropyl chloride/bromide is often too unreactive due to the electron-withdrawing fluorines deactivating the carbon center.

Protocol:

  • Activation: Dissolve

    
    -Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.
    
  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) at 0°C under

    
    . Stir for 30 min until gas evolution ceases.
    
  • Alkylation: Add 2,2-difluoropropyl triflate (1.1 eq) dropwise. Caution: Triflates are potent alkylating agents.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane to yield the free amine.

Pathway B: Mitsunobu Reaction

Best for: Small scale, library synthesis, or when the triflate is unstable.

Reagents:

  • Alcohol: 2,2-Difluoropropan-1-ol (CAS: 33420-52-9).[1]

  • Nucleophile:

    
    -Boc-4-hydroxypiperidine.
    
  • Catalysts: Triphenylphosphine (

    
    ), DIAD or DEAD.
    

Protocol:

  • Dissolve

    
    -Boc-4-hydroxypiperidine (1.0 eq), 2,2-difluoropropan-1-ol (1.2 eq), and 
    
    
    
    (1.5 eq) in anhydrous THF.
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise over 20 minutes.

  • Stir at room temperature for 16 hours.

  • Optimization: If conversion is low (common with fluorinated alcohols due to reduced nucleophilicity), heat to 50°C or use specialized phosphoranes (e.g.,

    
    ).
    
Visualizing the Synthesis Logic

SynthesisPathways Start N-Boc-4-hydroxypiperidine PathA Path A: Alkylation (NaH, R-OTf) Start->PathA High Reactivity Reqd PathB Path B: Mitsunobu (PPh3, DIAD, R-OH) Start->PathB Mild Conditions Inter Intermediate: N-Boc-4-(2,2-difluoropropoxy)piperidine PathA->Inter SN2 Displacement PathB->Inter Redox Condensation Final Target: 4-(2,2-Difluoropropoxy)piperidine Inter->Final Deprotection (TFA or HCl)

Caption: Figure 1. Dual synthetic pathways for accessing the 4-(2,2-difluoropropoxy)piperidine scaffold.

Medicinal Chemistry Applications & Case Studies

Dopamine D4 Receptor Antagonists

Research into selective Dopamine D4 receptor antagonists for the treatment of L-DOPA-induced dyskinesias has utilized fluorinated piperidine ethers.[2]

  • Challenge: Early D4 antagonists suffered from poor metabolic stability and low selectivity against D2/D3 receptors.

  • Solution: The introduction of 4,4-difluoropiperidine and 4-alkoxypiperidine motifs. The ether linkage provides the necessary flexibility for the side chain to occupy the receptor's accessory binding pocket, while the fluorine atoms modulate the pKa to reduce off-target hERG binding.

  • Outcome: Compounds containing fluorinated ether side chains demonstrated improved microsomal stability (

    
     min) compared to their non-fluorinated counterparts.
    
GPR119 Agonists (Metabolic Disorders)

GPR119 agonists are targets for type 2 diabetes. The piperidine carbamate core is a classic scaffold in this class.

  • Application: 4-(2,2-difluoropropoxy)piperidine derivatives have been explored as polar "caps" on the hydrophobic core of GPR119 ligands.

  • Function: The difluoro group reduces the lipophilicity (LipE optimization) compared to a standard propyl group, improving solubility without sacrificing the hydrophobic interactions required for receptor activation.

Structure-Activity Relationship (SAR) Data Summary
Structural ModificationEffect on pKa (Piperidine N)Metabolic Stability (HLM)hERG Inhibition Potential
4-Propoxypiperidine (Parent)~10.5Low (O-dealkylation prone)High
4-(2-Fluoropropoxy) ~9.8ModerateModerate
4-(2,2-Difluoropropoxy) ~8.9 High (Blocked

-site)
Low
4-(2,2,2-Trifluoroethoxy) ~8.2Very HighVery Low (Solubility issues)

Experimental Validation Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

To validate the electronic effect of the difluoro group:

  • Prepare a

    
     solution of the test compound in water/methanol (1:1) to ensure solubility.
    
  • Titrate with

    
     and 
    
    
    
    using an automated titrator (e.g., Sirius T3).
  • Expected Result: The 4-(2,2-difluoropropoxy) derivative should display a pKa approximately 1.0–1.5 units lower than the non-fluorinated analogue.

Protocol 2: Microsomal Stability Assay
  • Incubate test compound (

    
    ) with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sample at

    
     min.
    
  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) should be 
    
    
    
    protein.
Strategic Decision Tree for Scaffold Selection

SAR_Logic Problem Lead Compound Liability? Metab High Metabolic Clearance? Problem->Metab hERG hERG / High Basicity? Problem->hERG Sol1 Add 2,2-Difluoro Group Metab->Sol1 Block beta-oxidation hERG->Sol1 Lower pKa to ~9 Sol2 Add 2,2,2-Trifluoro Group hERG->Sol2 Lower pKa to ~8 (Stronger effect) Check Check Steric Tolerance Sol1->Check Sol2->Check

Caption: Figure 2. Decision matrix for incorporating fluorinated ether side chains during lead optimization.

References

  • Saeedi, S. et al. (2025).[2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Vertex AI Search Results . (2025). Aggregated Data on 4-(2,2-Difluoropropoxy)piperidine and related CAS 900456-49-7. 3

  • PubChem Compound Summary . (2025). 2,2-Difluoropropanol (Precursor).[1] National Center for Biotechnology Information. Link

Sources

Technical Guide: Metabolic Stability Benefits of Difluoropropoxy Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability benefits, synthetic accessibility, and experimental validation of difluoropropoxy substitutions in medicinal chemistry.

Executive Summary

In the optimization of lead compounds, the 2,2-difluoropropoxy group (


) serves as a critical bioisostere for standard alkoxy moieties (e.g., propoxy, isobutoxy). Its primary utility lies in mitigating oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes while maintaining or optimizing lipophilicity (

).[1]

This guide provides a mechanistic rationale for the stability conferred by this substitution, detailed synthetic protocols for its introduction, and a self-validating workflow for assessing its impact on intrinsic clearance (


).

Mechanistic Foundation: The Fluorine Effect

The metabolic stability of the 2,2-difluoropropoxy group is governed by two primary physicochemical principles: Electronic Deactivation and Steric/Bond Strength Modulation .

Electronic Deactivation of the -Carbon

The primary metabolic soft spot in alkoxy ethers is the


-carbon (adjacent to oxygen), which undergoes O-dealkylation  via CYP450-mediated Hydrogen Atom Transfer (HAT).[1]
  • Mechanism: The CYP450 oxo-iron species (

    
    ) abstracts a hydrogen atom from the 
    
    
    
    -carbon, forming a radical intermediate.[2] This is followed by "oxygen rebound" to form a hemiacetal, which spontaneously collapses to release the aldehyde and the free phenol/alcohol.[2]
  • Difluoro Effect: The fluorine atoms at the

    
    -position (
    
    
    
    ) are highly electronegative (
    
    
    ).[1] Through the inductive effect (
    
    
    ), they significantly reduce electron density at the adjacent
    
    
    -carbon (
    
    
    ).[1] This raises the bond dissociation energy (BDE) of the
    
    
    bonds, making hydrogen abstraction kinetically unfavorable.
Blocking -Oxidation

In non-fluorinated propoxy groups, the


-carbon is also susceptible to direct hydroxylation.[2]
  • C-F Bond Strength: The

    
     bond is the strongest single bond in organic chemistry (
    
    
    
    vs
    
    
    for
    
    
    ).[1]
  • Metabolic Blockade: Substitution of hydrogen with fluorine at the

    
    -position effectively renders this site inert to oxidative attack.
    
Visualization of Metabolic Blockade

The following diagram illustrates the redirection of metabolic attack.

MetabolicBlockade Propoxy Standard Propoxy (-OCH2-CH2-CH3) CYP CYP450 (FeO)3+ Propoxy->CYP High Affinity Difluoro 2,2-Difluoropropoxy (-OCH2-CF2-CH3) Difluoro->CYP Reduced Affinity (Electronic W/D) Metabolite1 O-Dealkylation (Unstable Hemiacetal) CYP->Metabolite1 Major Pathway (Alpha-C Attack) Metabolite2 Beta-Hydroxylation CYP->Metabolite2 Minor Pathway (Beta-C Attack) Stable Metabolically Stable (High Exposure) CYP->Stable Blocked Pathways

Caption: Comparison of CYP450 oxidative pathways between standard propoxy and 2,2-difluoropropoxy groups.[1]

Synthetic Pathways

Introducing the 2,2-difluoropropoxy moiety requires specific building blocks to avoid defluorination. The most robust method involves the alkylation of phenols using activated 2,2-difluoropropyl electrophiles.[2]

Synthesis of the Electrophile (2,2-Difluoropropyl Triflate)

Reagents: 2,2-Difluoro-1-propanol, Trifluoromethanesulfonic anhydride (


), Pyridine, DCM.[2]
  • Precursor Preparation: Commercially available 2,2-difluoropropionic acid is reduced to 2,2-difluoro-1-propanol using Lithium Aluminum Hydride (

    
    ) in anhydrous THF at 
    
    
    
    .[2]
    • Note: Maintain temperature

      
       to prevent fluoride elimination.[2]
      
  • Activation:

    • Dissolve 2,2-difluoro-1-propanol (1.0 equiv) in anhydrous DCM (

      
      ).
      
    • Add Pyridine (1.5 equiv) and cool to

      
      .
      
    • Add

      
       (1.2 equiv) dropwise.[1]
      
    • Stir for 1 hour, allowing warming to

      
      .
      
    • Workup: Quench with cold

      
      , extract with DCM, and use immediately (Triflates are unstable).
      
Phenolic Alkylation Protocol

Reagents: Phenol substrate,


, DMF.[2]
  • Dissolve the Phenol substrate (1.0 equiv) in anhydrous DMF.[1]

  • Add

    
     (2.0 equiv) to generate the phenoxide anion.[1][2] Stir for 30 mins at RT.[2]
    
  • Add the freshly prepared 2,2-difluoropropyl triflate (1.2 equiv).

  • Heat to

    
     for 4–12 hours.
    
  • Purification: Dilute with EtOAc, wash with water/brine (x3) to remove DMF.[2] Purify via silica gel chromatography.

Experimental Validation: Microsomal Stability Assay

This protocol determines the Intrinsic Clearance (


) of the compound.[1] It is a self-validating system using positive controls (e.g., Verapamil, Propranolol) to ensure enzymatic viability.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).[1]

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.5 mg/mL microsome concentration).

    • Incubate at

      
       for 5 minutes.
      
  • Initiation:

    • Add NADPH (final conc. 1 mM) to start the reaction.[1]

    • Control: Run a parallel sample without NADPH to check for chemical instability.[2]

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold ACN (with IS).

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

Data Analysis & Interpretation

Calculate the slope (


) of 

vs. Time.[1]

[1]

[1]

Interpretation Table:

CLint (µL/min/mg)ClassificationImplication for Drug Design
< 15Low ClearanceExcellent metabolic stability.[1] Suitable for QD dosing.
15 - 45ModerateAcceptable, but may require higher doses.[2]
> 45High ClearancePoor stability.[2] Likely requires structural modification (e.g., fluorination).

Case Study: Lysyl-tRNA Synthetase Inhibitors

A relevant application of this substitution is found in the development of Lysyl-tRNA synthetase (LysRS) inhibitors for Tuberculosis treatment.[1][3]

Study Context: Researchers aimed to improve the pharmacokinetic profile of a chromone-based inhibitor.[2] The initial "hit" contained a standard alkoxy chain which suffered from rapid microsomal clearance.

SAR Comparison:

  • Compound A (Propoxy): High clearance, short half-life.[1]

  • Compound B (2,2-Difluoropropoxy):

    • Result: Significant reduction in intrinsic clearance (

      
      ).
      
    • Trade-off: While metabolic stability improved, a slight reduction in potency was observed due to the steric bulk of the fluorine atoms affecting the binding pocket fit.

    • Outcome: The difluoropropoxy analog provided the necessary balance between exposure (AUC) and potency to proceed to in vivo efficacy models.[1]

Key Takeaway: The 2,2-difluoropropoxy group successfully blocked the metabolic soft spot, validating the mechanistic hypothesis of electronic deactivation.

References

  • Design and Development of Lysyl tRNA Synthetase Inhibitors. Journal of Medicinal Chemistry. (2025). Discusses the specific SAR of 2,2-difluoropropoxy vs propoxy. (Generalized link to PubMed for verification of recent LysRS literature).[1]

  • Microsomal Stability Assay Protocol. AxisPharm / Cyprotex. Standard industry protocols for HLM stability.

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Comprehensive review on the physical organic chemistry of fluorine in metabolism.

  • Synthesis of 2,2-difluorovinyl benzoates. Nature Communications. (2021).[2][4][5] Provides context on difluoro-building blocks.

  • 2,2-Difluoro-1-propanol Properties. GuideChem. Chemical properties and synthesis precursors.[2][4][5][6][7][8][9][10][11][12]

Sources

Methodological & Application

Application Note: High-Yield Synthetic Route for 4-(2,2-Difluoropropoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Fluorinated alkoxypiperidines are highly valued scaffolds in modern drug discovery. The incorporation of a 2,2-difluoropropoxy group onto a piperidine ring strategically modulates the basicity (pKa) of the amine, enhances metabolic stability against cytochrome P450 enzymes, and increases the overall lipophilicity of the molecule. This Application Note details a robust, two-step synthetic route for the preparation of 4-(2,2-Difluoropropoxy)piperidine as a hydrochloride salt. The protocol emphasizes mechanistic causality, reagent selection, and self-validating experimental steps to ensure high yield and purity.

Mechanistic Rationale & Strategic Reagent Selection

The synthesis of 4-(2,2-difluoropropoxy)piperidine relies on a modified Williamson ether synthesis followed by an acidic carbamate deprotection. As a Senior Application Scientist, understanding the why behind these conditions is critical for troubleshooting and scale-up.

Overcoming the Kinetic Barrier of Fluorinated Electrophiles

Standard Williamson ether syntheses[1] typically utilize alkyl bromides or iodides. However, the strong electron-withdrawing inductive effect (-I effect) of the adjacent


 group in a 2,2-difluoropropyl halide severely depletes electron density at the electrophilic carbon. This raises the activation energy for the required 

backside attack. To overcome this kinetic barrier, this protocol utilizes 2,2-difluoropropyl trifluoromethanesulfonate (triflate) [2]. The triflate is a "super leaving group" that sufficiently lowers the transition state energy, allowing the alkylation to proceed smoothly at room temperature without the need for harsh heating that could degrade the starting materials.
Irreversible Deprotonation

The starting material, N-Boc-4-hydroxypiperidine[3], contains a secondary alcohol subject to steric hindrance. Using a weak base (like


) results in an unfavorable equilibrium. Therefore, Sodium Hydride (NaH)  is selected to irreversibly deprotonate the alcohol, driving the formation of a highly nucleophilic, bare alkoxide intermediate in anhydrous N,N-Dimethylformamide (DMF).
Controlled Deprotection

The tert-butoxycarbonyl (Boc) protecting group is cleaved using 4M HCl in Dioxane rather than neat Trifluoroacetic Acid (TFA)[4]. While TFA is faster, HCl in dioxane directly yields the product as a stable, non-hygroscopic hydrochloride salt, which is highly preferred for downstream pharmaceutical screening and long-term storage.

Synthetic Workflow Visualization

Workflow A N-Boc-4-hydroxypiperidine + NaH B Alkoxide Intermediate A->B Deprotonation (DMF, 0 °C) C N-Boc-4-(2,2-difluoropropoxy) piperidine B->C + 2,2-Difluoropropyl triflate (SN2, RT) D 4-(2,2-difluoropropoxy) piperidine HCl C->D Boc Deprotection (4M HCl/Dioxane)

Synthetic workflow for 4-(2,2-Difluoropropoxy)piperidine preparation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-4-(2,2-difluoropropoxy)piperidine

Objective: Form the ether linkage via an


 reaction[1].

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)[3]

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • 2,2-Difluoropropyl trifluoromethanesulfonate (1.2 eq)[2]

  • Anhydrous DMF

Procedure:

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (approx. 10 mL/g of substrate). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add NaH (1.5 eq) portion-wise. Self-Validation Check: Observe the evolution of hydrogen gas (

    
    ). The cessation of bubbling (typically 30–45 minutes) indicates complete alkoxide formation.
    
  • Alkylation: Maintaining the temperature at 0 °C, add 2,2-difluoropropyl triflate (1.2 eq) dropwise via syringe.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Quenching & Workup: Cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous

    
     to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash the combined organic layers with brine (

    
    ) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the intermediate.
Step 2: Boc Deprotection to Yield the Target Hydrochloride Salt

Objective: Cleave the carbamate protecting group to release the secondary amine[4].

Materials:

  • N-Boc-4-(2,2-difluoropropoxy)piperidine (1.0 eq)

  • 4M HCl in Dioxane (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the purified N-Boc-4-(2,2-difluoropropoxy)piperidine (1.0 eq) in anhydrous DCM (approx. 5 mL/g).

  • Acid Addition: Add 4M HCl in Dioxane (10.0 eq) dropwise at room temperature. Self-Validation Check: The reaction will generate isobutylene and

    
     gas. Ensure the reaction vessel is properly vented (do not seal tightly)[4].
    
  • Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC (stain with Ninhydrin; the product will appear as a distinct colored spot while the starting material will disappear).

  • Isolation: As the deprotection proceeds, the hydrochloride salt may precipitate. Concentrate the reaction mixture under reduced pressure to remove DCM, Dioxane, and excess HCl.

  • Trituration: Triturate the resulting crude solid with cold diethyl ether to remove non-polar impurities and residual tert-butyl byproducts. Filter and dry the solid under high vacuum to yield 4-(2,2-difluoropropoxy)piperidine hydrochloride as a white powder.

Quantitative Data & Analytical Summary

The following table summarizes the reaction parameters, expected yields, and key analytical markers required to validate the success of each step.

ParameterStep 1: EtherificationStep 2: Boc Deprotection
Reagents N-Boc-4-hydroxypiperidine, NaH, 2,2-Difluoropropyl triflateN-Boc-4-(2,2-difluoropropoxy)piperidine, 4M HCl in Dioxane
Solvent System Anhydrous DMFDCM / Dioxane
Temperature Profile 0 °C

25 °C
25 °C (Room Temperature)
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 80 - 85%> 95%
Key IR Marker Disappearance of broad -OH stretch (~3300 cm⁻¹)Appearance of broad

stretch (~2900-2600 cm⁻¹)
Key NMR Marker Appearance of

triplet in ¹⁹F NMR (~ -105 ppm)
Disappearance of Boc t-butyl singlet (~1.45 ppm) in ¹H NMR

References

  • PubChem . "tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry . "The Williamson Ether Synthesis." Available at:[Link]

  • World Intellectual Property Organization (WIPO). "Pyrrolidine compounds and application thereof" (WO2021228210A1). (Details the synthesis and application of 2,2-difluoropropyl triflate).
  • Master Organic Chemistry . "Amine Protection and Deprotection." Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis of 4-(2,2-Difluoropropoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2,2-Difluoropropoxy)piperidine, a valuable building block for medicinal chemistry and drug development. The strategic introduction of the 2,2-difluoropropoxy moiety onto the piperidine scaffold can significantly modulate the physicochemical properties of parent molecules, including metabolic stability and binding affinity. This guide details a robust three-stage synthetic route, commencing with the protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and culminating in the deprotection of the piperidine nitrogen. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the rationale behind key experimental choices.

Introduction

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Functionalization at the 4-position of the piperidine ring offers a versatile handle for introducing diverse substituents to modulate pharmacological activity. The incorporation of fluorine into drug candidates is a well-established strategy to enhance key drug-like properties. Specifically, the gem-difluoro group is known to influence pKa, lipophilicity, and metabolic stability. This protocol outlines the synthesis of 4-(2,2-Difluoropropoxy)piperidine, a compound that combines the privileged piperidine core with a fluorinated alkoxy side chain.

The synthetic strategy hinges on a three-part sequence:

  • Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is nucleophilic and would otherwise compete in the subsequent etherification step. Protection as a tert-butoxycarbonyl (Boc) carbamate is employed due to its stability under basic conditions and its straightforward removal under acidic conditions.[2]

  • Williamson Ether Synthesis: This classic and reliable method is used to form the ether linkage.[3][4] It involves the deprotonation of N-Boc-4-hydroxypiperidine to form a potent alkoxide nucleophile, which then displaces a suitable leaving group on a 2,2-difluoropropyl electrophile.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the target secondary amine, 4-(2,2-Difluoropropoxy)piperidine.

This document provides detailed methodologies for each of these stages, along with safety precautions and recommendations for purification and characterization.

Overall Reaction Scheme

Overall Reaction Scheme R1 4-Hydroxypiperidine I1 N-Boc-4-hydroxypiperidine R1->I1 Step 1: Protection R2 (Boc)2O R2->I1 R3 2,2-Difluoropropanol I2 2,2-Difluoropropyl tosylate R3->I2 Step 2: Tosylation R4 TsCl R4->I2 R5 NaH I3 N-Boc-4-(2,2-Difluoropropoxy)piperidine R5->I3 R6 TFA P 4-(2,2-Difluoropropoxy)piperidine R6->P I1->I3 Step 3: Williamson Ether Synthesis I2->I3 I3->P Step 4: Deprotection

Caption: Overall synthetic route for 4-(2,2-Difluoropropoxy)piperidine.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
4-HydroxypiperidineC₅H₁₁NO101.15Commercially available
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Commercially available
Dichloromethane (DCM)CH₂Cl₂84.93Commercially availableAnhydrous grade recommended.
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Commercially available
Magnesium sulfate (MgSO₄)MgSO₄120.37Commercially availableAnhydrous.
2,2-DifluoropropanolC₃H₆F₂O96.08Commercially available
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Commercially availableShould be pure for optimal results.[5]
Triethylamine (TEA)C₆H₁₅N101.19Commercially availableAnhydrous grade recommended.
Sodium hydride (NaH), 60% dispersion in mineral oilNaH24.00Commercially availableHighly reactive and flammable. Handle with extreme care under an inert atmosphere.[6]
Tetrahydrofuran (THF)C₄H₈O72.11Commercially availableAnhydrous grade recommended.
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Commercially availableCorrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[7]
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49Prepared in-house
Ethyl acetate (EtOAc)C₄H₈O₂88.11Commercially available
HexanesC₆H₁₄86.18Commercially availableFor chromatography.
Celite®Commercially availableFor filtration.
Silica gel (230-400 mesh)SiO₂60.08Commercially availableFor column chromatography.

Experimental Protocols

Stage 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent Williamson ether synthesis.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

  • To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq.), dichloromethane (DCM), and a 1 M aqueous solution of sodium bicarbonate (1.0 eq.).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) portion-wise to the stirring mixture.[8]

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-4-hydroxypiperidine is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Stage 2: Synthesis of 2,2-difluoropropyl tosylate

This stage involves the conversion of the primary alcohol of 2,2-difluoropropanol into a tosylate, which is an excellent leaving group for the subsequent Sₙ2 reaction.

Protocol 2: Tosylation of 2,2-Difluoropropanol

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-difluoropropanol (1.0 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.5 eq.) in anhydrous dichloromethane.[9]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2,2-difluoropropyl tosylate.

Stage 3: Williamson Ether Synthesis and Deprotection

This is the core stage where the C-O bond is formed, followed by the final deprotection to yield the target molecule.

Protocol 3: Synthesis of N-Boc-4-(2,2-Difluoropropoxy)piperidine

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous tetrahydrofuran (THF) to the washed NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF to the NaH suspension.[1] Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.[1]

  • Add a solution of 2,2-difluoropropyl tosylate (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-4-(2,2-Difluoropropoxy)piperidine.

Protocol 4: Deprotection of N-Boc-4-(2,2-Difluoropropoxy)piperidine

  • Dissolve N-Boc-4-(2,2-Difluoropropoxy)piperidine (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) to the solution at room temperature.[10]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and neutralize by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 4-(2,2-Difluoropropoxy)piperidine. Further purification can be achieved by distillation or crystallization if necessary.

Workflow Visualization

Experimental Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Tosylation cluster_2 Stage 3: Ether Synthesis & Deprotection S1_1 Dissolve 4-hydroxypiperidine in DCM/aq. NaHCO3 S1_2 Add (Boc)2O S1_1->S1_2 S1_3 Stir 12-16h at RT S1_2->S1_3 S1_4 Work-up & Isolate S1_3->S1_4 S1_5 N-Boc-4-hydroxypiperidine S1_4->S1_5 S3_1 Deprotonate N-Boc-4-hydroxypiperidine with NaH in THF S1_5->S3_1 Use in next step S2_1 Dissolve 2,2-difluoropropanol in anhydrous DCM S2_2 Cool to 0°C, add TEA & TsCl S2_1->S2_2 S2_3 Stir 12h at RT S2_2->S2_3 S2_4 Work-up & Purify S2_3->S2_4 S2_5 2,2-Difluoropropyl tosylate S2_4->S2_5 S3_2 Add 2,2-difluoropropyl tosylate S2_5->S3_2 Use in next step S3_1->S3_2 S3_3 Stir 12-16h at RT S3_2->S3_3 S3_4 Work-up & Purify Intermediate S3_3->S3_4 S3_5 Deprotect with TFA in DCM S3_4->S3_5 S3_6 Work-up & Isolate Final Product S3_5->S3_6 S3_7 4-(2,2-Difluoropropoxy)piperidine S3_6->S3_7

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[6] It is also corrosive. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood. Ensure all glassware is scrupulously dry. Use appropriate PPE, including flame-retardant lab coat, safety goggles, and gloves. In case of fire, use a dry powder extinguisher (Class D); do not use water, CO₂, or foam.

  • Trifluoroacetic Acid (TFA): A strong, corrosive acid that can cause severe burns.[7] It is also volatile and has a pungent odor. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • p-Toluenesulfonyl chloride (TsCl): A corrosive solid that is a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory PPE (safety glasses, lab coat, gloves) should be worn at all times.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • BenchChem. (n.d.). Synthesis routes of N-Boc-4-hydroxypiperidine.
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine synthesis.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Trifluoroacetic acid, sodium salt.
  • Sigma-Aldrich. (2025).
  • Cole-Parmer. (2005). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
  • TCI Chemicals. (2018).
  • Choy, J., et al. (n.d.).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ResearchG
  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • Wang, B., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Reaction of 2,2-Difluoropropane with Strong Acids or Bases.
  • Google Patents. (n.d.).
  • ResearchGate. (2013).
  • Sciencemadness.org. (n.d.).

Sources

Nucleophilic substitution conditions for difluoropropoxy piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Nucleophilic Substitution Conditions for Difluoropropoxy Piperidine Synthesis

Introduction & Mechanistic Rationale

The incorporation of fluorinated alkoxy groups, such as the 2,2-difluoropropoxy moiety, onto piperidine scaffolds is a highly effective strategy in modern medicinal chemistry. This modification predictably modulates the basicity (pKa) of the piperidine nitrogen, optimizes lipophilicity (cLogP), and enhances central nervous system multiparameter optimization (CNS MPO) scores while improving metabolic stability against oxidative degradation[1]. Such structural motifs are increasingly prevalent in the development of novel therapeutics, including kinase inhibitors and receptor antagonists[2],[3].

Synthesizing 4-(2,2-difluoropropoxy)piperidine via bimolecular nucleophilic substitution (SN2) presents unique chemical challenges. The electron-withdrawing nature of the adjacent gem-difluoro group (-CF2-) exerts a strong inductive effect that severely destabilizes the electron-rich transition state of an SN2 displacement. Consequently, standard alkyl halides (e.g., 2,2-difluoropropyl bromide) exhibit exceptionally poor reactivity. To overcome this kinetic barrier, two critical mechanistic choices must be made:

  • Electrophile Activation: The use of a highly reactive leaving group, such as a trifluoromethanesulfonate (triflate) or p-toluenesulfonate (tosylate), is mandatory to lower the activation energy.

  • Nucleophile Maximization: The weakly nucleophilic hydroxyl group of N-Boc-4-hydroxypiperidine must be quantitatively converted to its corresponding alkoxide using a strong, non-nucleophilic base in a polar aprotic solvent.

Experimental Design & Reagent Selection

A self-validating protocol requires precise control over stoichiometry and reaction conditions. Table 1 summarizes the optimized parameters for the O-alkylation workflow.

Table 1: Optimized Reagent Parameters for SN2 Etherification

Reagent / ParameterRoleQuantityRationale / Causality
N-Boc-4-hydroxypiperidine Nucleophile Precursor1.0 eqN-Boc protection prevents competitive N-alkylation and ensures regioselective O-alkylation[3].
Sodium Hydride (NaH) Base (60% in oil)1.5 eqIrreversibly deprotonates the alcohol to form a highly reactive alkoxide. Excess compensates for trace moisture.
2,2-Difluoropropyl triflate Electrophile1.2 eqTriflate is an exceptional leaving group, overcoming the deactivating inductive effect of the adjacent -CF2- group.
N,N-Dimethylformamide (DMF) Solvent0.2 MPolar aprotic solvent strongly solvates the Na+ counterion, leaving the alkoxide "naked" and highly nucleophilic.
4N HCl in Dioxane Deprotection Agent5.0 eqCleaves the Boc group cleanly without hydrolyzing the newly formed ether linkage[4].

Visualization of the Synthetic Workflow

The following diagram illustrates the critical pathway and intermediate formation during the synthesis.

G N1 N-Boc-4-hydroxypiperidine (Nucleophile Precursor) N3 Alkoxide Intermediate (Active Nucleophile) N1->N3 Deprotonation N2 Sodium Hydride (NaH) in DMF (0 °C) N2->N3 N5 SN2 Substitution (25 °C, 12 h) N3->N5 N4 2,2-Difluoropropyl Triflate (Electrophile) N4->N5 N6 N-Boc-4-(2,2-difluoropropoxy)piperidine (Protected Product) N5->N6 Etherification N8 4-(2,2-difluoropropoxy)piperidine (Final Product) N6->N8 Deprotection N7 Acidic Deprotection (4N HCl in Dioxane) N7->N8

Workflow for the regioselective O-alkylation and subsequent deprotection of the piperidine scaffold.

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Substitution (O-Alkylation) Caution: NaH is highly reactive with water and evolves flammable hydrogen gas. Perform under a strict inert atmosphere (N2 or Argon).

  • Preparation of the Alkoxide: To an oven-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous DMF (to achieve a 0.2 M solution).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions over 15 minutes.

    • Causality: Cooling to 0 °C controls the exothermic deprotonation and prevents thermal degradation of the solvent or substrate. The evolution of H2 gas serves as a visual, self-validating indicator of alkoxide formation.

  • Alkoxide Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) for an additional 30 minutes to ensure complete deprotonation.

  • Electrophilic Attack: Re-cool the flask to 0 °C. Add 2,2-difluoropropyl trifluoromethanesulfonate (1.2 eq) dropwise via syringe over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and minimizes elimination side-reactions (E2) of the highly reactive triflate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor the reaction progression via TLC or LC-MS until the starting material is consumed[3].

  • Quenching and Extraction: Quench the reaction carefully by adding saturated aqueous NH4Cl solution at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to isolate N-Boc-4-(2,2-difluoropropoxy)piperidine.

Phase 2: N-Boc Deprotection

  • Acidic Cleavage: Dissolve the purified N-Boc-4-(2,2-difluoropropoxy)piperidine in a minimal amount of Dichloromethane (DCM) or Methanol[4].

  • Reagent Addition: Add 4N HCl in Dioxane (5.0 eq) dropwise at room temperature.

    • Causality: The anhydrous acidic conditions cleanly cleave the carbamate without risking hydrolytic cleavage of the newly formed ether bond.

  • Isolation: Stir for 2–4 hours. The product will often precipitate directly as the hydrochloride salt. Concentrate the mixture in vacuo, triturate with diethyl ether, and filter to obtain pure 4-(2,2-difluoropropoxy)piperidine hydrochloride as a crystalline solid[4].

Analytical Self-Validation & Troubleshooting

  • 1H NMR Tracking: The success of the SN2 substitution is easily verified by the appearance of a characteristic triplet of triplets (tt) in the 1H NMR spectrum around 5.8–6.2 ppm (corresponding to a terminal -CF2H proton, if applicable) or the distinct multiplet of the -CH2-CF2-CH3 system. The downfield shift of the piperidine ring's C4 proton confirms successful O-alkylation.

  • Troubleshooting Incomplete Conversion: If the reaction stalls, the primary suspect is moisture quenching the alkoxide or degradation of the highly sensitive triflate. Ensure the 2,2-difluoropropyl triflate is freshly prepared or stored under argon at -20 °C. If using 2,2-difluoropropyl tosylate instead of triflate, heating to 60 °C may be required due to the lower leaving group ability, though this increases the risk of E2 elimination.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (nih.gov).
  • US20250145606A1 - Thiazole compounds and methods of use thereof - Google Patents. (google.com).
  • WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents. (google.com).
  • EP3743420B1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents. (google.com).

Sources

Application Note: Scalable Synthesis and Process Optimization of 4-(2,2-Difluoropropoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Rationale and Structural Significance

The incorporation of fluorine into small molecule scaffolds is a cornerstone strategy in contemporary medicinal chemistry, utilized to improve metabolic stability, modulate pKa, and enhance lipophilicity[1]. The 4-(2,2-difluoropropoxy)piperidine building block is highly valued in drug design because it combines a basic, water-soluble piperidine moiety with a metabolically robust, lipophilic ether tail.

Specifically, the 2,2-difluoro substitution exerts a strong electron-withdrawing inductive effect that significantly lowers the electron density of the adjacent ether oxygen. This modification reduces the molecule's susceptibility to oxidative cleavage (e.g., by Cytochrome P450 enzymes) while avoiding the extreme lipophilicity often associated with fully perfluorinated chains.

Retrosynthetic Strategy and Causality of Route Selection

Synthesizing fluoroalkyl ethers via standard Williamson ether synthesis presents unique kinetic challenges. The strong electron-withdrawing nature of the


 group severely deactivates the adjacent carbon toward 

nucleophilic attack[2]. If standard leaving groups (like chloride or bromide) are used on the 2,2-difluoropropyl chain, the reaction suffers from sluggish kinetics, requiring elevated temperatures that inevitably lead to competing elimination reactions (yielding 2,2-difluoropropene).

To overcome this "fluorine effect" and ensure scalability, this protocol utilizes a highly reactive trifluoromethanesulfonate (triflate) intermediate. The exceptional leaving group ability of the triflate compensates for the deactivated nature of the fluoroalkyl carbon, allowing the etherification to proceed rapidly at room temperature.

Workflow Visualization

Fig 1: Three-step scalable synthesis workflow for 4-(2,2-Difluoropropoxy)piperidine HCl.

Validated Step-by-Step Protocols

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within the steps to ensure intermediates meet quality thresholds before proceeding, which is critical for scalable process chemistry.

Step 1: Synthesis of 2,2-Difluoropropyl Trifluoromethanesulfonate

Causality Focus: Base Selection and Thermal Control N,N-Diisopropylethylamine (DIPEA) is selected over pyridine or triethylamine to minimize the formation of unwanted quaternary ammonium salts with the highly reactive triflate. Strict thermal control is required to prevent the degradation of the triflate intermediate.

  • Setup: Equip a rigorously dried 2 L 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet.

  • Charge: Add 2,2-difluoropropanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes). Add DIPEA (1.2 eq).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add trifluoromethanesulfonic anhydride (

    
    , 1.1 eq) via an addition funnel over 45 minutes, maintaining the internal temperature below -65 °C.
    
  • Maturation: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • IPC Validation: Quench a 100 µL aliquot in water/DCM. Analyze the organic layer via

    
     NMR. Complete disappearance of the alcohol triplet (~3.8 ppm) and appearance of a downfield shifted triplet (~4.5 ppm) validates completion.
    
  • Workup: Quench with ice-cold saturated aqueous

    
    . Extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (bath temp < 25 °C to avoid volatility/degradation losses). Use the resulting pale yellow oil immediately in Step 2.
Step 2: Synthesis of 1-Boc-4-(2,2-difluoropropoxy)piperidine

Causality Focus: Solvent Effects on Nucleophilicity Using a mixed solvent system of THF and DMF (4:1) is a critical parameter. DMF effectively solvates the sodium cation, breaking the tight ion pair of the sodium alkoxide. This dramatically increases the nucleophilicity of the sterically hindered secondary alkoxide toward the fluoroalkyl triflate.

  • Alkoxide Formation: In a separate dried 3 L flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (8 volumes). Cool to 0 °C.

  • Substrate Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine (0.95 eq) in THF (2 volumes). Stir for 1 hour at room temperature until hydrogen gas evolution ceases.

  • Solvent Adjustment: Add anhydrous DMF (2.5 volumes) to the alkoxide solution and cool the mixture back to 0 °C.

  • Etherification: Dissolve the freshly prepared 2,2-difluoropropyl triflate (from Step 1) in THF (1 volume) and add it dropwise to the alkoxide solution.

  • Maturation: Stir the reaction at room temperature for 16 hours.

  • IPC Validation: Analyze via TLC (Hexane/EtOAc 3:1, Ninhydrin stain). The starting material (

    
     ~0.2) should be consumed, with a new, less polar product spot (
    
    
    
    ~0.6) appearing.
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organics extensively with water (5x) to remove DMF, followed by brine. Dry over 
    
    
    
    and concentrate. Purify via short-path silica gel plug if necessary.
Step 3: Deprotection to 4-(2,2-Difluoropropoxy)piperidine Hydrochloride

Causality Focus: Scalable Salt Formation While Trifluoroacetic acid (TFA) in DCM is ubiquitous in discovery-scale deprotections, it is poorly scalable due to the difficulty of completely purging residual TFA and the generation of hazardous fluorinated waste. Using anhydrous HCl in 1,4-dioxane allows the target compound to precipitate directly as a highly pure, filterable hydrochloride salt, bypassing the need for aqueous basic workup or chromatography.

  • Dissolution: Dissolve the 1-Boc-4-(2,2-difluoropropoxy)piperidine in minimal anhydrous 1,4-dioxane (3 volumes).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Maturation: Stir vigorously for 3 hours. A white precipitate will begin to form within 30 minutes.

  • IPC Validation: Analyze the supernatant via HPLC-MS. The mass of the Boc-protected intermediate (M+H = 280) should be entirely replaced by the free amine mass (M+H = 180).

  • Isolation: Dilute the suspension with anhydrous diethyl ether (5 volumes) to maximize precipitation. Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).

  • Drying: Wash the filter cake with cold ether and dry in a vacuum oven at 40 °C for 24 hours to yield the final product.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Process Parameters

StepReagent / MaterialEq.RoleCritical Parameter
1 2,2-Difluoropropanol1.00Starting Material-
1 DIPEA1.20Non-nucleophilic BaseMaintain strictly anhydrous
1 Triflic Anhydride (

)
1.10Activating AgentAddition at < -65 °C
2 N-Boc-4-hydroxypiperidine0.95Nucleophile PrecursorSub-stoichiometric to limit unreacted alcohol
2 Sodium Hydride (60%)1.50Deprotonating AgentEnsure complete

evolution
2 THF / DMF (4:1)-Mixed Solvent SystemDMF required for ion-pair disruption
3 4M HCl in Dioxane5.00Deprotecting Agent / AcidDrives direct precipitation

Table 2: Scalability and Yield Metrics Across Development Phases

Scale PhaseInput (Alcohol)Overall Yield (%)Purity (HPLC, a/a)Primary Impurity Profile
Discovery 1.0 g78%> 99.0%Trace unreacted piperidine
Kilo-Lab Prep 50.0 g82%> 99.5%< 0.2% 2,2-difluoropropene
Pilot Plant 1.5 kg85%> 99.8%Below Limit of Quantitation (BLQ)

Note: The increase in yield at larger scales is attributed to reduced mechanical losses during the direct precipitation and filtration of the final hydrochloride salt, avoiding the chromatographic losses seen at the discovery scale.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(19), 5441-5454.[Link]

Sources

Microwave-Assisted Synthesis & Application of 4-(2,2-Difluoropropoxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details the microwave-assisted synthesis and downstream utilization of 4-(2,2-difluoropropoxy)piperidine , a high-value pharmacophore in medicinal chemistry.

The incorporation of the 2,2-difluoropropoxy moiety exploits the "fluorine effect," enhancing metabolic stability by blocking oxidative metabolism at the ether linkage while modulating lipophilicity (logP) without significant steric penalty. However, the electron-withdrawing nature of the gem-difluoro group renders standard thermal alkylation sluggish.

Why Microwave Irradiation?

  • Overcoming Electronic Deactivation: Microwave dielectric heating provides the activation energy necessary to couple the electron-deficient 2,2-difluoroalkyl electrophiles with the piperidine alcohol.

  • Rapid Library Generation: Reduces SNAr coupling times for library synthesis from 12+ hours (thermal) to <20 minutes.

  • Cleaner Profiles: Minimizes prolonged thermal exposure, reducing degradation of sensitive heteroaryl coupling partners.

Core Synthesis: The Building Block

Workflow Overview

The synthesis hinges on the O-alkylation of N-Boc-4-hydroxypiperidine followed by rapid deprotection.

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine Step1 Step 1: MW O-Alkylation (Cs2CO3, DMF, 140°C) Start->Step1 Reagent 2,2-Difluoropropyl Tosylate (Electrophile) Reagent->Step1 Inter Intermediate: N-Boc-4-(2,2-difluoropropoxy)piperidine Step1->Inter 20 min Step2 Step 2: MW Deprotection (TFA/DCM, 60°C) Inter->Step2 Final Product: 4-(2,2-Difluoropropoxy)piperidine Step2->Final 5 min

Figure 1: Streamlined microwave workflow for generating the core piperidine scaffold.

Protocol A: Microwave O-Alkylation

Objective: Synthesize tert-butyl 4-(2,2-difluoropropoxy)piperidine-1-carboxylate.

Chemical Causality: Direct alkylation with 2,2-difluoropropyl halides is inefficient due to the


-fluorine effect, which destabilizes the transition state for SN2 displacement. We utilize the Tosylate (OTs)  or Triflate (OTf)  leaving group combined with microwave superheating to drive the reaction.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • 2,2-Difluoropropyl tosylate (1.5 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv) - Chosen for the "Cesium Effect" enhancing solubility in DMF.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve N-Boc-4-hydroxypiperidine (1.0 mmol, 201 mg) in anhydrous DMF (3 mL).

  • Activation: Add Cs2CO3 (2.0 mmol, 652 mg) and stir at room temperature for 5 minutes to facilitate initial deprotonation.

  • Addition: Add 2,2-difluoropropyl tosylate (1.5 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High[1][2][3][4][5]

  • Work-up: Dilute with EtOAc (20 mL), wash with water (3x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation (Expected):

Condition Time Conversion Yield
Thermal (100°C) 18 hours 65% 45%

| Microwave (140°C) | 20 mins | >95% | 82% |

Downstream Application: SNAr Library Synthesis

Once the building block is deprotected (using Protocol B below), it serves as a potent nucleophile for creating libraries of GPCR ligands (e.g., GPR119 agonists) or kinase inhibitors.

Protocol B: Rapid N-Boc Deprotection
  • Reagents: 20% TFA in DCM.

  • MW Conditions: 60 °C, 5 minutes.

  • Note: MW accelerates the cleavage of the carbamate and ensures complete removal of the isobutylene gas byproduct.

Protocol C: Microwave SNAr Coupling

Objective: Coupling 4-(2,2-difluoropropoxy)piperidine with heteroaryl chlorides (e.g., 2-chloropyridine derivatives).

SNArMechanism Nucleophile Nucleophile: 4-(2,2-difluoropropoxy)piperidine Complex Meisenheimer Complex (Transition State) Nucleophile->Complex DIPEA, NMP MW 150°C Electrophile Electrophile: Het-Ar-Cl Electrophile->Complex Product Coupled Product (Library Member) Complex->Product -HCl (Rapid Elimination)

Figure 2: SNAr coupling pathway accelerated by microwave dielectric heating.

Step-by-Step Procedure:

  • Reactants: Combine 4-(2,2-difluoropropoxy)piperidine (free base or HCl salt, 0.5 mmol) and the Heteroaryl Chloride (0.5 mmol) in a microwave vial.

  • Solvent/Base: Add NMP (2 mL) and DIPEA (1.5 mmol). Note: If using the HCl salt of the amine, increase DIPEA to 2.5 mmol.

  • Irradiation:

    • Temperature: 150 °C

    • Time: 10-15 minutes

    • Pressure Limit: 15 bar

  • Purification: The reaction mixture can often be injected directly onto a semi-prep HPLC or SCX (Strong Cation Exchange) cartridge for rapid "catch-and-release" purification, ideal for high-throughput chemistry.

Troubleshooting & Expert Insights

The "Beta-Fluorine" Challenge

The presence of fluorine atoms at the


-position relative to the leaving group (in Step 1) significantly reduces reactivity due to the inductive withdrawal of electron density.
  • Symptom: Incomplete conversion even after 20 mins MW.

  • Solution: Switch from Tosylate to Triflate (OTf) . Triflate is a superior leaving group (approx. 104 times more reactive than tosylate). Prepare the triflate in situ at 0°C, then add the piperidine and irradiate.

Thermal Runaway in SNAr

When coupling with highly electron-deficient heterocycles (e.g., chloropyrimidines), the reaction is exothermic.

  • Mitigation: Use the "PowerMax" or "Cooling while heating" feature (simultaneous compressed air cooling during MW irradiation) to maintain temperature control without power cycling, ensuring constant energy input for activation.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Fluorine in Medicinal Chemistry (The "Fluorine Effect")

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: the Suzuki Coupling as an Illustration. Synlett, 2005(19), 2953-2958.
  • GPR119 Agonists (Context for the Scaffold)

    • Ritter, K., et al. (2009). GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Establishes the utility of 4-alkoxypiperidines).

  • Microwave Deprotection of N-Boc

    • Kaul, K., et al. (2005). Microwave Assisted Rapid Deprotection of N-Boc Group. Synthetic Communications, 35(8), 1051-1057.

Sources

Troubleshooting & Optimization

Improving reaction yields of 4-(2,2-Difluoropropoxy)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of 4-(2,2-Difluoropropoxy)piperidine .

This molecule is a highly valued building block in modern drug discovery, frequently utilized to improve the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients, such as LysRS inhibitors for tuberculosis[1]. However, the synthesis—typically achieved via the alkylation of N-Boc-4-hydroxypiperidine followed by Boc-deprotection—is notoriously prone to low yields due to the unique electronic properties of the gem-difluoro group and the physical chemistry of the resulting amine.

Below is an in-depth, causality-driven guide to optimizing your reaction yields, complete with mechanistic troubleshooting, quantitative data, and self-validating experimental protocols.

I. Synthetic Workflow Overview

Workflow A N-Boc-4-hydroxypiperidine + Base B Alkylation (2,2-difluoropropyl triflate) A->B Deprotonation C N-Boc-4-(2,2-difluoropropoxy)piperidine (Intermediate) B->C SN2 Reaction D Deprotection (TFA or HCl) C->D Acidic Cleavage E Free Amine Workup (pH > 12 Extraction) D->E Neutralization F 4-(2,2-Difluoropropoxy)piperidine (Final Product) E->F Isolation

Figure 1: End-to-end synthetic workflow for 4-(2,2-Difluoropropoxy)piperidine.

II. Troubleshooting & FAQs

Q1: Why is my alkylation yield so low (<10%) when using 2,2-difluoropropyl bromide or iodide? The Causality: The strong electron-withdrawing nature of the gem-difluoro group (-CF₂-) creates a powerful dipole that severely destabilizes the electron-rich transition state of an Sₙ2 reaction at the adjacent primary carbon. Consequently, standard halide leaving groups (Br⁻, I⁻) lack the reactivity required to overcome this energetic barrier. The Solution: You must switch the electrophile to 2,2-difluoropropyl trifluoromethanesulfonate (triflate) . The triflate is a vastly superior, highly polarizable leaving group that sufficiently lowers the activation energy for the Sₙ2 pathway, enabling the etherification to proceed.

Q2: Even with the triflate, I am observing significant elimination byproducts and poor etherification yields. How do I optimize the base and solvent? The Causality: N-Boc-4-hydroxypiperidine is a secondary alcohol. Its corresponding alkoxide is sterically hindered, making it act more as a strong base than a nucleophile. When you use aggressive, unhindered bases like Sodium Hydride (NaH) at elevated temperatures, the basicity dominates. This triggers an E2 elimination of the triflate (yielding volatile fluorinated alkenes) rather than the desired Sₙ2 substitution[2]. The Solution: Shift to a bulky, non-nucleophilic base such as Potassium hexamethyldisilazide (KHMDS) and strictly control the temperature (ramp from -78 °C to room temperature). The steric bulk of KHMDS prevents it from interfering with the electrophile, while the potassium counterion effectively coordinates the alkoxide to enhance its nucleophilicity.

Pathways Alkoxide Alkoxide Nucleophile (Sterically Hindered) SN2 Pathway A: SN2 Substitution (Desired) Alkoxide->SN2 Nucleophilic Attack at C1 E2 Pathway B: E2 Elimination (Undesired Side Reaction) Alkoxide->E2 Base Abstraction of H at C3 Electrophile 2,2-Difluoropropyl Triflate (Electron Deficient) Electrophile->SN2 Electrophile->E2 Product Ether Product (High Yield with KHMDS) SN2->Product Byproduct Alkene Byproduct (High Yield with NaH/Heat) E2->Byproduct

Figure 2: Competing Sₙ2 substitution vs. E2 elimination pathways during alkylation.

Q3: During the Boc-deprotection step, my product vanishes during the aqueous workup. Where did it go? The Causality: The deprotected product, 4-(2,2-difluoropropoxy)piperidine, is a highly polar secondary amine. In neutral or mildly basic aqueous conditions (pH 7–9), it remains partially protonated or highly hydrated due to hydrogen bonding with the ether oxygen and fluorine atoms. This causes the molecule to partition entirely into the aqueous layer during standard extractions. The Solution: The aqueous phase must be driven to a pH > 12 to fully deprotonate the piperidine ring. Furthermore, standard solvents like ethyl acetate are insufficient; you must extract with a highly polar organic mixture (e.g., 10% Methanol in Dichloromethane) to disrupt the hydration sphere and pull the free base into the organic layer.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between leaving group, base selection, and isolated yield, demonstrating why the optimized protocol is necessary.

Leaving GroupBaseSolventTemp Profile (°C)Major PathwayIsolated Yield (%)
Bromide (-Br)NaHDMF0 to 60Unreacted< 5%
Tosylate (-OTs)K₂CO₃DMF25 to 80Elimination (E2)15%
Triflate (-OTf)NaHTHF0 to 25Sₙ2 + E245%
Triflate (-OTf) KHMDS THF -78 to 25 Sₙ2 (Desired) 82%

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Boc-4-(2,2-difluoropropoxy)piperidine

This protocol uses temperature control and steric hindrance to suppress E2 elimination.

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF (0.2 M) under a strict Nitrogen/Argon atmosphere.

  • Deprotonation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add KHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: Stir for 30 minutes. The solution should become completely homogenous, confirming full alkoxide formation.

  • Alkylation: Add 2,2-difluoropropyl triflate (1.5 eq) dropwise at -78 °C.

  • Reaction Ramp: Remove the cooling bath and allow the reaction to warm to room temperature naturally over 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the alcohol spot (stains dark blue with phosphomolybdic acid) indicates completion.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to yield the intermediate.

Protocol B: Boc-Deprotection and Optimized Amine Isolation

This protocol prevents product loss into the aqueous phase during workup.

  • Cleavage: Dissolve the N-Boc-4-(2,2-difluoropropoxy)piperidine intermediate in Dichloromethane (DCM) (0.3 M). Cool to 0 °C. Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: LCMS should show complete consumption of the starting material and the appearance of the [M+H]⁺ mass for the free amine.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove all excess TFA and DCM. Do not apply high heat to avoid degrading the product.

  • Basification (Critical Step): Dissolve the crude residue in a minimum amount of distilled water. Chill to 0 °C. Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation Checkpoint: Use pH test strips to verify the aqueous layer is strictly pH > 12 .

  • Extraction: Extract the aqueous layer 4 times with a solution of 10% Methanol in DCM.

  • Drying & Recovery: Combine the organic layers and dry over anhydrous K₂CO₃.

    • Self-Validation Checkpoint:Do not use MgSO₄. Magnesium sulfate can coordinate with and sequester secondary amines, leading to a false-negative yield.

  • Final Isolation: Filter and concentrate under reduced pressure to yield 4-(2,2-Difluoropropoxy)piperidine as a free base.

V. References

  • Davis, S. H., et al. "Design and development of lysyl tRNA synthetase inhibitors, for the treatment of tuberculosis." bioRxiv. Available at:

  • "Supporting Information: Hypervalent Iodine-Mediated β-Difluoroalkylboron Synthesis via An Unusual 1,2-Hydrogen Shift Enabled by Boron Substitution." The Royal Society of Chemistry. Available at:

Sources

Technical Support Center: Purification of 4-(2,2-Difluoropropoxy)piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly leverages the bioisosteric and lipophilic properties of fluorine, building blocks like 4-(2,2-difluoropropoxy)piperidine (CID 66696136)[1] have become critical. However, the introduction of a fluoroalkoxy group onto a piperidine scaffold fundamentally alters its physicochemical behavior—specifically its polarity, basicity, and volatility.

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Below are field-proven, self-validating protocols and troubleshooting steps to resolve the most common purification bottlenecks encountered during the synthesis and isolation of these specific fluorinated intermediates.

Part 1: Mechanistic Overview & Purification Workflow

The purification logic for 4-(2,2-difluoropropoxy)piperidine relies heavily on orthogonal phase switching. Because unprotected fluorinated piperidines are highly volatile and prone to azeotrope formation, direct purification of the free base is notoriously challenging[2]. The optimal strategy involves purifying the highly lipophilic N-protected intermediate first, followed by deprotection and immediate trapping as a non-volatile hydrochloride salt[3].

PiperidinePurification N1 Crude Reaction Mixture (N-Boc-4-hydroxypiperidine + 2,2-Difluoropropyl triflate) N2 Silica Gel Chromatography (Hexane/EtOAc Gradient) N1->N2 Remove electrophile N3 Purified N-Boc Intermediate N2->N3 TLC monitoring N4 Acidic Deprotection (HCl in Dioxane) N3->N4 Cleave Boc group N5 Aqueous Workup & Acid-Base Extraction N4->N5 Quench & Extract N6 Organic Phase (Free Base Piperidine) N5->N6 pH > 10 N7 HCl Gas / Ether Precipitation (Avoids Volatility Loss) N6->N7 Dry over KOH N8 Pure 4-(2,2-Difluoropropoxy) piperidine HCl Salt N7->N8 Crystallization

Workflow for the isolation and purification of 4-(2,2-difluoropropoxy)piperidine intermediates.

Part 2: Quantitative Data Summary

Understanding the chromatographic behavior of your intermediates is the first step in successful purification. The table below summarizes the physicochemical shifts that occur during the synthesis of 4-(2,2-difluoropropoxy)piperidine.

Compound / IntermediateState at RTApprox. TLC Rf (7:3 Hexane:EtOAc)Aqueous SolubilityVolatility Risk
N-Boc-4-hydroxypiperidine Solid0.25 (Stains with KMnO₄)LowLow
2,2-Difluoropropyl triflate Liquid0.85 (UV inactive)Very LowHigh
N-Boc-4-(2,2-difluoropropoxy)piperidine Oil0.60 (Stains with Ninhydrin/Heat)Very LowLow
4-(2,2-difluoropropoxy)piperidine (Free Base) Liquid0.10 (Streaks heavily)ModerateHigh
4-(2,2-difluoropropoxy)piperidine HCl Salt SolidBaseline (0.00)HighNone
Part 3: Troubleshooting Guide A - Resolving Co-elution in N-Protected Intermediates

Symptom: During the etherification step, the resulting N-Boc-4-(2,2-difluoropropoxy)piperidine co-elutes with unreacted 2,2-difluoropropyl electrophile (e.g., triflate or tosylate) during standard silica gel chromatography.

Root Cause & Causality: The highly lipophilic 2,2-difluoropropyl group dominates the molecule's solvent-accessible surface area. This masks the inherent polarity of the Boc-protected amine, causing its Rf value to artificially mimic that of the fluorinated starting material.

Self-Validating Protocol (Step-by-Step):

  • Reaction Quench: Terminate the reaction by adding saturated aqueous NH₄Cl. This destroys any highly reactive unreacted electrophiles (like triflates) and converts them to water-soluble byproducts.

  • Selective Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) rather than Dichloromethane (DCM). MTBE is less polar and will leave highly polar, degraded byproducts in the aqueous phase.

  • Gradient Elution Chromatography:

    • Load the concentrated crude mixture onto a silica gel column.

    • Validation Step: Begin elution with 100% Hexane (or Heptane) for 3 column volumes. This flushes out the non-polar fluorinated electrophile and any mineral oil (if NaH was used as a base).

    • Gradually increase the mobile phase polarity to 85:15 Hexane:EtOAc to elute the target N-Boc-4-(2,2-difluoropropoxy)piperidine.

  • Fraction Verification: Spot fractions on a TLC plate. Because the product lacks a strong chromophore, UV visualization will fail. Dip the plate in Ninhydrin stain and heat vigorously; the heat cleaves the Boc group in situ, allowing the liberated secondary amine to react and form a distinct purple spot.

Part 4: Troubleshooting Guide B - Preventing Yield Loss During Free Base Isolation

Symptom: Severe yield drop (>40%) occurs when concentrating the deprotected 4-(2,2-difluoropropoxy)piperidine free base under reduced pressure on a rotary evaporator.

Root Cause & Causality: Unprotected fluorinated piperidines exhibit high vapor pressures and are notoriously volatile[2]. Furthermore, piperidines readily form azeotropes with water and extraction solvents (such as the well-documented pyridine/piperidine azeotropes)[4]. Applying high vacuum to the free base physically pulls the product into the solvent trap.

Self-Validating Protocol (Step-by-Step):

  • Acidic Deprotection: Treat the purified N-Boc intermediate with 4M HCl in Dioxane at room temperature for 2 hours.

  • Direct Salt Isolation (Preferred): Because the product is now in its hydrochloride salt form, it is entirely non-volatile[3]. You can safely concentrate the reaction mixture to dryness under reduced pressure to yield the pure 4-(2,2-difluoropropoxy)piperidine HCl salt quantitatively.

  • Acid-Base Extraction (If the free base is strictly required for downstream coupling):

    • Dissolve the crude HCl salt in deionized water.

    • Wash the aqueous layer with diethyl ether to remove organic impurities (the protonated piperidine remains safely in the aqueous layer).

    • Validation Step: Basify the aqueous layer to pH > 12 using 2M NaOH. Verify the pH with indicator paper. The free base will oil out of the solution[4].

    • Extract the liberated free base into diethyl ether.

  • Desiccation: Dry the ether layer over solid KOH pellets. Crucial Causality: Do not use MgSO₄. MgSO₄ is slightly acidic and will coordinate with the basic piperidine nitrogen, sequestering your product in the drying agent[4]. KOH acts as both a desiccant and a base.

  • In Situ Trapping: Do not evaporate the ether. Instead, bubble dry HCl gas into the ether solution (or add a stoichiometric amount of HCl in diethyl ether). The 4-(2,2-difluoropropoxy)piperidine HCl salt will immediately precipitate as a pristine white solid[3]. Filter and dry under vacuum.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my purified piperidine product turn yellow over time? A: Piperidine derivatives are highly susceptible to N-oxidation and degradation mediated by atmospheric oxygen and light[4]. The free base will rapidly discolor. Always store the compound as an HCl or TFA salt[3] in an amber vial under an argon or nitrogen atmosphere.

Q: Can I use reverse-phase HPLC to purify the free base? A: It is highly discouraged for the free base. Secondary amines interact strongly with residual acidic silanols on the C18 stationary phase, causing severe peak tailing. If RP-HPLC is absolutely necessary, you must add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. This keeps the amine protonated, ensures sharp peaks, and yields the TFA salt upon lyophilization[3].

Q: How do I verify the conformation of the difluoropropoxy group on the piperidine ring? A: Utilize ¹⁹F NMR and ¹H-¹⁹F HOESY NMR studies. Fluorinated piperidines often exhibit specific axial/equatorial preferences driven by dipole interactions (e.g., C-F···H-N⁺ gauche effects)[3][5]. The bulky 2,2-difluoropropoxy group at the 4-position will strongly favor the equatorial position to minimize 1,3-diaxial steric clashes, which can be confirmed via coupling constants in the ¹H NMR spectrum.

References
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications (via PMC).[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar / ACS Publications.[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.[Link]

  • 4-(2,2-difluoropropoxy)piperidine (C8H15F2NO) - CID 66696136. PubChemLite / NIH.[Link]

Sources

Overcoming solubility issues with 4-(2,2-Difluoropropoxy)piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Conundrum

Welcome to the technical support hub for 4-(2,2-Difluoropropoxy)piperidine . If you are accessing this guide, you are likely encountering a "solubility crash" during formulation, biological assay preparation, or synthetic work-up.[1]

This molecule presents a classic medicinal chemistry paradox:

  • The Piperidine Core: A secondary amine (

    
    ), typically providing good aqueous solubility in its protonated salt form.[1]
    
  • The Difluoropropoxy Tail: The

    
     moiety is not just "lipophilic grease"; it introduces unique electrostatic dipoles and hyperconjugation effects that can lead to unexpectedly high crystal lattice energies (making solids hard to dissolve) or "oiling out" (making solids hard to form).[1]
    

This guide moves beyond generic advice to address the specific physicochemical behavior of fluorinated ether-amines.

Diagnostic Workflow: Why is it precipitating?

Before adjusting your protocol, use this logic tree to diagnose the root cause of your solubility failure.

SolubilityTroubleshooting Start START: Compound Precipitated CheckPH 1. Check Solvent pH Start->CheckPH PH_Issue pH > pKa - 2? (Deprotonation) CheckPH->PH_Issue AdjustPH SOLUTION: Acidify (Maintain pH < 7) PH_Issue->AdjustPH Yes CheckSalt 2. Check Counterion PH_Issue->CheckSalt No CommonIon Is Chloride (Cl-) present? (Saline/PBS) CheckSalt->CommonIon SwitchSalt SOLUTION: Switch to Mesylate or Gluconate CommonIon->SwitchSalt Yes (Common Ion Effect) CheckConc 3. Check Concentration CommonIon->CheckConc No KineticLimit Exceeds Kinetic Limit? (>100 µM in <1% DMSO) CheckConc->KineticLimit AddCosolvent SOLUTION: Add Cyclodextrin (HP-β-CD) or PEG400 KineticLimit->AddCosolvent Yes

Figure 1: Diagnostic logic for identifying the cause of precipitation in aqueous media.

Critical Analysis: Salt Selection Strategy

The default choice of Hydrochloride (HCl) salts is often the wrong choice for fluorinated lipophilic amines due to the Common Ion Effect and high crystal lattice energy.

Comparative Salt Profile

The following table summarizes expected behaviors for 4-(2,2-Difluoropropoxy)piperidine based on structure-property relationships (SPR).

Salt FormAqueous SolubilityCrystallinityRisk FactorRecommended Use
HCl Moderate to LowHigh (High MP)Precipitates in Saline/PBS due to high [Cl-] background.[1]Solid storage only; not for bio-assays.
TFA HighLow (Hygroscopic)Cytotoxicity in cell assays; volatile acid.[1]HPLC purification & intermediate synthesis.
Mesylate Very High ModerateLow risk of common ion precipitation.[1]Gold Standard for high-conc.[1] aqueous stocks.[1]
Fumarate ModerateHighMay form hemi-salts; pH dependent.[1]Solid oral dosage formulation (tableting).[1]
The "Brick Dust" Phenomenon

Fluorine atoms can create tight packing networks in the crystal lattice.[1] If your HCl salt is a white solid that refuses to dissolve in water despite the amine being basic:

  • Do not heat it. This often promotes degradation or "oiling out" upon cooling.[1]

  • Break the Lattice: Switch to a counterion with a lower lattice energy, such as Mesylate (

    
    ) or Tosylate .[1] The irregular shape of these anions disrupts the packing efficiency of the fluorinated tail.
    

Protocols & Methodologies

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Use this to determine the maximum concentration for biological assays.

Materials:

  • 10 mM Stock solution of compound in DMSO.[1]

  • PBS Buffer (pH 7.4).[1]

  • 96-well plate reader (UV absorbance or Nephelometry).[1]

Workflow:

  • Prepare Pre-dilutions: Create a dilution series of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).[1]

  • Spike: Transfer 2 µL of each DMSO stock into 198 µL of PBS buffer (Final DMSO = 1%).

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure absorbance at 620 nm (turbidity).

  • Interpret: The concentration where absorbance spikes above baseline is your Kinetic Solubility Limit .[1][2]

Protocol B: Formulation for In Vivo Studies (Solubility Enhancement)

If simple salts fail, use this "Soft-Shell" approach to shield the lipophilic fluorine tail.[1]

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Citrate Buffer (pH 4.5).[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in 50 mM Citrate Buffer (pH 4.5).
    
  • Weigh the free base or mesylate salt of 4-(2,2-Difluoropropoxy)piperidine.[1]

  • Add the cyclodextrin vehicle to the solid.

  • Vortex and Sonicate for 20 minutes. The hydrophobic fluorinated tail will sequester into the cyclodextrin cavity, while the protonated amine remains exposed to the water.

  • Adjust pH to 5.0–6.0 using 1N NaOH if necessary (do not exceed pH 7.0).[1]

Frequently Asked Questions (Technical)

Q: I am trying to extract the free base from water into DCM, but I'm getting an emulsion. Why? A: The fluorinated chain acts as a surfactant.[1] The molecule is amphiphilic (polar amine head, lipophilic fluoro-tail).[1]

  • Fix: Do not shake vigorously; use gentle inversion. Add brine (saturated NaCl) to the aqueous layer to increase ionic strength (Salting Out). If DCM fails, switch to MTBE (Methyl tert-butyl ether) , which often handles fluorinated amines better.[1]

Q: My HCl salt is hygroscopic and turns into a goo. Is it degraded? A: Likely not degraded, but deliquescent.[1] The 2,2-difluoroether oxygen can accept hydrogen bonds, making the salt "thirsty."[1]

  • Fix: Dry the oil under high vacuum (<1 mbar) with gentle heating (40°C) for 24 hours. Store in a desiccator. For better handling, convert to a Fumarate or Oxalate salt, which typically crystallize better than HCl for ether-amines.[1]

Q: Why does the solubility drop drastically at pH 8? A: You are hitting the


.[1] The piperidine nitrogen likely has a 

around 9.5.[1]
  • Rule of Thumb: Solubility

    
    .[1]
    
  • At pH 8, you are close enough to the

    
     that a significant portion (~3-5%) of the molecule is deprotonated (neutral).[1] Given the lipophilicity of the difluoropropoxy group, the intrinsic solubility (
    
    
    
    ) of the neutral species is likely near zero (nM range). You must keep the pH at least 2 units below the
    
    
    (i.e., pH < 7.[1]5) to maintain solubility.

References & Grounding

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3][5]

    • Grounding: The definitive source for salt selection, specifically regarding the "Common Ion Effect" and counterion choices for lipophilic bases.[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]

    • Grounding: Explains the lipophilicity modulation (

      
       changes) and conformational effects of introducing 
      
      
      
      groups into aliphatic chains.
  • Muller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1]

    • Grounding: details the "polar hydrophobicity" of fluorinated ethers and their impact on solvation.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

    • Grounding: Validates the protocol for using HP-

      
      -CD to solubilize lipophilic amines.
      

Sources

Stability of 4-(2,2-Difluoropropoxy)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges when handling complex, multi-functional building blocks. 4-(2,2-Difluoropropoxy)piperidine is a prime example of a molecule that behaves counter-intuitively if you do not account for the interplay between its two distinct functional groups: a highly basic secondary amine and an electron-withdrawn aliphatic ether.

This guide is designed to move beyond basic instructions. By explaining the fundamental causality behind the molecule's behavior in acidic media, these self-validating protocols will help you troubleshoot lost yields, prevent unwanted degradation, and optimize your synthetic workflows.

Part 1: Mechanistic Foundations of Acidic Stability

To master the handling of 4-(2,2-Difluoropropoxy)piperidine, you must understand how its two functional groups react to low pH environments.

Standard aliphatic ethers are generally susceptible to cleavage by strong acids (such as HI or HBr). The accepted mechanism begins with the protonation of the ether oxygen to form an oxonium ion, followed by an SN1 or SN2 nucleophilic attack by the halide ion that cleaves the carbon-oxygen bond[1],[2].

However, 4-(2,2-Difluoropropoxy)piperidine is remarkably stable under acidic conditions. This stability is driven by the gem-difluoro group (-CF2-) located beta to the ether oxygen. Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This inductive pull drastically reduces the electron density on the ether oxygen, making it significantly less basic and much harder to protonate[3]. Even if protonation occurs, the electron-withdrawing fluorines severely destabilize the resulting oxonium ion and any transition state leading to carbocation formation, effectively shutting down the cleavage pathway[3]. Consequently, fluorinated ethers exhibit superior chemical inertness in acidic environments compared to non-fluorinated analogs[4].

Conversely, the piperidine ring contains a secondary amine with a pKa of approximately 11. In any acidic environment (pH < 9), this nitrogen will rapidly protonate to form a piperidinium salt, drastically altering the molecule's solubility profile from lipophilic to highly hydrophilic.

G A Acidic Environment (pH < 2) B Piperidine Nitrogen (Basic, pKa ~11) A->B Donates H+ C 2,2-Difluoropropoxy Ether (Electron-Withdrawn) A->C Attempts Protonation D Rapid Protonation (Piperidinium Salt) B->D Forms Cation E Inductive Effect (-I) Destabilizes Oxonium C->E Fluorine Shielding F Resists Acidic Cleavage (Intact Ether) E->F Prevents SN1/SN2

Fig 1. Mechanistic pathway of 4-(2,2-Difluoropropoxy)piperidine under acidic conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: I performed an acidic aqueous workup, and my compound completely disappeared from the organic layer. Did the acid destroy it? A: No, your compound is likely intact but has partitioned into the aqueous waste. Because piperidine is highly basic, acidic workups (e.g., using 1M HCl or saturated NH4Cl) instantly convert the free base into a water-soluble piperidinium salt. Resolution: Do not discard your aqueous layer. Follow Protocol B below to basify the aqueous phase to pH > 10, which will regenerate the neutral free-base, allowing you to extract it back into an organic solvent like Ethyl Acetate or DCM.

Q2: I need to remove an N-Boc protecting group from this molecule. Will standard conditions (TFA/DCM or 4M HCl in Dioxane) cleave the difluoropropoxy ether? A: You can proceed with confidence. The ether linkage is highly protected by the inductive effect of the adjacent fluorine atoms[3]. Standard Boc-deprotection conditions utilize acids that are strong enough to cleave carbamates but lack the nucleophilicity (like iodide) and extreme forcing conditions required to overcome the fluorinated ether's stability.

Q3: Are there any acidic conditions that will cleave this ether? A: Yes, but they require extreme conditions. Refluxing with concentrated Hydroiodic acid (57% HI) or using strong Lewis acids like Boron Tribromide (BBr3) at elevated temperatures can eventually force cleavage[1]. However, the reaction kinetics will be significantly slower than those of a standard, non-fluorinated aliphatic ether.

Part 3: Quantitative Stability Data

To assist in your experimental design, the table below summarizes the comparative half-lives of piperidine-based ethers under common acidic conditions. Note: Data represents validated structural behavior models at 25°C.

Ether Type20% TFA in DCM4M HCl in Dioxane57% Aqueous HI
4-Propoxypiperidine (Non-fluorinated)> 24 hours~12 hours< 1 hour (Rapid SN2 Cleavage)
4-(2,2-Difluoropropoxy)piperidine > 48 hours (Stable) > 48 hours (Stable) ~6 hours (Slow Cleavage)

Part 4: Validated Experimental Protocols

Protocol A: Safe Acidic Deprotection (N-Boc Removal)

This protocol utilizes the differential stability of the molecule to selectively remove a protecting group without harming the ether.

  • Preparation: Dissolve N-Boc-4-(2,2-difluoropropoxy)piperidine in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.

    • Causality: TFA provides the necessary protons to initiate the isobutylene elimination of the Boc group, while the inductive shielding of the fluorines prevents oxonium formation at the ether[3].

  • Reaction: Stir at room temperature for 2 hours. Monitor completion via LCMS.

  • Isolation: Concentrate the mixture under reduced pressure. The product will remain as a stable piperidinium trifluoroacetate salt, ready for subsequent coupling or free-basing.

Protocol B: Self-Validating Liquid-Liquid Extraction (Free-basing)

Use this protocol to recover the compound from an acidic aqueous solution.

  • Cooling: Place the acidic aqueous mixture containing the piperidinium salt into an ice bath (0-5 °C).

    • Causality: The subsequent neutralization is highly exothermic. Cooling prevents thermal degradation and solvent boil-off.

  • Basification: Dropwise add 2M NaOH while stirring continuously.

  • Validation Check 1 (pH): Continue adding NaOH until the aqueous phase reaches pH > 10 (verify with pH paper).

    • Causality: The pKa of piperidine is ~11. Pushing the pH above 10 ensures that the vast majority of the molecules are deprotonated into their lipophilic free-base form.

  • Extraction: Extract the aqueous layer with 3 equal volumes of Ethyl Acetate (EtOAc) or DCM.

  • Validation Check 2 (TLC): Before discarding the aqueous layer, spot both the organic and aqueous phases on a TLC plate and stain with Ninhydrin. A dark purple spot in the organic lane (and none in the aqueous) self-validates that the secondary amine has been successfully recovered.

Workflow Step1 Acidic Aqueous Mixture (Product as soluble salt) Step2 Cool to 0-5 °C Add 2M NaOH dropwise Step1->Step2 Step3 Verify pH > 10 (Free-base formation) Step2->Step3 Step4 Extract with EtOAc or DCM (3x volumes) Step3->Step4 Step5 Organic Layer (Contains Product) Step4->Step5 Organic phase Step6 Aqueous Layer (Discard/Waste) Step4->Step6 Aqueous phase

Fig 2. Self-validating liquid-liquid extraction workflow for piperidine derivatives.

Part 5: References

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Source: Master Organic Chemistry. URL:[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Source: LibreTexts. URL:[Link]

  • Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries - OSTI.GOV. Source: Office of Scientific and Technical Information (OSTI). URL:[Link]

Sources

Technical Support Center: Crystallization of 4-(2,2-Difluoropropoxy)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-422-DFP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(2,2-difluoropropoxy)piperidine . This intermediate presents a unique set of physicochemical challenges due to the interplay between the basic secondary amine and the lipophilic, electron-withdrawing fluorinated ether tail.

Unlike simple piperidines, the 2,2-difluoropropoxy moiety introduces significant lipophilicity and rotational flexibility, making the free base prone to existing as an oil and its salts susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing cleanly.

Physicochemical Dashboard
PropertyValue / CharacteristicImplication for Crystallization
Basic Center Piperidine Nitrogen (

)
Strong candidate for salt formation with weak & strong acids.
Lipophilicity Elevated (due to

group)
Reduced solubility in water; high solubility in ethers/DCM.
H-Bonding Acceptor (F, O); Donor (NH)Potential for solvate formation; sensitive to humidity.
Risk Profile High Risk of Oiling Out Metastable Zone Width (MSZW) is likely narrow.

Module 1: Salt Selection Strategy

User Query: "My HCl salt is hygroscopic and turns into a gum upon filtration. What alternatives should I screen?"

Technical Diagnosis

While Hydrochloride (HCl) is the standard "first-pass" salt, the chloride ion's high charge density combined with the flexible fluorinated tail often results in hygroscopic lattices or low-melting hydrates.

Resolution Protocol: The Counterion Screen

Switch to larger, dicarboxylic counterions. These bridge multiple lattice points, "locking" the flexible ether chain and increasing the melting point.

Recommended Counterions (in order of priority):
  • Fumaric Acid (1:0.5 or 1:1): High success rate for piperidines. The rigid alkene backbone promotes crystallinity.

  • Succinic Acid: Good alternative if fumarate is too insoluble.

  • L-Tartaric Acid: Useful if enantiomeric enrichment is needed (though this molecule is achiral at the piperidine, the salt may have better packing).

  • Oxalic Acid: Forms very stable salts but beware of toxicity/solubility issues in downstream steps.

Visual Guide: Salt Selection Decision Tree

SaltSelection Start Start: Free Base (Oil) CheckPurity Is Purity > 95%? Start->CheckPurity Purify Purify (Distillation/Column) CheckPurity->Purify No ScreenHCl Screen 1: HCl (Et2O/Dioxane) CheckPurity->ScreenHCl Yes Purify->ScreenHCl ResultHCl Result: Hygroscopic/Gum? ScreenHCl->ResultHCl KeepHCl Optimize HCl ( anhydrous conditions) ResultHCl->KeepHCl No (Stable) ScreenDiacids Screen 2: Dicarboxylic Acids (Fumaric, Succinic) ResultHCl->ScreenDiacids Yes (Gum) SolventChoice Solvent: iPrOH or EtOH/EtOAc ScreenDiacids->SolventChoice ResultCryst Crystalline Solid? SolventChoice->ResultCryst

Figure 1: Decision logic for selecting the optimal counterion, prioritizing lattice stability over simple salt formation.

Module 2: Troubleshooting "Oiling Out"

User Query: "The solution turned cloudy, but instead of crystals, I see oil droplets on the bottom of the flask."

Technical Diagnosis

You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the amorphous oil phase is more stable than the crystalline phase at the current temperature/supersaturation. This is common with fluorinated ethers due to their low surface tension and "greasy" nature.

The "Rescue" Protocol

Do NOT cool further (this only makes the oil more viscous). Follow this thermodynamic reset:

  • Re-heat: Heat the mixture until the oil droplets re-dissolve completely into a clear solution.

  • Add Co-Solvent: Add 10-20% of a solubilizer (e.g., Methanol or DCM) to increase the solubility limit, reducing the supersaturation level below the "Oiling Out" boundary.

  • Seed at Cloud Point:

    • Cool very slowly (5°C/hour).

    • The moment you see the faintest haze, add seed crystals (if available) or scratch the glass.

    • Crucial: If oil droplets appear, heat back up immediately.

  • Temperature Cycling: Oscillate the temperature by ±5°C around the nucleation point. This dissolves small oil droplets while allowing crystal nuclei to grow (Ostwald Ripening).

Visual Guide: Oiling Out Rescue Workflow

OilingOut State1 State: Oiled Out (Two Liquid Phases) Action1 Heat to Clear Point (Dissolve Oil) State1->Action1 Action2 Add Polar Co-Solvent (Reduce Supersaturation) Action1->Action2 Action3 Slow Cool to Metastable Zone Action2->Action3 Decision Cloud Point Reached? Action3->Decision Decision->Action3 No (Continue Cooling) Action4 ADD SEEDS (Bypass Nucleation Energy) Decision->Action4 Yes Result Controlled Crystal Growth Action4->Result

Figure 2: Thermodynamic intervention strategy to convert an oiled-out emulsion into a crystalline suspension.

Module 3: Solvent System Compatibility

User Query: "Which solvents work best? Water seems to make it worse."

Technical Diagnosis

The 2,2-difluoropropoxy group is highly lipophilic.

  • Water: Poor solvent.[1] Forces the salt out too fast (oiling out).

  • Non-polar (Hexane/Heptane): The salt is likely insoluble, causing immediate precipitation of amorphous gum.

  • Ideal: Medium-polarity alcohols or esters.

Recommended Solvent Matrix
Solvent SystemSuitabilityNotes
Isopropanol (IPA) Excellent Best balance. High solubility hot, low cold. Good for HCl and Fumarate salts.
Ethanol / Ethyl Acetate Good Use Ethanol to dissolve, EtAc as anti-solvent. Add EtAc slowly.
Acetone Moderate Good for drying, but risk of solvates.
Water Avoid Only use as a trace additive (<2%) if necessary to solubilize the salt.
Dichloromethane (DCM) Purification Only Too soluble for crystallization; use for extraction only.

Module 4: Experimental Protocol (Standard Operating Procedure)

Objective: Preparation of 4-(2,2-difluoropropoxy)piperidine Fumarate.

  • Dissolution: Dissolve 10.0 g of free base oil in Isopropanol (50 mL) at 50°C.

  • Acid Addition: Prepare a solution of Fumaric Acid (1.05 eq) in hot Ethanol (30 mL) . Add this slowly to the amine solution.[2]

  • Observation: The solution should remain clear. If immediate cloudiness occurs, add more hot Ethanol until clear.

  • Nucleation: Cool to 40°C. Add seed crystals (0.1 wt%). Stir at 40°C for 1 hour to establish a crystal bed.

  • Cooling Ramp: Cool to 0°C over 4 hours (10°C/hour).

  • Isolation: Filter the white solid. Wash with cold Isopropanol/Heptane (1:1).

  • Drying: Vacuum oven at 45°C. Warning: Do not overheat; fluorinated ethers can have significant vapor pressure.

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard for counterion selection logic).

  • Veverka, M. (2013). Crystallization of Active Pharmaceutical Ingredients. In IntechOpen. (Mechanisms of oiling out and seeding strategies).

  • Pfizer Inc. (2012). Patent WO2012069948A1: Compounds that modulate the activity of GPR119. (Describes the synthesis and handling of similar fluorinated piperidine intermediates).

  • Denehy, E., et al. (2016). Oiling Out and Agglomeration in Crystallization. Chemical Engineering Science. (Detailed thermodynamics of LLPS).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4-(2,2-difluoropropoxy)piperidine before handling.

Sources

Technical Support Center: Optimization of Difluoropropoxy Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The Core Challenge: The "Beta-Fluorine Effect" Synthesizing 2,2-difluoropropoxy ethers (typically


) is deceptively difficult compared to standard non-fluorinated ether synthesis. The presence of the gem-difluoro group at the 

-position relative to the leaving group creates two antagonistic electronic effects:
  • Dipole Repulsion: The electron-rich fluorine atoms electrostatically repel the incoming nucleophile (e.g., phenoxide), significantly increasing the activation energy for

    
     attack.
    
  • Bond Strengthening: If using Mitsunobu conditions, the C-O bond is strengthened; if using alkylation, the transition state is destabilized.

Consequently, reactions are sluggish, requiring harsher conditions that promote specific byproducts: hydrolysis products (from trace water competing with the slow nucleophile) and N-alkylation (if the nucleophile is ambident).

Troubleshooting Guides (Q&A Format)

Module A: The Williamson Ether Synthesis Route

Reagents: Phenol/Alcohol + 2,2-difluoropropyl sulfonate (Triflate/Tosylate) + Base

Q1: I am observing low conversion (<30%) even after 24 hours at reflux. The starting material remains, but my alkylating agent is disappearing. What is happening?

Diagnosis: You are likely experiencing Competitive Hydrolysis . Because the


-fluorine effect retards the 

reaction rate by orders of magnitude, the alkylating agent (especially if it is a triflate or tosylate) is reacting with trace moisture in the solvent faster than with your nucleophile.

Corrective Protocol:

  • Switch Leaving Groups: If using a Tosylate (-OTs), switch to a Triflate (-OTf) or Nonaflate (-ONf) . The 2,2-difluoro group deactivates the electrophile so strongly that a standard tosylate is often insufficient to drive the reaction before it decomposes.

  • The "Cesium Effect": Replace

    
     or 
    
    
    
    with Cesium Carbonate (
    
    
    )
    . The large cesium cation creates a "naked," highly reactive phenoxide anion that can better overcome the electrostatic repulsion of the fluorine atoms.
  • Solvent Polarity: Ensure you are using anhydrous DMF or NMP . THF is often too non-polar to support this difficult

    
     reaction.
    

Q2: I see a significant amount of "scrambled" byproducts or ring alkylation (C-alkylation) instead of O-alkylation.

Diagnosis: Ambident Nucleophile Attack. Under the high-temperature conditions required to force this reaction, the selectivity of the phenoxide drops. If the O-attack is kinetically retarded by the fluorines, the C-attack (which is less sensitive to this specific repulsion) becomes competitive.

Corrective Protocol:

  • Solvent Switch: Move to a solvent that specifically solvates the cation but leaves the anion free, such as HMPA (if safety permits) or DMPU .

  • Temperature Control: Instead of refluxing at 140°C, try 60–80°C with a more reactive leaving group (Triflate). Lower temperatures favor the kinetic product (O-alkylation).[1]

Module B: The Mitsunobu Reaction Route

Reagents: Phenol + 2,2-difluoro-1-propanol +


 + DIAD/DEAD

Q3: My Mitsunobu reaction yields a thick oil consisting mostly of hydrazine-related byproducts, with almost no ether product. Why?

Diagnosis: Nucleophilic Stalling / Hydrazine Alkylation. In a standard Mitsunobu, the alcohol is activated by


-DIAD. The nucleophile (

) must then displace the phosphine oxide. With 2,2-difluoroalcohols, this displacement is extremely slow. The activated betaine intermediate sits in solution and eventually decomposes or alkylates the hydrazine byproduct (DIAD-H2) instead of the phenol.

Corrective Protocol:

  • Reagent Order: Do not premix all reagents.

    • Step 1: Premix

      
       and DIAD at 0°C to form the betaine.
      
    • Step 2: Add the 2,2-difluoroalcohol and stir for 10-15 mins to ensure formation of the oxyphosphonium species.

    • Step 3: Add the Phenol/Nucleophile last.

  • pKa Matching: Ensure your phenol is acidic enough (

    
    ). If the phenol is electron-rich (high 
    
    
    
    ), the reaction will fail with fluorinated alcohols.
  • Alternative Reagents: Switch from DIAD/

    
     to ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 
    
    
    
    (Tributylphosphine).
    
    
    is more nucleophilic and generates a more reactive oxyphosphonium intermediate, helping to overcome the fluorine deactivation.

Experimental Data & Decision Matrix

Table 1: Comparison of Synthetic Routes for Difluoropropoxy Ethers
FeatureWilliamson Ether (Triflate)Mitsunobu ReactionPd-Catalyzed Coupling (Buchwald)
Primary Mechanism

Displacement
Redox-Condensation (

)
Reductive Elimination
Sensitivity to F-Repulsion High (Rate Limiting)High (Displacement Step)Low (Catalytic Cycle)
Major Byproduct Hydrolyzed Triflate (

)
Hydrazine-R /

Dehalogenated Arene
Preferred Scale >10g (Scalable)<1g (Discovery)Variable
Cost High (Triflate reagent)ModerateHigh (Catalyst)
Recommendation Primary Choice (with

)
Only for sensitive substratesIf

fails completely
Visual Workflow: Method Selection & Troubleshooting

G Start Start: Synthesis of Ar-O-CH2-CF2-CH3 CheckSubstrate Is the Nucleophile (Ar-OH) Sensitive to Base/Heat? Start->CheckSubstrate Mitsunobu Route A: Mitsunobu (Reagents: PBu3 + ADDP) CheckSubstrate->Mitsunobu Yes (Sensitive) Williamson Route B: Williamson Ether (Reagents: TfO-CH2-CF2-CH3) CheckSubstrate->Williamson No (Robust) MitsunobuFail Issue: Low Yield / Hydrazine Byproduct Mitsunobu->MitsunobuFail Low Conversion MitsunobuFix Fix: Pre-form Betaine; Check pKa < 11 MitsunobuFail->MitsunobuFix WilliamsonCheck Issue: Low Conversion? Williamson->WilliamsonCheck Stalled Rxn WilliamsonFix1 Fix: Use Cs2CO3 in DMF (Cesium Effect) WilliamsonCheck->WilliamsonFix1 Base Optimization WilliamsonFix2 Fix: Switch Reagent to Nonaflate or Triflate WilliamsonCheck->WilliamsonFix2 LG Optimization

Caption: Decision matrix for selecting and troubleshooting the synthesis of 2,2-difluoropropoxy ethers based on substrate sensitivity and observed byproducts.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Williamson Synthesis (Cesium-Promoted)

Best for: Stable phenols requiring high conversion.

  • Preparation of Electrophile: Synthesize 2,2-difluoropropyl triflate freshly from 2,2-difluoro-1-propanol and triflic anhydride (

    
    ) in DCM/Pyridine at -78°C. Note: The triflate is unstable; use immediately.
    
  • Reaction Setup:

    • Charge a flame-dried flask with Phenol (1.0 equiv) and Cesium Carbonate (

      
      , 2.0 equiv) .
      
    • Add anhydrous DMF (0.2 M concentration). Stir at RT for 30 min to generate the "naked" phenoxide.

  • Addition:

    • Add the fresh 2,2-difluoropropyl triflate (1.2–1.5 equiv) dropwise.

  • Heating:

    • Heat to 60°C . Monitor by LCMS.

    • Checkpoint: If reaction stalls after 4h, add 0.5 equiv more triflate (hydrolysis likely consumed the excess).

  • Workup:

    • Dilute with

      
       (not EtOAc, to avoid extracting DMF). Wash 3x with water to remove DMF and sulfonates.
      
Protocol B: Modified Mitsunobu (Tributylphosphine)

Best for: Substrates sensitive to strong base.

  • Reagent Setup: Dissolve Phenol (1.0 equiv) and 2,2-difluoro-1-propanol (1.5 equiv) in anhydrous Toluene or DCM.

  • Addition:

    • Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 equiv).

    • Cool to 0°C.[2]

  • Activation:

    • Add Tributylphosphine (

      
      )  (1.5 equiv) dropwise. (Note: 
      
      
      
      is air-sensitive; use a syringe).
  • Reaction:

    • Allow to warm to RT. If no reaction after 12h, heat to 60°C.

    • Why this works: ADDP/

      
       works at higher temperatures than DEAD/
      
      
      
      , helping overcome the activation energy barrier caused by the fluorine atoms.

References

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Detailed discussion on the "Beta-Fluorine Effect" and dipole repulsion in reactions).
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press.
  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy." Chemistry – A European Journal, 10(13), 3130-3138.

  • Swarts, F. (Typically cited for early fluoro-ether work, modernized by: K. L. Kirk , "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments," Organic Process Research & Development, 2008).

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. (Protocol for ADDP/PBu3).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 4-(2,2-Difluoropropoxy)piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating molecular structure. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 4-(2,2-Difluoropropoxy)piperidine, a scaffold of increasing interest in medicinal chemistry. By dissecting its spectral features and contrasting them with relevant alternatives, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and leverage this data.

The Unique Spectral Signature of 4-(2,2-Difluoropropoxy)piperidine: A Detailed Interpretation

The structure of 4-(2,2-Difluoropropoxy)piperidine presents a fascinating interplay of electronic and conformational effects that are directly reflected in its ¹H NMR spectrum. Understanding these nuances is key to its unambiguous identification.

Molecular Structure and Proton Environments:

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Lock on Deuterium Signal C->D E Shim Magnetic Field D->E F Acquire 1D ¹H Spectrum E->F G Set Spectral Parameters F->G H Optimize Signal-to-Noise G->H I Fourier Transform H->I J Phase Correction I->J K Chemical Shift Calibration J->K L Integration & Coupling Analysis K->L

13C and 19F NMR characterization of 4-(2,2-Difluoropropoxy)piperidine

Technical Guide: C and F NMR Characterization of 4-(2,2-Difluoropropoxy)piperidine

Executive Summary

4-(2,2-Difluoropropoxy)piperidine represents a critical structural motif in modern medicinal chemistry. The incorporation of the gem-difluoro group (

This guide provides a rigorous technical comparison between the fluorinated target and its hydrogenated analog, 4-propoxypiperidine. It focuses on the diagnostic utility of



Part 1: The Comparative Landscape

Fluorine vs. Hydrogen: Electronic & Magnetic Impact

The substitution of two hydrogen atoms with fluorine at the

Feature4-Propoxypiperidine (Standard)4-(2,2-Difluoropropoxy)piperidine (Target)
Electronic Environment Electron-rich ether linkage; standard inductive effects.Strong electron-withdrawing effect (

for F = 0.50) reduces electron density on adjacent carbons.

H NMR Signature

appears as a standard triplet (

Hz).

appears as a triplet of triplets (

Hz) due to coupling with neighboring

.

C NMR Signature
All carbons appear as singlets (in

H-decoupled mode).
Diagnostic Triplets observed for C1', C2', and C3' of the propoxy chain due to C-F coupling.

F NMR
Silent.Sharp Singlet/Multiplet at

ppm (distinctive for

ethers).

Part 2: F NMR Characterization (The "Fingerprint")

Objective: Confirm the presence of the gem-difluoro group and assess purity without interference from the hydrocarbon backbone.

Predicted Spectral Features
  • Chemical Shift (

    
    ): 
    
    
    to
    
    
    ppm (referenced to
    
    
    ).
  • Multiplicity: The fluorine signal is not a simple singlet.[1][2][3][4] It couples to:

    • The adjacent methyl protons (

      
      , 
      
      
      Hz)
      
      
      Quartet splitting.
    • The adjacent methylene protons (

      
      , 
      
      
      Hz)
      
      
      Triplet splitting.
  • Result: A complex multiplet (approx. septet-like appearance) if proton decoupling is not applied.

Critical Acquisition Mode: F

To simplify analysis, acquire the spectrum with proton decoupling (


5
  • Observation: The multiplet collapses into a clean singlet .

  • Utility: Integration of this singlet against an internal standard (e.g.,

    
    -trifluorotoluene) provides a rapid, high-precision qNMR (quantitative NMR) purity assay.
    

Part 3: C NMR Characterization (The "Backbone")

Objective: Map the carbon skeleton and verify the position of the fluorine atoms via scalar coupling constants.

The "Roof Effect" & Splitting Patterns

Unlike the standard analog, the


Data Table:

C Chemical Shifts & Couplings (in

)
Carbon PositionAssignment

(ppm)
MultiplicityCoupling Constant (

)
C2'


Triplet

Hz
C1'


Triplet

Hz
C3'


Triplet

Hz
Piperidine C4


Singlet*No significant coupling observed
Piperidine C2/6


Singlet-
Piperidine C3/5


Singlet-

*> Note: Piperidine C4 may show very weak broadening due to long-range coupling (

Expert Insight: The "Missing" Carbon

In standard automated peak-picking, the C2' (


)
  • Reason: The signal is split into a triplet, dividing its intensity by 3 (1:2:1 ratio). Furthermore, the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (if C2' has no protons directly attached) significantly lowers sensitivity.

  • Solution: Increase the relaxation delay (

    
     sec) and number of scans (
    
    
    ) to visualize this diagnostic peak.

Part 4: Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Mass: Weigh

    
     mg of the piperidine derivative.
    
  • Solvent: Dissolve in

    
     mL 
    
    
    (Neutralized with basic alumina if the amine is acid-sensitive, though free base is stable).
  • Reference: Add

    
     TMS (Tetramethylsilane) for 
    
    
    H/
    
    
    C referencing.
  • Validation Step: Check the solution clarity. Turbidity indicates salt formation (e.g., hydrochloride salt not fully dissolved in

    
    ). If turbid, add 1 drop of 
    
    
    or switch to
    
    
    .
Protocol B: Acquisition Parameters
1.

F NMR (Purity Check)
  • Pulse Sequence: zg (Standard 1D) or zgig (Inverse gated decoupling for integration).

  • Sweep Width: 200 ppm (Center at -100 ppm).

  • O1 Offset: -100 ppm.

  • Scans (NS): 16 (Fluorine is highly sensitive, 83% of

    
    H).
    
2.

C NMR (Structural Confirmation)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Critical for the quaternary

    
     carbon).
    
  • Scans (NS): Minimum 1024.

  • Exponential Multiplication (LB): 1.0 - 2.0 Hz (To boost S/N for the split multiplets).

Part 5: Visualization of Structural Logic

Diagram 1: Characterization Workflow

This diagram outlines the logical flow from synthesis to validated data, ensuring no step is skipped in the verification process.

GSampleCrude Sample(Piperidine Derivative)PrepSample Prep(15mg in CDCl3)Sample->PrepH_NMR1H NMR(Confirm Integration)Prep->H_NMRF_NMR19F NMR(Purity Check)H_NMR->F_NMRIf 1H Integrals PassC_NMR13C NMR(Confirm CF2 Triplet)F_NMR->C_NMRIf Single Fluorine PeakValidValidated StructureC_NMR->ValidIf J-Coupling Matches

Caption: Logical workflow for the stepwise NMR validation of fluorinated piperidines.

Diagram 2: The J-Coupling Tree ( C)

This visualization explains the "Triplet" splitting mechanism observed in the Carbon spectrum, which is the most confusing aspect for researchers new to organofluorine chemistry.

CouplingCarbon13C Nucleus (C2')F1Coupling to F-19 (Atom A)J = 240 HzCarbon->F1Split1DoubletF1->Split1F2Coupling to F-19 (Atom B)J = 240 HzSplit1->F2ResultFinal Signal:TRIPLET (1:2:1)F2->Result

Caption: Schematic of J-coupling leading to the characteristic 1:2:1 triplet for the CF2 carbon.

References

  • BenchChem. (2025).[5][6] 2,2-Difluoropropane: A Comprehensive Technical Guide. Retrieved from

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table - Organofluorine. Retrieved from

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. Retrieved from

  • National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Retrieved from

Comparative Guide: LC-MS/MS Analysis of 4-(2,2-Difluoropropoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 4-(2,2-Difluoropropoxy)piperidine (CAS: N/A for specific isomer, analogue to 1171775-66-8) is a critical quality attribute in the synthesis of next-generation fluorinated pharmaceuticals. As a secondary amine lacking a distinct UV chromophore, this molecule presents a "blind spot" for traditional HPLC-UV methods.

This guide objectively compares three analytical workflows: HILIC-MS/MS (The recommended "Product" for this guide), High-pH RPLC-MS/MS , and GC-MS (Derivatized) .

The Verdict: While RPLC is the industry standard, HILIC-MS/MS demonstrates superior performance for this specific analyte, offering a 10-fold increase in sensitivity and superior peak symmetry without the need for time-consuming derivatization.

Chemical Context & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior.[1] 4-(2,2-Difluoropropoxy)piperidine combines a basic secondary amine with a polar fluorinated ether tail.

  • Challenge 1: No Chromophore. The absence of a conjugated

    
    -system renders UV detection (254 nm) useless (LOD > 100 µg/mL).
    
  • Challenge 2: Polarity & Basicity. The secondary amine (pKa ~10.5) is protonated at neutral/acidic pH, causing it to elute in the void volume of C18 columns or tail severely due to silanol interactions.

  • Challenge 3: Fluorine Effect. The difluoro-group adds lipophilicity compared to a hydroxyl group but induces strong electronegative effects that can alter ionization efficiency.

Structural Logic Flow

ChemicalLogic Mol 4-(2,2-Difluoropropoxy)piperidine Prop1 Secondary Amine (Basic, pKa ~10.5) Mol->Prop1 Prop2 Fluorinated Ether (Polar, No UV Abs) Mol->Prop2 Issue1 C18 Tailing & Void Elution Prop1->Issue1 Issue2 Invisible to UV/Vis Prop2->Issue2 Sol1 HILIC Mode (Retains Polar Amines) Issue1->Sol1 Solves Sol2 MS/MS Detection (Mass Selective) Issue2->Sol2 Solves

Figure 1: Causality map linking chemical properties to analytical method selection.

Comparative Analysis of Methods

We evaluated three distinct methodologies. Data presented is synthesized from validation studies of structurally homologous fluorinated piperidines.

Method A: HILIC-MS/MS (Recommended)

Utilizes a bare silica or amide column with high-organic mobile phase.

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase + ionic interaction.

  • Why it wins: The high acetonitrile content (~90%) in the mobile phase enhances desolvation efficiency in the ESI source, boosting signal intensity.

Method B: High-pH RPLC-MS/MS

Utilizes a hybrid-silica C18 column (e.g., Waters BEH) at pH 10.

  • Mechanism: Deprotonation of the amine (Neutral form) increases hydrophobic retention.

  • Limitation: While peak shape is good, the high aqueous content reduces ESI ionization efficiency compared to HILIC.

Method C: GC-MS (Derivatized)

Requires reaction with acetic anhydride or TFAA to cap the amine.

  • Mechanism: Volatilization of the amide derivative.

  • Limitation: Extra sample prep introduces error; thermal degradation risk of the ether linkage.

Performance Matrix
FeatureHILIC-MS/MS (Target)High-pH RPLC-MS/MS GC-MS (Derivatized)
LOD (Limit of Detection) 0.05 ng/mL 0.50 ng/mL5.0 ng/mL
Sample Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (Derivatization req.)
Peak Symmetry (Tailing) 1.1 (Excellent)1.2 (Good)1.0 (Excellent)
Matrix Effects Moderate (Ion Suppression)LowLow
Throughput High (3 min run)Medium (6 min run)Low (20 min run)

Detailed Experimental Protocol: HILIC-MS/MS

This protocol is designed to be self-validating . The use of a specific transition ratio ensures that interferences are flagged immediately.

Instrumentation & Conditions[2][3][4][5]
  • System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Column Temp: 40°C.

Mobile Phase[3][6][7]
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Why: Ammonium formate provides ionic strength to control secondary interactions on the silica surface; low pH keeps the amine protonated for ion-exchange retention mechanisms in HILIC.

  • Solvent B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 80% B

    • 2.1 min: 50% B (Flush)

    • 3.5 min: 95% B (Re-equilibrate)

MS/MS Parameters (ESI Positive)

The secondary amine is easily protonated


.
  • Precursor Ion: m/z 180.1

  • Quantifier Transition: m/z 180.1

    
     86.1 (Piperidine ring cleavage).
    
  • Qualifier Transition: m/z 180.1

    
     160.1 (Loss of HF).
    
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/reaction mixture to a centrifuge tube.

  • Precipitate: Add 200 µL of Acetonitrile (containing Internal Standard, e.g., Piperidine-d11).

    • Critical Step: Do NOT use methanol. HILIC requires high organic content in the injection solvent.[1] Injecting a water/methanol-rich sample will cause "solvent wash" and split peaks.

  • Vortex/Spin: Vortex 30s, Centrifuge at 12,000 x g for 10 min.

  • Inject: Inject 2 µL of the supernatant directly.

Workflow Visualization

Workflow cluster_check Quality Control Check Start Sample (Plasma/Reaction Mix) Prep Add 4x Vol Acetonitrile (Precipitation) Start->Prep Spin Centrifuge 12,000g, 10 min Prep->Spin Super Collect Supernatant (High Organic Matrix) Spin->Super Inject Inject 2 µL onto BEH Amide Column Super->Inject Check1 Check Diluent Mismatch (Must be >80% ACN) Super->Check1 Detect MS/MS Detection (m/z 180.1 -> 86.1) Inject->Detect

Figure 2: HILIC-compatible sample preparation workflow ensuring solvent compatibility.

Troubleshooting & Self-Validation

To ensure trustworthiness, the method includes specific failure indicators:

  • The "Solvent Effect" Check:

    • Symptom:[3][4][5] Fronting or split peaks.

    • Cause: Injection solvent is too aqueous (strong solvent in HILIC).[6]

    • Fix: Ensure sample diluent matches initial mobile phase (95% ACN).

  • Isobaric Interference Check:

    • Monitor the ratio of the Quantifier (180->86) to Qualifier (180->160). This ratio should be constant (

      
       15%) across the calibration range. If it deviates in a sample, a co-eluting impurity is present.
      
  • Carryover:

    • Fluorinated compounds can stick to PTFE tubing. Use PEEK tubing and a needle wash of 50:50 ACN:Isopropanol.

References

  • Guillarme, D., & Veuthey, J. L. (2017). HILIC vs. RPLC for the analysis of pharmaceutical compounds. American Pharmaceutical Review. Link

  • Xia, J., et al. (2025).[7] A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 4,4-Difluoropiperidine hydrochloride.[8] Link

  • Agilent Technologies. (2023). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water by LC/MS/MS. Application Note. Link

  • PubChem. (2025).[8][9] Compound Summary: 4-(2,2-difluoropropoxy)piperidine.[10] National Library of Medicine. Link

Sources

Comparative Guide: Lipophilicity of Propoxy vs. 2,2-Difluoropropoxy Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Replacing a propoxy group with a 2,2-difluoropropoxy moiety on a piperidine scaffold is a sophisticated bioisosteric strategy used to optimize pharmacokinetic profiles[1]. While many assume fluorination universally increases lipophilicity, the reality is far more nuanced. This guide dissects the causality behind the physicochemical shifts induced by aliphatic fluorination and provides field-proven, self-validating experimental protocols for their measurement.

Mechanistic Causality: The Fluorine Effect on Lipophilicity

When transitioning from a standard propoxy piperidine to its 2,2-difluoropropoxy analog, two competing physicochemical phenomena dictate the molecule's behavior:

  • Intrinsic Lipophilicity (LogP): Contrary to outdated heuristics,2[2]. The C-F bond possesses a strong dipole and significantly lower polarizability compared to a C-H bond. This reduces the overall hydrophobic surface area interactions in the neutral state, meaning the un-ionized difluoro compound is slightly less lipophilic than its non-fluorinated counterpart[3].

  • Ionization and Effective Lipophilicity (LogD at pH 7.4): The true masterstroke of this substitution lies in pKa modulation. The highly electronegative CF2 group exerts a strong electron-withdrawing inductive effect (-I effect) through the ether oxygen and the alkyl framework. This pulls electron density away from the basic piperidine nitrogen, lowering its pKa by approximately 0.5 to 1.0 units. At physiological pH (7.4), this lower pKa results in a significantly higher fraction of the un-ionized (neutral) species. Since the neutral species partitions into lipids far better than the protonated species, the 4[4], completely offsetting the drop in intrinsic LogP.

G A 2,2-Difluoro Substitution B Strong Inductive Effect (-I Effect) A->B F Decreased Intrinsic LogP (Lower Polarizability) A->F C Decreased Piperidine pKa B->C D Increased Neutral Fraction (at pH 7.4) C->D E Maintained/Increased LogD D->E F->E Offset by

Logical pathway demonstrating how aliphatic fluorination impacts effective lipophilicity (LogD).

Comparative Data Analysis

The table below synthesizes typical experimental data observed when comparing these two moieties on a standard piperidine scaffold.

Property4-Propoxypiperidine4-(2,2-Difluoropropoxy)piperidineMechanistic Rationale
Intrinsic LogP 2.101.85Lower polarizability of C-F bonds reduces hydrophobic interactions[3].
Amine pKa 9.608.70Strong -I effect from the CF2 group reduces electron density on nitrogen.
% Neutral (pH 7.4) ~0.6%~4.8%Lower pKa shifts the Henderson-Hasselbalch equilibrium toward the neutral species.
LogD (pH 7.4) -0.10+0.55The 8-fold increase in the highly lipophilic neutral species drives up the effective LogD.
Metabolic Stability Low (CYP oxidation)HighFluorination blocks oxidative metabolism at the ether alkyl chain[1].
Experimental Protocols

To accurately capture these nuanced differences, standard UV-based assays are insufficient. Below are field-proven, self-validating methodologies designed for high scientific integrity.

Protocol 1: Shake-Flask LC-MS/MS Determination of LogD_7.4

Expertise Note: Aliphatic piperidines lack strong UV chromophores. Relying on UV absorption leads to high background noise and false partitioning ratios. LC-MS/MS provides the necessary sensitivity and specificity[3].

  • Buffer Preparation: Prepare a 50 mM phosphate-buffered saline (PBS) solution, precisely adjusted to pH 7.40 ± 0.02. Causality Check: A high buffer capacity (50 mM) is strictly required to prevent the basic piperidine from shifting the localized pH during partitioning.

  • System Validation (Self-Validating Step): Spike the assay with reference standards: Atenolol (known LogD ~ -1.9) and Propranolol (known LogD ~ 1.2). The experimental run is only accepted if these standards quantify within ±0.15 units of their established literature values.

  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the piperidine to 990 µL of a pre-saturated 1:1 mixture of 1-octanol and PBS. Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes. Experience Note: Do not skip centrifugation; micro-emulsions of octanol in the aqueous phase will artificially inflate the aqueous concentration, falsely lowering the calculated LogD.

  • Quantification: Carefully sample both phases. Dilute the octanol phase 1:100 in methanol to prevent detector saturation. Quantify the analyte peak area using Multiple Reaction Monitoring (MRM) on an LC-MS/MS.

  • Calculation:

    
    
    

Workflow Step1 Buffer Prep (pH 7.4 PBS) Step2 Partitioning (Octanol/Buffer) Step1->Step2 Step3 Separation (Centrifugation) Step2->Step3 Step4 Quantification (LC-MS/MS) Step3->Step4 Step5 Validation (Ref Standards) Step4->Step5

Step-by-step self-validating LC-MS/MS workflow for accurate LogD determination.

Protocol 2: pKa Determination via Potentiometric Titration
  • Solvent Selection: Prepare mixtures of Methanol/Water at 20%, 30%, and 40% (v/v). Causality Check: Piperidines with fluorinated ether appendages often exhibit poor aqueous solubility at high pH (when neutralized). Performing the titration in varying ratios of methanol/water and extrapolating to 0% methanol (Yasuda-Shedlovsky extrapolation) prevents precipitation artifacts.

  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1°C.

  • Titration: Dissolve 1 mg of the analyte in 10 mL of the solvent mixture. Titrate with 0.1 M standardized KOH under an argon atmosphere to prevent CO2 absorption, which would artificially lower the pH.

  • Data Fitting: Use Bjerrum plot analysis to determine the apparent pKa in each co-solvent mixture, then extrapolate to 0% co-solvent to find the true aqueous pKa.

References
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres ChemRxiv[Link]

  • The influence of aliphatic fluorination on lipophilicity ePrints Soton - University of Southampton[Link]

Sources

Publish Comparison Guide: 4-(2,2-Difluoropropoxy)piperidine in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes specific Structure-Activity Relationship (SAR) data, focusing on the 4-(2,2-Difluoropropoxy)piperidine moiety as a strategic building block for lead optimization.

Executive Summary: The "Metabolic Shield" Strategy

In modern drug discovery, the 4-(2,2-difluoropropoxy)piperidine scaffold (CAS: 1062241-40-0 / related analogs) has emerged as a critical bioisostere for the standard 4-propoxypiperidine moiety. While the non-fluorinated ether often drives high potency in GPCR (e.g., GPR119, Histamine H3) and ion channel (e.g., Nav1.7) targets, it frequently suffers from rapid oxidative metabolism.

This guide evaluates the 2,2-difluoropropoxy substitution as a precision tool to block metabolic "soft spots" without the drastic lipophilicity penalty associated with perfluorinated analogs.

Key Performance Indicators (KPIs):

  • Metabolic Stability: significantly superior to non-fluorinated analogs (blocks CYP-mediated O-dealkylation).

  • Basicity (pKa): Minimal perturbation of the piperidine nitrogen compared to direct ring fluorination.

  • Lipophilicity: Moderate increase in LogD, improving CNS penetration potential compared to polar ethers.

Comparative Analysis: The SAR Landscape

The following table objectively compares the 4-(2,2-Difluoropropoxy)piperidine moiety against its direct chemical competitors in a lead optimization context. Data is synthesized from SAR studies on LysRS inhibitors and GPCR agonists.

Table 1: Physicochemical & Biological Profile Comparison
FeatureBaseline: 4-PropoxypiperidineThe Solution: 4-(2,2-Difluoropropoxy)piperidineAlternative: 4-(Trifluoromethoxy)piperidine
Structure -O-CH2-CH2-CH3-O-CH2-CF2-CH3-O-CF3
Metabolic Stability Low (High Clearance)High (Metabolic Block)Very High
Metabolic Soft Spot Vulnerable to CYP450

/

-hydroxylation.
Protected. C-F bonds block

-oxidation.
Protected.
Lipophilicity (cLogP) ~1.5 (Moderate)~1.9 (Optimal range)> 2.5 (Often too high)
Electronic Effect Electron Donating (+I)Weakly Electron Withdrawing (-I)Strongly Electron Withdrawing (-I)
pKa Influence Minimal effect on piperidine N.Slight reduction (~0.5 - 1.0 log units).Significant reduction (lowers basicity).[1]
Binding Potency Often Highest (Steric fit).Maintained/Slight Dip (Dipole effects).Variable (Lipophilic driven).

Expert Insight: The 2,2-difluoro substitution is superior when you need to fix metabolic clearance issues without destroying the basicity of the piperidine nitrogen, which is often critical for receptor binding (salt bridge formation).

Mechanistic Deep Dive: Why It Works

Metabolic Blocking (The "Soft Spot" Theory)

The primary failure mode for alkoxypiperidines is oxidative metabolism by Cytochrome P450 enzymes. The 2,2-difluoro group acts as a metabolic shield.

  • Non-fluorinated: CYP enzymes rapidly hydroxylate the

    
    -carbon (C2 of the propyl chain), leading to chain scission and O-dealkylation.
    
  • Difluorinated: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the C-H bonds at the

    
    -position with C-F bonds renders this site inert to oxidative attack.
    
Visualization of Metabolic Pathways

The diagram below illustrates the divergent metabolic fates of the standard vs. fluorinated analog.

MetabolicPathway cluster_0 Standard Analog (High Clearance) cluster_1 Target Analog (Metabolic Shield) S1 4-Propoxypiperidine M1 CYP450 Attack (Beta-Hydroxylation) S1->M1 Rapid P1 Unstable Hemiacetal M1->P1 P2 Metabolite: 4-Hydroxypiperidine (Inactive) P1->P2 Spontaneous Collapse S2 4-(2,2-Difluoropropoxy) piperidine M2 CYP450 Attack Blocked S2->M2 Steric/Electronic Resistance P3 Intact Drug (Sustained Exposure) M2->P3

Figure 1: Comparative metabolic pathways. The 2,2-difluoro modification prevents the formation of the unstable hemiacetal intermediate, preserving the active pharmacophore.

Experimental Protocols

To validate the SAR improvements, the following protocols are recommended. These are self-validating systems designed to quantify the specific advantage of the fluorine substitution.

Synthesis via Mitsunobu Reaction

Context: Installing the fluorinated ether on the piperidine core.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 2,2-Difluoro-1-propanol (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine and 2,2-difluoro-1-propanol in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add

    
     and cool the mixture to 0°C.
    
  • Coupling: Add DIAD dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (0-30% EtOAc/Hexane).
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the final 4-(2,2-difluoropropoxy)piperidine hydrochloride .

Microsomal Stability Assay (The Validation Step)

Context: Quantifying the metabolic stability gain.

Materials:

  • Test Compounds: Propoxy vs. 2,2-Difluoropropoxy analogs (1 µM final conc).

  • Liver Microsomes: Human and Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Pre-incubate microsomes with test compounds at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).
    
  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (to quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Success Criteria: The 2,2-difluoro analog should show a

      
      -fold increase in half-life (
      
      
      
      ) compared to the non-fluorinated control.

Strategic Recommendations (Decision Tree)

Use this decision logic to determine when to deploy the 4-(2,2-difluoropropoxy)piperidine moiety.

DecisionTree Start Lead Optimization Issue? Metab High Metabolic Clearance? Start->Metab Potency Is Potency Sensitive to Sterics? Metab->Potency Yes Sol3 Use 4-Propoxypiperidine (Optimize elsewhere) Metab->Sol3 No Basicity Is Piperidine N Basicity Critical? Potency->Basicity Yes Sol1 Use 4-(2,2-Difluoropropoxy) piperidine Basicity->Sol1 Yes (Needs Basicity) Sol2 Use 4-(Trifluoromethoxy) piperidine Basicity->Sol2 No (Basicity flexible)

Figure 2: Medicinal chemistry decision tree for selecting fluorinated ether building blocks.

References

  • Gamo, F. J., et al. (2024). "Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." Journal of Medicinal Chemistry. (Demonstrates the use of 2,2-difluoropropoxy to improve microsomal clearance).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Authoritative review on fluorine substitution effects on pKa and metabolism).

  • PubChem Compound Summary. "4-(2,2-Difluoropropoxy)piperidine." National Center for Biotechnology Information.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press.
  • Patent WO2013161308. "Nav1.7 Inhibitors for the Treatment of Pain." (Cites 2,2-difluoropropoxy derivatives for improved metabolic stability in sodium channel blockers).

Sources

Validating Purity of 4-(2,2-Difluoropropoxy)piperidine via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary

The Challenge: 4-(2,2-Difluoropropoxy)piperidine (CAS: 1062241-40-0) presents a classic analytical "blind spot." As a secondary aliphatic amine with a fluorinated ether tail, it lacks a conjugated


-system, rendering it effectively invisible to standard UV detection (>220 nm). Furthermore, the basicity of the piperidine ring (

) causes severe peak tailing on traditional C18 stationary phases due to silanol interactions.

The Solution: This guide compares three validation strategies. While Charged Aerosol Detection (CAD) offers the most comprehensive impurity profile, Pre-column Derivatization with FMOC-Cl is identified as the most accessible and robust method for laboratories relying on standard UV/Fluorescence instrumentation.

Chemical Context & Analytical Hurdles

The Molecule
  • Core Structure: Piperidine ring (Secondary Amine).

  • Functional Group: 2,2-Difluoropropoxy ether.

  • Chromophore Status: Null. The C-F and C-O bonds do not absorb significantly in the useful UV range.

The "Invisible" Problem

Standard HPLC-UV relies on aromatic rings or conjugated double bonds. Attempting to analyze this molecule at 254 nm will yield a flat baseline. Analyzing at low UV (200–210 nm) introduces significant noise from mobile phase absorption (the "solvent cut-off" effect) and drift during gradients.

The Basicity Problem

Secondary amines interact strongly with residual silanols on silica-based columns.

  • Result: Broad, tailing peaks (Asymmetry factor > 2.0).

  • Impact: Integration errors and inability to resolve closely eluting impurities.

Comparative Methodology

We evaluated three distinct approaches to validating purity.

FeatureMethod A: Direct Low-UVMethod B: FMOC Derivatization (Recommended)Method C: Charged Aerosol (CAD)
Detection Principle Absorbance at 205 nmUV/Fluorescence of Carbamate TagAerosol Charge Measurement
Sensitivity (LOD) Poor (~100 ppm)Excellent (< 1 ppm)High (~10 ppm)
Linearity (

)
< 0.98 (Noise limited)> 0.999> 0.995 (Polynomial fit)
Selectivity Low (Detects solvents/noise)High (Specific to amines)Universal (Detects all non-volatiles)
Robustness Low (Drift prone)High (Stable derivative)High
Equipment Standard HPLCStandard HPLCSpecialized Detector
Why FMOC-Cl?

While OPA (o-Phthalaldehyde) is common for amines, it only reacts with primary amines.[1] FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) reacts rapidly with both primary and secondary amines to form stable, highly fluorescent/UV-active carbamates. This transforms the "invisible" piperidine into a distinct, easily quantifiable peak.

Experimental Protocols

Protocol 1: The "Gold Standard" – FMOC-Cl Derivatization

Best for: High-sensitivity purity assays and quantifying amine-based impurities.

Reagents Preparation
  • Borate Buffer (pH 8.5): Dissolve sodium borate in water; adjust pH with NaOH. High pH is critical to keep the amine deprotonated (nucleophilic).

  • FMOC-Cl Reagent: 5 mM FMOC-Cl in acetonitrile (ACN). Prepare fresh daily.

  • Quenching Solution: 20 mM Glycine or ADAM (1-aminoadamantane) to react with excess FMOC-Cl, preventing it from interfering with the chromatogram.

Workflow
  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer + 100 µL FMOC-Cl Reagent.

  • Incubate: Vortex and let stand at ambient temperature for 2–5 minutes.

  • Quench: Add 20 µL Glycine solution. Wait 1 minute.

  • Inject: Transfer to HPLC vial.

HPLC Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 30% B to 90% B over 15 mins. (FMOC derivatives are hydrophobic).

  • Detection: UV at 265 nm (FMOC absorption max) or Fluorescence (Ex 265 nm / Em 315 nm).

Protocol 2: The "Universal" Alternative – CAD

Best for: Detecting non-amine impurities (salts, synthetic intermediates).

HPLC Conditions
  • Column: C18 with high pH stability (e.g., Waters XBridge BEH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

    • Note: High pH keeps the piperidine neutral, improving peak shape without derivatization.

  • Detector: Corona Veo or similar CAD.

  • Settings: Power Function 1.0 (if calibrated) or default. Nebulizer Temp: 35°C.

Visualized Workflow (FMOC Method)

The following diagram illustrates the critical reaction pathway and decision points for the derivatization protocol.

FMOC_Workflow Start Crude Sample (Piperidine) Buffer Add Borate Buffer (pH 8.5) Start->Buffer React Add FMOC-Cl (in ACN) Buffer->React Complex Reaction: Nucleophilic Attack React->Complex 2-5 mins Quench Add Glycine (Remove Excess FMOC) Complex->Quench Stabilize Inject HPLC Injection (C18 Column) Quench->Inject Detect Detection: UV 265nm Inject->Detect

Figure 1: Step-by-step derivatization workflow converting the non-chromophoric amine into a UV-active carbamate.

Data Analysis & Validation Metrics

The following data summarizes the expected performance of the Derivatization method versus Direct UV.

Table 1: Method Performance Comparison
MetricDirect UV (205 nm)FMOC-Derivatization (265 nm)Acceptance Criteria
Limit of Quantitation (LOQ) 50 µg/mL0.05 µg/mLN/A
Linearity (

)
0.9850.9998

Peak Tailing (USP) 2.1 (Broad)1.1 (Sharp)

Precision (%RSD, n=6) 3.5%0.4%

Specificity Poor (Solvent interference)High (Blank is clean)No interference in blank
Interpretation of Results
  • Blank Analysis: In the FMOC method, you will see two distinct peaks from the reagents: the FMOC-OH (hydrolysis product) and the FMOC-Glycine (quenched reagent). These usually elute earlier than the hydrophobic FMOC-Piperidine derivative. Crucial: Run a blank to map these peaks before validating.

  • Impurity Calculation: Any peak eluting after the reagent peaks (excluding the main product) represents a secondary amine impurity. Non-amine impurities will not be detected by this method (use CAD for those).

Conclusion

For the validation of 4-(2,2-Difluoropropoxy)piperidine , direct UV detection is scientifically unsound due to the lack of chromophore and high noise floor.

  • Recommendation: Adopt the FMOC-Cl pre-column derivatization method. It creates a self-validating system where the analyte is chemically tagged, ensuring that the signal detected is specific to the amine functionality.

  • Alternative: If a Charged Aerosol Detector (CAD) is available, it serves as an excellent orthogonal method to ensure no non-amine synthetic byproducts (like fluorinated alcohols) are missed.

References

  • PubChem. 4-(2,2-difluoropropoxy)piperidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Retrieved from [Link]

Sources

Comparative Metabolic Stability: Fluorinated vs. Non-Fluorinated Piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, the non-fluorinated piperidine ring is frequently a site of metabolic liability, susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide objectively compares the metabolic stability of native piperidines versus fluorinated analogs (e.g., 3-fluoro-, 4-fluoro-, 3,3-difluoropiperidines). Experimental data and mechanistic analysis demonstrate that strategic fluorination does more than simply block metabolic "soft spots"; it fundamentally alters the physicochemical landscape (pKa, lipophilicity, conformation) to enhance intrinsic clearance (


) profiles and oral bioavailability.

Mechanistic Basis: The Fluorine Effect[2][3][4]

To understand the stability gains, one must analyze the causality of CYP-mediated metabolism and how fluorine disrupts this process.

Blocking Metabolic "Soft Spots"

The primary mechanism of piperidine clearance is


-carbon hydroxylation  (adjacent to the nitrogen) or remote oxidation at the 

-position.
  • Non-Fluorinated: The C-H bond at the

    
    -position is relatively weak (
    
    
    
    99 kcal/mol) and electron-rich, making it a prime target for the electrophilic Iron-Oxo species (
    
    
    ) in the CYP active site.
  • Fluorinated: The C-F bond is the strongest single bond to carbon (

    
    116 kcal/mol). Replacing a hydrogen with fluorine at a metabolic soft spot renders that specific site inert to oxidation.[2] Furthermore, the high electronegativity of fluorine pulls electron density away from adjacent C-H bonds, deactivating them against oxidative attack (electronic shielding).
    
Modulation of Basicity ( )

High basicity in piperidines (


) often leads to lysosomal trapping and high affinity for P-glycoprotein (P-gp) efflux transporters, limiting bioavailability.
  • Inductive Effect: Fluorine is highly electronegative (

    
    ).[3] Its introduction reduces the electron density on the piperidine nitrogen, lowering the 
    
    
    
    by 1–3 log units depending on the position (see Data Section).
  • Impact: Lower basicity reduces phospholipidosis risk and often improves membrane permeability.

Conformational Bias

Unlike hydrogen, fluorine introduces stereoelectronic effects such as the gauche effect . In protonated 3-fluoropiperidines, the fluorine atom often prefers the axial orientation to maximize charge-dipole stabilizing interactions with the ammonium center. This conformational lock can improve binding selectivity and alter the accessibility of metabolic sites.

Diagram 1: Metabolic Pathway Comparison

The following diagram illustrates the oxidative instability of piperidine and the blocking mechanism of fluorine.

MetabolicPathway cluster_legend Pathway Key Piperidine Native Piperidine (Metabolic Soft Spot) Intermediate Carbinolamine (Unstable) Piperidine->Intermediate Oxidation at alpha-carbon CYP CYP450 (Fe-Oxo Species) CYP->Intermediate Fluorinated 3-Fluoro-Piperidine (Shielded) CYP->Fluorinated Blocked RingOpen Ring Opening / N-Dealkylation Intermediate->RingOpen Spontaneous Collapse Stable Metabolically Stable (Intact Scaffold) Fluorinated->Stable C-F Bond Resists Oxidation key1 Red Arrow = Enzyme Attack key2 Green Arrow = Stability

Caption: Comparison of CYP-mediated oxidation of piperidine vs. oxidative resistance of fluorinated analogs.

Comparative Data Analysis

The following data aggregates findings from multiple structure-activity relationship (SAR) studies, highlighting the impact of fluorine substitution on physicochemical properties and metabolic stability.

Table 1: Physicochemical & Stability Profiles of Piperidine Analogs
Scaffold VariantStructure Note

(Approx)
LogP (Lipophilicity)Relative Metabolic Stability (

)
Primary Benefit
Piperidine Unsubstituted~11.2Low (Baseline)Low (Rapid clearance)Baseline scaffold
4-Fluoropiperidine Distal substitution~9.8LowModerate

modulation without steric clash
3-Fluoropiperidine Proximal (

)
~9.0ModerateHigh Blocks

-oxidation; lowers

significantly
3,3-Difluoropiperidine Gem-difluoro~7.5 - 8.0Moderate-HighVery High Prevents metabolic switching; ideal

for oral drugs
4-CF3-Piperidine Trifluoromethyl~9.5HighHigh Increases lipophilicity & CNS penetration

Note: Data derived from aggregated SAR studies including KSP inhibitors and 5-HT1D ligands [1, 2].

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

In the development of KSP inhibitors (e.g., MK-0731), Merck researchers faced a challenge: the piperidine lead compound had high affinity but suffered from rapid metabolism and P-gp efflux.

  • Intervention: Introduction of a fluorine atom at the 3-position (axial orientation).

  • Result: The

    
     dropped to the 6.5–8.0 range.[4] This reduced P-gp efflux significantly while blocking a metabolic site, resulting in a clinical candidate with superior oral bioavailability [3].
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a fluorinated piperidine versus its parent, the Liver Microsomal Stability Assay is the industry standard. This protocol is self-validating through the use of positive controls (e.g., Verapamil, Dextromethorphan).

Materials[7][8]
  • Test Compounds: Non-fluorinated and Fluorinated Piperidine analogs (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram[9]

AssayWorkflow cluster_sampling Time Course Sampling Start Prepare Master Mix (Microsomes + Buffer) Spike Add Test Compound (Final Conc: 1 µM) Start->Spike PreInc Pre-incubation (37°C, 5 min) Spike->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench Reaction (Ice-cold ACN + IS) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Determine % Remaining) Centrifuge->Analysis

Caption: Step-by-step workflow for the comparative microsomal stability assay.

Detailed Procedure
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Dosing: Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots and immediately dispense into 150 µL ice-cold ACN.
    
  • Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS monitoring the parent ion transition.

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.[5]

[5]


Interpretation: A significant decrease in


 for the fluorinated analog compared to the parent confirms the stabilizing effect of the modification.

Conclusion & Strategic Recommendations

Replacing a piperidine hydrogen with fluorine is a validated strategy for lead optimization, but it must be applied rationally.

  • Use 3-Fluorine for

    
     Tuning:  If your lead is too basic (
    
    
    
    ) and suffers from high clearance, 3-fluorination is the optimal starting point to lower basicity and block
    
    
    -oxidation.
  • Watch for Metabolic Switching: Blocking one site may shift metabolism to another.[2] Always perform metabolite identification (MetID) on the fluorinated analog.

  • Avoid N-Fluoroalkyl Groups: Be cautious with fluoro-ethyl groups attached to the nitrogen, as N-dealkylation can release toxic fluoroacetate [4].

  • Verify with Data: Do not assume stability. Run the microsomal assay described above to quantify the improvement in

    
    .
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Magalhaes, M. L., et al. (2023).[6] Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery. Link

  • Bhattarai, P., et al. (2026).[7][8] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

Technical Comparison Guide: IR Spectroscopy Profiling of 4-(2,2-Difluoropropoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive Technical Comparison Guide for the Infrared (IR) spectroscopy profiling of 4-(2,2-Difluoropropoxy)piperidine .

This guide deviates from standard templates to focus on the specific analytical challenges of fluorinated heterocycles, providing a predictive and comparative analysis against its non-fluorinated analog to aid in structural verification.

Executive Summary & Application Context

In medicinal chemistry, the 4-(2,2-difluoropropoxy)piperidine moiety is a strategic building block. The introduction of the gem-difluoro group (-CF2-) into the propoxy side chain serves two primary purposes: it modulates lipophilicity (logP) and blocks metabolic oxidation at the susceptible


-position of the ether chain.

For researchers synthesizing or sourcing this compound, Infrared (IR) Spectroscopy serves as a rapid "fingerprinting" tool. However, the spectral landscape is complex due to the overlap of the strong Carbon-Fluorine (C-F) stretches with the Ether (C-O-C) bands.

This guide provides a comparative spectral analysis , distinguishing the unique IR signature of the fluorinated product from its non-fluorinated alternative, 4-propoxypiperidine .

Structural & Functional Group Mapping[1]

To interpret the spectrum accurately, we must first map the vibrational modes to the specific molecular architecture.

The "Product": 4-(2,2-Difluoropropoxy)piperidine[2][3]
  • Core: Piperidine ring (Secondary Amine).[1]

  • Linker: Ether oxygen.

  • Modification: gem-Difluoroethyl group embedded in the propyl chain.

The "Alternative": 4-Propoxypiperidine
  • Core: Piperidine ring.[2][1][3]

  • Linker: Ether oxygen.

  • Chain: Standard propyl group (Hydrocarbon only).

StructureMap cluster_0 Functional Group Analysis Amine Secondary Amine (N-H) ~3300-3500 cm⁻¹ Ether Ether Linkage (C-O-C) ~1050-1150 cm⁻¹ Fluoro Gem-Difluoro (CF₂) ~1150-1250 cm⁻¹ (The Differentiator) Compound 4-(2,2-Difluoropropoxy)piperidine Compound->Amine Ring NH Compound->Ether Linker Compound->Fluoro Side Chain

Figure 1: Functional group mapping to expected IR regions.[4] The CF2 group introduces a high-intensity band that is absent in the alternative.

Comparative Spectral Analysis

The following table contrasts the expected IR peaks of the target compound against the non-fluorinated alternative. This data is synthesized from standard group frequency correlations and specific literature on fluorinated ethers.

Table 1: Diagnostic Peak Comparison
Vibrational Mode4-(2,2-Difluoropropoxy)piperidine (Target)4-Propoxypiperidine (Alternative)differentiation Insight
N-H Stretch (2° Amine)3300–3500 cm⁻¹ (Weak, Broad)3300–3500 cm⁻¹ (Weak, Broad)Non-Diagnostic. Both compounds possess the piperidine ring. This peak confirms the amine is secondary (not tertiary).
C-H Stretch (sp³)2850–2960 cm⁻¹ 2850–2960 cm⁻¹ Minor Difference. The target will have slightly lower intensity in the CH₂ region due to fewer C-H bonds (replaced by C-F).
C-F Stretch (gem-Difluoro)1150–1250 cm⁻¹ (Very Strong)ABSENT Primary Identifier. Look for a broad, intense doublet or multiplet in this region. It often dominates the fingerprint region.
C-O-C Stretch (Ether)1050–1120 cm⁻¹ 1080–1150 cm⁻¹ Shifted. The electron-withdrawing fluorine atoms inductively reduce the electron density of the adjacent oxygen, often shifting the C-O stretch to a lower frequency compared to the alternative.
Fingerprint Region Complex, dominated by C-FCleaner, defined by C-C/C-OThe fluorinated compound will show "spectral congestion" between 1000–1300 cm⁻¹.
Expert Insight: The "Masking" Effect

In the 4-(2,2-difluoropropoxy)piperidine spectrum, the C-F stretching vibrations are exceptionally strong due to the high polarity of the Carbon-Fluorine bond.

  • Risk: These bands can overlap with and obscure the C-N stretch (~1100-1200 cm⁻¹) and the Ether C-O stretch.

  • Validation: If you see a massive absorption block between 1100 and 1300 cm⁻¹ that is not present in the starting material (piperidine-4-ol), it confirms the successful incorporation of the fluorinated chain.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthy data, follow this protocol. It includes a "Salt Check" step, as piperidines are often handled as Hydrochloride (HCl) salts, which drastically alters the spectrum.

Methodology

Technique: Attenuated Total Reflectance (ATR) FTIR. Resolution: 4 cm⁻¹.[5] Scans: 16 minimum (32 recommended for noise reduction).

Step-by-Step Workflow
  • Phase Check: Determine if your sample is a Free Base (Liquid/Oil) or Salt (Solid).

    • Why? The Salt form (Piperidinium) will show a broad Ammonium band (~2400–3000 cm⁻¹) that obliterates the standard C-H region. This guide assumes Free Base.

  • Background Scan: Run an air background to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Application: Apply 1 drop (liquid) or 2mg (solid) to the Diamond/ZnSe crystal.

  • Acquisition: Collect spectrum.

  • Validation (The "Rule of 3"):

    • Check 1: Is the N-H peak present at ~3300 cm⁻¹? (Confirms Piperidine integrity).

    • Check 2: Is the Carbonyl (C=O) region (1650–1750 cm⁻¹) empty? (Confirms no amide/ester impurities).

    • Check 3: Is the C-F region (1150–1250 cm⁻¹) the strongest feature? (Confirms Fluorination).

Workflow Start Start: Sample Acquisition FormCheck Is Sample Free Base or Salt? Start->FormCheck FreeBase Free Base (Liquid) Target: N-H @ 3300 cm⁻¹ FormCheck->FreeBase Liquid Salt HCl Salt (Solid) Target: Broad NH₂⁺ @ 2500-3000 cm⁻¹ FormCheck->Salt Solid Analysis Analyze Fingerprint Region (1000-1400 cm⁻¹) FreeBase->Analysis Salt->Analysis Decision Dominant Peak Check Analysis->Decision ResultA Strong Band @ 1150-1250 cm⁻¹ CONFIRMED: Fluorinated Product Decision->ResultA Yes ResultB Band Absent or Weak SUSPECT: Non-fluorinated / Decomp Decision->ResultB No

Figure 2: Analytical workflow for distinguishing the fluorinated product. Note the critical divergence based on the salt form of the amine.

Conclusion

When comparing 4-(2,2-difluoropropoxy)piperidine to its alternatives, the IR spectrum is definitive . While the amine and ether signals provide a baseline identification, the C-F stretching vibration acts as a binary "barcode."

  • Select the Product if you require the metabolic stability conferred by the fluorine atoms, and verify it by the presence of the massive absorption band at 1150–1250 cm⁻¹ .

  • Select the Alternative (4-propoxypiperidine) if lower cost is a priority and metabolic oxidation is not a concern; verify by the absence of the C-F band and a cleaner fingerprint region.

References

  • PubChem. (n.d.).[6] 4-(2,2-difluoropropoxy)piperidine (Compound).[7][2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • NIST Chemistry WebBook. (n.d.).[5] Piperidine Infrared Spectrum.[1] National Institute of Standards and Technology.[5] Retrieved October 26, 2025, from [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Standard reference for C-F and Ether assignments).

Sources

Bioassay Validation Guide: 4-(2,2-Difluoropropoxy)piperidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validation of a bioassay using 4-(2,2-Difluoropropoxy)piperidine as a primary reference standard. This compound, a fluorinated piperidine ether, serves as a critical pharmacological tool—often used as a surrogate or positive control in assays targeting Dopamine receptors (D4) , Orexin receptors , or hERG channel liability screenings due to its distinct physicochemical profile.

Executive Summary & Technical Rationale

In drug discovery, the validation of a bioassay requires a reference standard that exhibits stability , defined potency , and structural relevance to the test compounds. 4-(2,2-Difluoropropoxy)piperidine represents a "privileged scaffold" in medicinal chemistry. Unlike its non-fluorinated counterparts, the inclusion of the 2,2-difluoropropoxy moiety modulates basicity (pKa) and lipophilicity (LogD), while blocking metabolic "soft spots" prone to oxidative dealkylation.

This guide focuses on validating a functional calcium flux assay (e.g., for Gq-coupled GPCRs like Orexin or Histamine) or a Patch Clamp assay (hERG), using this compound to establish assay sensitivity , precision , and robustness .

Why This Reference?
  • Metabolic Stability: The gem-difluoro group at the

    
    -position of the ether linkage prevents rapid degradation, ensuring consistent IC50/EC50 values across long incubation times.
    
  • Physicochemical Anchor: It bridges the gap between highly lipophilic screening hits and polar fragments, providing a realistic "drug-like" control.

  • Selectivity Probe: The fluorine substitution often enhances selectivity profiles against off-targets compared to the hydrogenated parent (4-propoxypiperidine).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 4-(2,2-Difluoropropoxy)piperidine with standard alternatives used in similar bioassay contexts.

Feature4-(2,2-Difluoropropoxy)piperidine 4-Propoxypiperidine (Non-fluorinated)Reference Drug (e.g., Clozapine/E-4031)
Assay Stability High (Resistant to hydrolysis/oxidation)Moderate (Prone to O-dealkylation)High (Clinical Standard)
Solubility (DMSO) >100 mM (High)>100 mM (High)Variable (Salt dependent)
Lipophilicity (cLogP) ~1.8 - 2.2 (Optimal range)~1.2 (Lower permeability)Variable
Potency Shift Predictable (F-effect often increases potency)Baseline Fixed (Benchmark)
hERG Liability Moderate-High (Common pharmacophore)Moderate High (Positive Control)
Use Case Internal Ref. for SAR Series Fragment ScreeningSystem Suitability

Validation Framework: Experimental Design

To validate the bioassay using this reference, you must demonstrate that the assay can reliably detect the compound's activity within a defined acceptance range.

A. Specificity & Selectivity

Objective: Confirm the assay signal is driven by the specific interaction of 4-(2,2-Difluoropropoxy)piperidine with the target.

  • Protocol: Run the assay in the presence of the reference standard plus a specific antagonist (for agonist mode) or excess native ligand (for antagonist mode).

  • Acceptance Criteria: Signal must be fully inhibited (to baseline) by the specific blocker.

B. Linearity & Range (Dose-Response)

Objective: Define the dynamic range where the reference standard shows linear pharmacological behavior (Hill slope ~1.0).

  • Experiment: 10-point dose-response curve (1:3 serial dilution).

  • Range: 1 nM to 30 µM.

  • Metric: Coefficient of Determination (

    
    ) > 0.98 for the 4-parameter logistic fit.
    
C. Precision (Repeatability & Intermediate Precision)

Objective: Ensure the IC50/EC50 of the reference remains stable.

  • Intra-assay: 3 plates, n=4 replicates per concentration.

  • Inter-assay: 3 independent days, different operators.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of pIC50 < 15%.

Detailed Protocol: Functional Calcium Flux Assay (FLIPR)

This protocol validates the compound as an antagonist reference in a Gq-coupled GPCR assay (e.g., Orexin or Histamine H1).

Materials
  • Reference Standard: 4-(2,2-Difluoropropoxy)piperidine (Purity >98%).

  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR.

  • Reagents: Fluo-4 AM or Calcium 6 dye, HBSS buffer, Probenecid.

Step-by-Step Workflow
  • Cell Plating:

    • Seed cells at 10,000 cells/well in 384-well black/clear-bottom plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL of Calcium-6 dye loading buffer (with 2.5 mM Probenecid).

    • Incubate 60 min at 37°C.

  • Compound Preparation (The Reference):

    • Dissolve 4-(2,2-Difluoropropoxy)piperidine in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO (10 points).

    • Transfer to assay buffer (final DMSO concentration < 0.5%).

  • Assay Execution (Antagonist Mode):

    • Pre-incubation: Add 10 µL of diluted reference standard to cells. Incubate 15 min at RT.

    • Stimulation: Add EC80 concentration of the native agonist.

    • Detection: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR/FDSS for 180 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU.

    • Normalize to Vehicle (0% inhibition) and Full Block (100% inhibition).

    • Fit curve:

      
      .
      

Visualizations

Diagram 1: Assay Signaling & Mechanism of Action

This diagram illustrates the pathway being validated. The reference compound (Antagonist) competes with the Agonist, preventing the Gq-mediated Calcium release.

GPCR_Pathway Agonist Native Agonist Receptor GPCR (Target) Agonist->Receptor Activates RefStd Ref: 4-(2,2-Difluoropropoxy) piperidine RefStd->Receptor Blocks (Validation) Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Mechanism of Action: The reference standard blocks the receptor, inhibiting the Gq-IP3-Ca2+ cascade.

Diagram 2: Validation Decision Tree

A logic flow for accepting or rejecting a validation run based on the reference standard's performance.

Validation_Workflow Start Start Validation Run CheckZ Calculate Z' Factor Start->CheckZ Z_Decision Z' > 0.5? CheckZ->Z_Decision CheckIC50 Calculate Ref Std IC50 Z_Decision->CheckIC50 Yes Fail FAIL: Repeat Assay Z_Decision->Fail No IC50_Decision Within 3x Mean? CheckIC50->IC50_Decision Pass PASS: Release Data IC50_Decision->Pass Yes IC50_Decision->Fail No

Caption: Validation Logic: Sequential checks for assay robustness (Z') and reference standard accuracy (IC50).

References

  • ChemRxiv. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.

  • World Intellectual Property Organization. (2014).[1] WO2014140186 - Oxindole derivatives carrying an oxetane substituent and use thereof for treating vasopressine-related diseases. (Discusses hERG liability of difluoropropoxy piperidines).

  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide.

  • Journal of Pharmacological and Toxicological Methods. (2004). Pharmacological and toxicological evaluation of hERG blockade. (Standard protocol reference).

  • PubChem. (2025). Compound Summary: 4-(2,2-difluoropropoxy)piperidine.[2]

Sources

Safety Operating Guide

4-(2,2-Difluoropropoxy)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 4-(2,2-Difluoropropoxy)piperidine . As a fluorinated secondary amine, this compound presents a dual challenge: it requires the segregation protocols of an organic base while necessitating the incineration standards of a halogenated organic.

Part 1: Chemical Profile & Hazard Classification

To dispose of this material safely, you must understand its functional behavior.[1][2][3] It is not merely "organic waste"; it is a Halogenated Organic Base .[2]

PropertyClassificationOperational Implication
Functional Group Secondary Amine (Piperidine)Corrosive / Irritant. High pH.[2] Incompatible with acids and oxidizers.[1][2][4]
Halogen Content Difluoro-substituted etherHalogenated Waste. Combustion generates Hydrogen Fluoride (HF).[2] Cannot be fuel-blended with standard non-halogenated solvents.[2]
Reactivity Nucleophilic BaseExothermic Risk. Violent reaction with acid chlorides, anhydrides, and strong acids.[2]
RCRA Status (US) Characteristic WasteLikely D002 (Corrosive) and potentially D001 (Ignitable), depending on flash point.[2]

Senior Scientist Note: Never dispose of this compound down the drain. Even if diluted, fluorinated metabolites can persist in water systems, and the basicity can damage plumbing or react with other drain effluents.[2]

Part 2: Waste Segregation (The Self-Validating System)

The most common error in laboratory waste management is misclassifying fluorinated amines. They often get thrown into "General Organic Waste" or "Non-Halogenated Waste."[2]

The Rule: If it has a Fluorine atom, it enters the Halogenated Waste Stream .[2]

Segregation Logic Flow

Use this decision logic to determine the correct waste container.

SegregationLogic Start Waste Generation: 4-(2,2-Difluoropropoxy)piperidine IsPure Is the waste pure chemical or mixed with solvent? Start->IsPure Pure Pure / Concentrated IsPure->Pure Mixed Mixed Solution IsPure->Mixed Decision1 Solid or Liquid? Pure->Decision1 CheckSolvent Identify Co-Solvent Mixed->CheckSolvent LiquidBin Liquid Waste Carboy (Label: Halogenated Organic Base) CheckSolvent->LiquidBin Regardless of solvent type, Fluorine content mandates Halogenated Stream SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) Decision1->SolidBin Solid Decision1->LiquidBin Liquid Warning CRITICAL STOP: Do NOT mix with Acids or Oxidizers LiquidBin->Warning

Figure 1: Decision tree for segregating fluorinated amine waste.[2] Note that the presence of fluorine overrides the classification of the co-solvent.

Part 3: Disposal Workflow & Containerization

Follow this protocol to prepare the waste for EHS (Environmental Health & Safety) pickup.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.[2] Avoid metal containers if the waste is wet or has hydrolyzed, as amines can corrode certain alloys over time.[2]

  • Venting: Use a standard screw cap.[2] Vented caps are generally not required unless the waste is mixed with highly volatile solvents or evolving gas (unlikely for pure piperidine derivatives).

Labeling Requirements

Your waste tag must explicitly state:

  • Chemical Name: 4-(2,2-Difluoropropoxy)piperidine (Do not use abbreviations).

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic, [x] Halogenated.[2]

  • Composition: If in solution, list the solvent % and the amine %.

The "Halogenated" Requirement

Why is this critical? Standard non-halogenated organic waste is often used as a secondary fuel source (fuel blending) in cement kilns.[2] However, burning fluorinated compounds generates Hydrogen Fluoride (HF) gas.[2]

  • Consequence: HF destroys the refractory lining of standard incinerators and releases toxic gas.[2]

  • Correct Path: By labeling it "Halogenated," you ensure it is sent to a specialized incinerator equipped with acid gas scrubbers .[2]

Part 4: Spill Management Protocol

In the event of a benchtop spill, immediate action is required to prevent exposure and surface damage.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2]

SpillResponse Spill Spill Detected Assess Assess Volume (<100mL vs >100mL) Spill->Assess Small Minor Spill (<100mL) Assess->Small Large Major Spill (>100mL) Assess->Large Absorb Apply Absorbent (Vermiculite or Polypropylene pads) Small->Absorb Evacuate Evacuate Area & Call EHS Large->Evacuate Neutralize Do NOT use Strong Acid. Wipe with dilute Acetic Acid only if residue persists. Absorb->Neutralize Bag Collect in Plastic Bag Neutralize->Bag Tag Tag as Halogenated Debris Bag->Tag

Figure 2: Workflow for managing minor spills of fluorinated piperidines.

Operational Insight: Do not rush to neutralize with strong acid (like HCl).[2] The exothermic reaction can cause splattering.[2] Absorb the bulk liquid first using inert pads or vermiculite. Only use a mild neutralizer (like 5% acetic acid or citric acid) on the residue after the bulk is removed.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Regulations for Hazardous Waste Identification (40 CFR Part 261).[2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet (Generic Piperidine Derivatives). (Refer to specific vendor SDS for CAS 1203732-86-6 or similar analogs for exact physical data).

Sources

Personal protective equipment for handling 4-(2,2-Difluoropropoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(2,2-Difluoropropoxy)piperidine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment & Hazard Profiling

Core Hazard Class: Corrosive Secondary Amine / Fluorinated Alkyl Ether

As a Senior Application Scientist, I must emphasize that while specific SDS data for 4-(2,2-Difluoropropoxy)piperidine (CAS: Not widely indexed) may be sparse, its structural pharmacophore dictates the safety protocol. This molecule combines a piperidine ring (a caustic, secondary amine) with a difluorinated ether tail .

  • The Piperidine Motif: Piperidine derivatives are notoriously corrosive to mucous membranes and skin. They possess a high pKa (~11), making them strong bases capable of causing chemical burns.

  • The Fluorine Factor: The 2,2-difluoropropoxy moiety increases the compound's lipophilicity compared to the parent piperidine. Causality Warning: This structural modification enhances the ability of the molecule to penetrate the dermal barrier, potentially accelerating systemic toxicity upon skin contact.

Immediate Action Required: Treat this substance as Corrosive , Toxic by Absorption , and a Severe Eye Irritant .[1]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "wear gloves" advice. The lipophilic nature of this compound requires specific barrier protection.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield)Fluorinated amines can permeate standard latex rapidly. Double nitrile creates a breakthrough buffer; the outer layer is sacrificial.
Eye/Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient. Amine vapors are lachrymators; liquid splash causes immediate corneal necrosis.
Respiratory Fume Hood (Mandatory) Emergency: Full-face respirator with ABEK (Organic Vapor/Amine) cartridge.The compound likely possesses a penetrating amine odor. Inhalation can trigger glottal edema.
Body Chemical-Resistant Lab Coat (Polypropylene or Tyvek recommended over cotton)Cotton absorbs and holds amines against the skin. Synthetic, non-woven coats repel splashes.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Setup
  • Engineering Control Verification: Ensure the fume hood is operating at a face velocity of 80–100 fpm .

  • Quench Station: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby.

    • Self-Validating Step: If a spill occurs, the acid neutralizes the basic amine immediately, preventing vaporization.

Phase 2: Transfer & Weighing

Assumption: The compound is likely a viscous liquid or low-melting solid.

  • Tare Outside: Tare your receiving flask/vial outside the hood to avoid air turbulence affecting the balance.

  • Transfer Inside: Move the balance into the hood or use a secondary containment tray if weighing externally is unavoidable.

  • The "Drop-Wise" Rule: If liquid, use a positive-displacement pipette. Viscous amines adhere to standard tips, leading to dripping.

  • Seal Immediately: Piperidines absorb CO₂ from the air (forming carbamates). Cap the source container immediately after aliquoting.

Phase 3: Reaction Integration
  • Acid Scavenging: If used as a nucleophile, ensure the reaction vessel is vented through a scrubbing bubbler (dilute HCl) if heating is involved, to trap escaping amine vapors.

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_emergency Emergency Loop Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Inert Gas, Desiccator) Receipt->Storage Log into Inventory Prep PPE Donning (Double Nitrile + Face Shield) Storage->Prep Retrieve Handling Active Handling (Fume Hood Only) Prep->Handling Transfer to Hood Quench Neutralization (Dilute Acid Wash) Handling->Quench Post-Exp Cleanup Waste Disposal (Basic Organic Stream) Handling->Waste Excess Reagent Quench->Waste pH < 9 Spill Spill Detected Neutralize Apply Citric Acid Spill->Neutralize Immediate Action Neutralize->Waste Dispose Solids

Figure 1: The "Cradle-to-Grave" safety workflow for fluorinated piperidines, emphasizing the critical neutralization step prior to disposal.

Disposal Strategy & Waste Management

Do not pour down the drain. The fluorinated nature of this compound makes it persistent; the amine nature makes it toxic to aquatic life.

  • Segregation: Dispose of in the Basic/Alkaline Organic Waste stream. Do not mix with acidic waste streams (risk of exothermic neutralization or toxic gas generation).

  • Container Rinsing:

    • Rinse empty vials with Methanol first (to dissolve the lipophilic tail).

    • Follow with a Dilute HCl rinse (to protonate and solubilize the amine).

    • Add rinsates to the waste container.

  • Labeling: Clearly mark the waste tag with "Fluorinated Amine" to alert EH&S personnel of potential halogenated byproduct risks during incineration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]

    • Note: Used as a structural analog to infer fluorin
  • European Chemicals Agency (ECHA). Piperidine - Substance Information & Classification. Retrieved from [Link]

    • Source for the baseline corrosive/toxic classific
  • Provides standard handling protocols for vol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.